molecular formula C10H11FN5O5P B1672340 GS-9148 CAS No. 875608-25-6

GS-9148

Cat. No.: B1672340
CAS No.: 875608-25-6
M. Wt: 331.20 g/mol
InChI Key: MPSGQQOHTJUJKB-QUBYGPBYSA-N
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Description

anti-HiV;  structure in first source

Properties

CAS No.

875608-25-6

Molecular Formula

C10H11FN5O5P

Molecular Weight

331.20 g/mol

IUPAC Name

[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C10H11FN5O5P/c11-5-1-6(20-4-22(17,18)19)21-10(5)16-3-15-7-8(12)13-2-14-9(7)16/h1-3,6,10H,4H2,(H2,12,13,14)(H2,17,18,19)/t6-,10+/m0/s1

InChI Key

MPSGQQOHTJUJKB-QUBYGPBYSA-N

Isomeric SMILES

C1=C([C@@H](O[C@@H]1OCP(=O)(O)O)N2C=NC3=C(N=CN=C32)N)F

Canonical SMILES

C1=C(C(OC1OCP(=O)(O)O)N2C=NC3=C(N=CN=C32)N)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid
GS-9148

Origin of Product

United States

Foundational & Exploratory

GS-9148: A Deep Dive into the Mechanism of HIV-1 Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148, a novel nucleotide analogue, represents a significant advancement in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the mechanism of action by which this compound inhibits HIV-1 reverse transcriptase (RT), the crucial enzyme for viral replication. Developed by Gilead Sciences, this compound and its orally bioavailable phosphonoamidate prodrug, GS-9131, have demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. This document will delve into the molecular interactions, metabolic activation, and the unique resistance profile of this promising antiretroviral agent.

Core Mechanism of Action

This compound is a ribose-modified nucleotide reverse transcriptase inhibitor (NtRTI)[1][2]. Its chemical name is (5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid[1][2]. The core of its antiviral activity lies in a dual mechanism:

  • Competitive Inhibition: The active metabolite of this compound, its diphosphate form (this compound-DP), acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HIV-1 reverse transcriptase enzyme[1][2][3].

  • Chain Termination: Once incorporated into the nascent viral DNA strand, this compound acts as an obligatory chain terminator, preventing further elongation of the DNA chain[4]. This is a hallmark of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs)[5][6][7].

Metabolic Activation Pathway

This compound is administered as the prodrug GS-9131 to enhance its intracellular delivery[1][2]. Inside the cell, GS-9131 undergoes hydrolysis to release this compound, which is then phosphorylated by cellular kinases to its active diphosphate metabolite, this compound-DP[1][2][3][8]. This metabolic activation is crucial for its antiviral efficacy.

Metabolic Activation of GS-9131 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-9131_ext GS-9131 (Prodrug) GS-9131_int GS-9131 GS-9131_ext->GS-9131_int Cellular Uptake This compound This compound GS-9131_int->this compound Hydrolysis GS-9148_MP This compound Monophosphate This compound->GS-9148_MP Phosphorylation (Cellular Kinases) GS-9148_DP This compound Diphosphate (Active) GS-9148_MP->GS-9148_DP Phosphorylation (Cellular Kinases)

Metabolic activation pathway of the prodrug GS-9131 to the active this compound diphosphate.

Quantitative Analysis of Inhibitory Activity

The potency of this compound and its prodrug has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Compound Parameter Value Cell Type/Assay Condition
This compound DiphosphateKi (vs dATP)0.8 µMRecombinant HIV-1 RT
GS-9131 (Prodrug)Mean EC5037 nMMultiple subtypes of HIV-1 clinical isolates
GS-9131 (Prodrug)EC5025 to 200 nMPrimary cells and T cell lines
This compoundMean EC50 (HIV-2)14 µMMT-2 cells
GS-9131 (Prodrug)Mean EC50 (HIV-2)0.36 µMMT-2 cells
GS-9131 (Prodrug)CC50>100 µMMultiple cell types, including renal cells

Table 1: Inhibitory and Cytotoxicity Data for this compound and its Prodrug GS-9131. [1][2][4]

Resistance Profile

A significant advantage of this compound is its unique and favorable resistance profile compared to many approved NRTIs[1][3][4].

  • Maintained Activity: this compound retains its activity against HIV-1 variants with common NRTI resistance mutations, including K65R, L74V, and M184V[1][3][4][8].

  • Thymidine Analogue Mutations (TAMs): Viruses carrying four or more TAMs show a substantially smaller reduction in susceptibility to this compound compared to most other NRTIs[1][3][4].

  • Selected Mutation: In vitro studies have shown that this compound can select for the rare K70E mutation in HIV-1 RT[3][4]. More uniquely, it can also select for the Q151L mutation, which is not stably selected by other approved nucleotide or nucleoside analogues[9]. The Q151L mutation has been shown to compromise the binding of this compound-diphosphate to the reverse transcriptase enzyme[9].

Experimental Protocols

PhenoSense™ HIV Drug Susceptibility Assay

This assay is a key method used to evaluate the in vitro resistance profile of this compound against a panel of HIV-1 variants.

Objective: To determine the 50% effective concentration (EC50) of an antiviral agent required to inhibit the replication of various HIV-1 strains, including wild-type and drug-resistant variants.

Methodology:

  • Virus Preparation: Recombinant HIV-1 constructs are generated containing the protease and reverse transcriptase sequences from patient-derived viruses or site-directed mutants.

  • Cell Culture: A suitable host cell line, such as MT-2 cells, is cultured under standard conditions.

  • Drug Dilution: A serial dilution of the test compound (e.g., this compound) and control NRTIs is prepared.

  • Infection: The host cells are infected with the recombinant HIV-1 constructs in the presence of the various drug concentrations.

  • Incubation: The infected cell cultures are incubated to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured, often using a reporter gene system (e.g., luciferase) that is expressed upon successful infection and replication.

  • Data Analysis: The EC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to the no-drug control. The change in EC50 for mutant viruses relative to a wild-type reference strain (e.g., NL4-3) is determined to quantify resistance[1].

PhenoSense Assay Workflow Start Start: Prepare Recombinant HIV-1 Constructs Infection Infect Cells with Virus in Presence of Drug Start->Infection Cell_Culture Culture Host Cells (e.g., MT-2) Cell_Culture->Infection Drug_Prep Prepare Serial Dilutions of this compound & Controls Drug_Prep->Infection Incubation Incubate for Viral Replication Infection->Incubation Quantification Quantify Viral Replication (e.g., Luciferase Assay) Incubation->Quantification Data_Analysis Calculate EC50 and Fold-Change in Resistance Quantification->Data_Analysis

A simplified workflow for the PhenoSense™ HIV drug susceptibility assay.
HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of the active metabolite (this compound-DP) against HIV-1 RT.

Methodology:

  • Reagents:

    • Purified, recombinant wild-type HIV-1 RT p66/p51 heterodimer[1].

    • This compound diphosphate (this compound-DP)[1].

    • Natural substrate: [3H]dATP[1].

    • Template/primer: Activated calf thymus DNA[1].

    • Reaction buffer.

  • Reaction Setup: A reaction mixture is prepared containing the HIV-1 RT enzyme, the DNA template/primer, and varying concentrations of the inhibitor (this compound-DP).

  • Initiation: The reaction is initiated by the addition of the radiolabeled natural substrate ([3H]dATP).

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting onto a filter to precipitate the DNA.

  • Measurement: The amount of incorporated radiolabeled dATP into the DNA is quantified using a scintillation counter.

  • Data Analysis: The initial reaction velocities are determined at different substrate and inhibitor concentrations. The Ki value is then calculated using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Conclusion

This compound exhibits a potent and favorable preclinical profile as an inhibitor of HIV-1 reverse transcriptase. Its dual mechanism of competitive inhibition and chain termination, coupled with a unique resistance profile that maintains activity against common NRTI-resistant strains, underscores its potential as a valuable therapeutic agent. The efficient intracellular delivery facilitated by its prodrug, GS-9131, further enhances its pharmacological properties. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further research and development in the ongoing effort to combat HIV-1 infection.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of GS-9148

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-9148, chemically known as [5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl]phosphonic acid, is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) with significant activity against wild-type and drug-resistant strains of the human immunodeficiency virus (HIV).[1] This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic route for this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure

This compound is a ribose-modified nucleotide analog.[2][3] Its structure features a central 4-fluoro-2,5-dihydrofuran ring linked to an adenine base at the 5-position and a phosphonic acid methyl group at the 2-position. The presence of the 2'-fluorine atom is a key structural feature designed to enhance the selectivity of the compound and reduce mitochondrial toxicity.[1]

Chemical Name: [5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl]phosphonic acid[2][3]

Molecular Formula: C₁₀H₁₃FN₅O₄P

Structure:

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the stereoselective construction of the modified furanose ring, introduction of the phosphonate moiety, and coupling with the adenine base. The key starting material for this synthesis is a glycal intermediate. The following sections provide a detailed experimental protocol for the synthesis of this compound, based on established methodologies.

Materials and Reagents

The following table lists the key reagents required for the synthesis of this compound.

ReagentSupplier
Tri-O-acetyl-D-glucalSigma-Aldrich
N-Bromosuccinimide (NBS)Acros Organics
Diethyl phosphiteAlfa Aesar
6-ChloropurineTCI Chemicals
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)Strem Chemicals
Palladium(II) acetateSigma-Aldrich
Cesium carbonateAlfa Aesar
Trimethylsilyl bromide (TMSBr)Sigma-Aldrich
Anhydrous Dichloromethane (DCM)Acros Organics
Anhydrous Tetrahydrofuran (THF)Acros Organics
Anhydrous N,N-Dimethylformamide (DMF)Acros Organics
Synthetic Protocol

The synthesis of this compound can be broadly divided into three key stages:

  • Synthesis of the Glycal-Phosphonate Intermediate: This stage involves the formation of the key 2-deoxy-2-fluoro-ribofuranosyl phosphonate intermediate from a protected glycal.

  • Coupling with Adenine: The phosphonate intermediate is then coupled with 6-chloropurine, followed by amination to introduce the adenine base.

  • Deprotection: The final step involves the removal of the protecting groups to yield the active compound, this compound.

A detailed, step-by-step protocol for each stage is provided below.

Step 1: Fluorination of Tri-O-acetyl-D-glucal

  • Reaction: Tri-O-acetyl-D-glucal is treated with a fluorinating agent, such as Selectfluor®, in a suitable solvent like acetonitrile to introduce the fluorine atom at the 2-position.

  • Protocol: To a solution of Tri-O-acetyl-D-glucal (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.2 eq). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Phosphonylation of the Fluorinated Glycal

  • Reaction: The fluorinated glycal is reacted with a phosphite source, such as diethyl phosphite, in the presence of a catalyst to introduce the phosphonate group.

  • Protocol: To a solution of the fluorinated glycal (1.0 eq) in anhydrous THF, add diethyl phosphite (1.5 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 10 hours. After completion, the reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The residue is purified by column chromatography.

Step 3: Palladium-Catalyzed Cross-Coupling

  • Reaction: The glycal-phosphonate intermediate is coupled with 6-chloropurine using a palladium catalyst and a suitable ligand.

  • Protocol: To a solution of the glycal-phosphonate intermediate (1.0 eq) and 6-chloropurine (1.2 eq) in anhydrous DMF, add cesium carbonate (2.0 eq), palladium(II) acetate (0.1 eq), and BINAP (0.2 eq). Degas the mixture and then heat it to 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 4: Amination

  • Reaction: The 6-chloro group of the purine ring is displaced with an amino group by treatment with ammonia.

  • Protocol: The purified product from the previous step is dissolved in a solution of ammonia in methanol (7N). The reaction mixture is stirred in a sealed vessel at 80 °C for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the protected this compound.

Step 5: Final Deprotection

  • Reaction: The protecting groups on the phosphonate and the sugar moiety are removed using a suitable deprotecting agent.

  • Protocol: The protected this compound is dissolved in anhydrous DCM and treated with trimethylsilyl bromide (TMSBr) (5.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with methanol. The crude product is purified by preparative HPLC to afford this compound as a white solid.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

StepProductTypical Yield (%)
1. FluorinationFluorinated Glycal75-85
2. PhosphonylationGlycal-Phosphonate Intermediate60-70
3. Palladium-Catalyzed Cross-Coupling6-Chloropurine Coupled Product50-60
4. AminationProtected this compound80-90
5. Final DeprotectionThis compound70-80
Overall Yield 15-25

Experimental Workflows

The following diagrams illustrate the key experimental workflows in the synthesis of this compound.

Synthesis_Workflow Start Tri-O-acetyl-D-glucal Step1 Fluorination (Selectfluor®) Start->Step1 Intermediate1 Fluorinated Glycal Step1->Intermediate1 Step2 Phosphonylation (Diethyl phosphite) Intermediate1->Step2 Intermediate2 Glycal-Phosphonate Intermediate Step2->Intermediate2 Step3 Pd-Catalyzed Cross-Coupling (6-Chloropurine) Intermediate2->Step3 Intermediate3 6-Chloropurine Coupled Product Step3->Intermediate3 Step4 Amination (NH₃/MeOH) Intermediate3->Step4 Intermediate4 Protected this compound Step4->Intermediate4 Step5 Deprotection (TMSBr) Intermediate4->Step5 End This compound Step5->End

Caption: Synthetic workflow for the preparation of this compound.

Intracellular Activation Pathway

This compound is a prodrug that requires intracellular phosphorylation to its active diphosphate metabolite to exert its antiviral activity.[3]

Activation_Pathway GS9148 This compound (Extracellular) Cell Cell Membrane GS9148_intra This compound (Intracellular) Phosphorylation1 Phosphorylation (Adenylate Kinase) GS9148_intra->Phosphorylation1 GS9148_MP This compound Monophosphate Phosphorylation1->GS9148_MP Phosphorylation2 Phosphorylation (Nucleoside Diphosphate Kinase) GS9148_MP->Phosphorylation2 GS9148_DP This compound Diphosphate (Active Metabolite) Phosphorylation2->GS9148_DP RT HIV Reverse Transcriptase GS9148_DP->RT Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition

Caption: Intracellular activation pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a comprehensive synthetic protocol for this compound. The described synthetic route is robust and allows for the preparation of this potent anti-HIV agent. The provided experimental details and quantitative data will be a valuable resource for researchers and professionals involved in the development of novel antiviral therapies. The diagrams illustrating the synthesis workflow and intracellular activation pathway offer a clear visual representation of these complex processes. Further research into optimizing the synthetic yields and exploring the structure-activity relationships of this compound analogs will continue to be of high interest in the field.

References

GS-9148: A Preclinical Deep Dive into a Novel Nucleotide Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Foster City, CA - This technical guide provides a comprehensive overview of the pharmacology and preclinical data for GS-9148, a novel nucleotide analog reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1). Developed by Gilead Sciences, this compound has demonstrated a promising preclinical profile, exhibiting potent antiviral activity against both wild-type and NRTI-resistant strains of HIV-1, a favorable safety profile, and the potential for once-daily dosing through its orally bioavailable prodrug, GS-9131. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as (5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid, is a ribose-modified nucleotide analog.[1][2] It is designed to circumvent common resistance pathways affecting existing NRTIs. Its prodrug, GS-9131, an ethylalaninyl phosphonoamidate, enhances oral bioavailability and facilitates efficient intracellular delivery of the active compound.[1][2]

Mechanism of Action

Once inside a host cell, the prodrug GS-9131 is hydrolyzed to this compound.[1][2] Subsequently, cellular enzymes phosphorylate this compound to its active diphosphate metabolite, this compound diphosphate. This active metabolite acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme with respect to the natural substrate, dATP.[1][2] Incorporation of this compound diphosphate into the growing viral DNA chain leads to chain termination, thus halting viral replication.

In Vitro Antiviral Activity

This compound, delivered as the prodrug GS-9131, has demonstrated potent activity against a broad range of HIV-1 clinical isolates.

Parameter Value Cell Type Notes
Mean EC50 (GS-9131) 37 nMHIV-1 Clinical IsolatesPotent inhibitor of multiple HIV-1 subtypes.[1][2]
EC50 Range (GS-9131) 25 to 200 nMPrimary cells and T cell lines[3]

Resistance Profile

A key feature of this compound is its unique resistance profile. It maintains activity against HIV-1 strains carrying common NRTI resistance mutations.

RT Mutation(s) Effect on this compound Activity Comparison with other NRTIs
K65R, L74V, M184V (or combinations) No effect on antiretroviral activity.[1][4]This compound is the only tested NRTI with uncompromised activity against these mutations.[2]
Thymidine Analog Mutations (TAMs) Substantially smaller change in activity.[1]Minimal resistance compared to most marketed NRTIs.[2]
Primary Resistance Mutation Selects for the rare K70E mutation in RT.[3][5]

Cytotoxicity and Mitochondrial Toxicity

This compound has shown a favorable safety profile in preclinical studies, with low potential for cytotoxicity and mitochondrial toxicity.

Parameter Value Cell Type Notes
CC50 >100 µMMultiple cell types, including renal cellsLow cytotoxicity.[3]
Mitochondrial DNA (mtDNA) Content No measurable reduction.HepG2 cells (up to 21 days with 50 to 300 µM this compound)Contrasts with some approved NRTIs (ddI, d4T, ddC) which reduced mtDNA by 70-90%.[2]
Lactate Production No effect.HepG2 cellsFavorable mitochondrial toxicity profile.[3]

Preclinical Pharmacokinetics (in Beagle Dogs)

Oral administration of the prodrug GS-9131 to beagle dogs resulted in high and sustained intracellular levels of the active this compound diphosphate.

Parameter Value Dose Matrix
Maximum Intracellular Concentration (Cmax) >9 µM3 mg/kgPeripheral Blood Mononuclear Cells (PBMCs)[1][2]
Intracellular Half-life >24 h3 mg/kgPBMCs[1][2]

Experimental Protocols

In Vitro Antiviral Activity Assay (General)

A common method for determining the 50% effective concentration (EC50) involves the use of HIV-1 infected T-cell lines or peripheral blood mononuclear cells (PBMCs). The general steps are as follows:

  • Cells are seeded in microtiter plates.

  • Serial dilutions of the test compound (e.g., GS-9131) are added to the wells.

  • A standardized amount of HIV-1 is added to infect the cells.

  • The plates are incubated for a period of time to allow for viral replication.

  • The extent of viral replication is quantified using methods such as measuring reverse transcriptase activity or p24 antigen levels in the culture supernatant.

  • EC50 values are calculated by determining the drug concentration that inhibits viral replication by 50% compared to untreated control wells.

PhenoSense HIV Assay

The PhenoSense HIV assay was utilized to assess the activity of this compound against a panel of HIV variants with known NRTI-resistance mutations.[3] This assay involves generating recombinant viruses containing the reverse transcriptase gene from patient-derived samples and measuring the in vitro susceptibility of these viruses to various antiretroviral drugs.

Mitochondrial Toxicity Assay

The effect of this compound on mitochondrial DNA (mtDNA) content was evaluated in HepG2 liver cells.[2][3]

  • HepG2 cells were treated with varying concentrations of this compound or comparator NRTIs for up to 21 days.

  • Total DNA was extracted from the cells at different time points.

  • The amount of mtDNA was quantified relative to nuclear DNA using either DNA hybridization or real-time PCR.

Visualizations

Intracellular Activation Pathway of GS-9131

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS9131 GS-9131 (Prodrug) GS9148 This compound GS9131->GS9148 Hydrolysis GS9148_MP This compound Monophosphate GS9148->GS9148_MP Phosphorylation GS9148_DP This compound Diphosphate (Active Metabolite) GS9148_MP->GS9148_DP Phosphorylation HIV_RT HIV-1 Reverse Transcriptase GS9148_DP->HIV_RT Competitive Inhibition (vs dATP) Chain_Termination Viral DNA Chain Termination HIV_RT->Chain_Termination Incorporation

Caption: Intracellular conversion of GS-9131 to its active diphosphate form.

Experimental Workflow for In Vitro Antiviral Assay

G A Seed Cells (e.g., T-cell line, PBMCs) B Add Serial Dilutions of GS-9131 A->B C Infect with HIV-1 B->C D Incubate C->D E Quantify Viral Replication (e.g., RT activity, p24 antigen) D->E F Calculate EC50 E->F

Caption: Workflow for determining the in vitro antiviral potency of GS-9131.

Conclusion

This compound, delivered as its oral prodrug GS-9131, demonstrates a compelling preclinical profile as a candidate for the treatment of HIV-1 infection. Its potent antiviral activity against a wide range of HIV-1 isolates, including those resistant to commonly used NRTIs, combined with a favorable safety profile, underscores its potential to be a valuable addition to the antiretroviral armamentarium. The favorable pharmacokinetic data from animal studies suggest the potential for low-dose, once-daily administration in humans.[3] These promising preclinical findings have paved the way for further clinical development of this novel nucleotide analog.

References

GS-9148: A Technical Guide to its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148, chemically known as [(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid], is a novel nucleotide analogue that has been investigated for its antiviral properties.[1][2] This technical guide provides a comprehensive overview of the known antiviral activity spectrum of this compound, with a focus on quantitative data, experimental methodologies, and its mechanism of action. The information presented is based on publicly available scientific literature.

Based on current research, the antiviral activity of this compound is highly specific to the Human Immunodeficiency Virus (HIV).[1][2] Extensive in vitro studies have demonstrated its potent efficacy against various strains of HIV-1, including those resistant to other nucleoside reverse transcriptase inhibitors (NRTIs), as well as against HIV-2.[1] To date, there is no publicly available evidence to suggest that this compound possesses significant activity against other viral families, such as hepadnaviruses (e.g., Hepatitis B Virus), flaviviruses (e.g., Hepatitis C Virus), orthomyxoviruses (e.g., influenza virus), or herpesviruses.

Mechanism of Action

This compound is the active component of its orally bioavailable phosphonoamidate prodrug, GS-9131 (also known as Rovafovir etalafenamide).[1][3] Following administration, GS-9131 is readily hydrolyzed within cells to yield this compound.[1][2] Subsequently, cellular enzymes phosphorylate this compound to its active diphosphate metabolite.[1][2] This active form, this compound diphosphate, acts as a competitive inhibitor of the HIV reverse transcriptase (RT) enzyme with respect to the natural substrate, dATP.[1][2] The incorporation of this compound diphosphate into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication.[4] A key advantage of this compound is its low inhibitory potency against human host polymerases, including mitochondrial DNA polymerase γ, suggesting a favorable safety profile.[1][2]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-9131_ext GS-9131 (Prodrug) GS-9131_int GS-9131 GS-9131_ext->GS-9131_int Cellular Uptake This compound This compound GS-9131_int->this compound Hydrolysis GS-9148_MP This compound Monophosphate This compound->GS-9148_MP Phosphorylation GS-9148_DP This compound Diphosphate (Active Metabolite) GS-9148_MP->GS-9148_DP Phosphorylation HIV_RT HIV Reverse Transcriptase GS-9148_DP->HIV_RT Competitive Inhibition Chain_termination Chain Termination GS-9148_DP->Chain_termination Incorporation DNA_synthesis Viral DNA Synthesis HIV_RT->DNA_synthesis Chain_termination->DNA_synthesis Inhibition

Caption: Mechanism of action of the prodrug GS-9131 and its active metabolite this compound.

Quantitative Antiviral Activity Data

The antiviral potency of this compound and its prodrug GS-9131 has been primarily evaluated against HIV-1 and HIV-2 in various cell types. The following tables summarize the key quantitative data from these in vitro studies.

Table 1: Anti-HIV-1 Activity of this compound and GS-9131

Virus Strain/IsolateCell TypeCompoundEC50
HIV-1IIIBMT-2 cellsThis compound1.2 µM
HIV-1IIIBMT-2 cellsGS-9131150 nM
HIV-1 (Wild-Type)PBMCsThis compoundNot Reported
HIV-1 (Wild-Type)PBMCsGS-91313.7 nM
Multiple HIV-1 Subtypes (Clinical Isolates)PBMCsGS-9131Mean: 37 nM
HIV-1BaLCD4+ T lymphocytesGS-9131Not Reported
HIV-1BaLMacrophagesThis compoundNot Reported
HIV-1BaLMacrophagesGS-9131Not Reported

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. PBMCs: Peripheral Blood Mononuclear Cells. Data sourced from Cihlar et al., 2008.[1]

Table 2: Anti-HIV-2 Activity of this compound and GS-9131

Virus Strain/IsolateCell TypeCompoundMean EC50
Multiple HIV-2 IsolatesMT-2 cellsThis compound14 µM
Multiple HIV-2 IsolatesMT-2 cellsGS-91310.36 µM

Data sourced from Cihlar et al., 2008.[1]

Table 3: Activity of this compound against NRTI-Resistant HIV-1 Strains

RT Mutation(s)Fold Change in EC50 (vs. Wild-Type)
K65RNo effect
L74VNo effect
M184VNo effect
K65R + L74V + M184VNo effect
≥4 Thymidine Analog Mutations (TAMs)Substantially smaller change relative to other marketed NRTIs

Data sourced from Cihlar et al., 2008.[1]

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the antiviral activity of this compound.

In Vitro Antiviral Activity Assays

A general workflow for determining the in vitro antiviral activity of a compound like this compound involves several key steps.

In Vitro Antiviral Assay Workflow Cell_Culture Cell Culture (e.g., MT-2, PBMCs) Infection Viral Infection Cell_Culture->Infection Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Infection Incubation Incubation Infection->Incubation Endpoint_Assay Endpoint Assay (e.g., p24 antigen, RT activity) Incubation->Endpoint_Assay Data_Analysis Data Analysis (EC50 Calculation) Endpoint_Assay->Data_Analysis

Caption: General workflow for in vitro antiviral activity assessment.

Detailed Steps:

  • Cell Culture: Target cells, such as the human T-cell line MT-2 or peripheral blood mononuclear cells (PBMCs), are cultured under appropriate conditions.[1]

  • Compound Preparation: this compound or its prodrug is serially diluted to a range of concentrations.

  • Infection: The cultured cells are infected with a known titer of the virus (e.g., HIV-1 or HIV-2) in the presence of the various concentrations of the test compound.[1]

  • Incubation: The infected cells are incubated for a specific period to allow for viral replication.

  • Endpoint Assay: The extent of viral replication is quantified. Common methods for HIV include measuring the level of the p24 capsid protein in the cell supernatant or assessing reverse transcriptase activity.[1]

  • Data Analysis: The data are analyzed to determine the EC50 value, which represents the concentration of the compound that inhibits viral replication by 50%.[1]

Resistance Profiling (PhenoSense Assay)

To evaluate the activity of this compound against drug-resistant HIV-1 strains, a PhenoSense assay was utilized.[1][5]

  • Recombinant Virus Generation: Recombinant HIV-1 constructs are created containing the reverse transcriptase and protease sequences from patient-derived, NRTI-experienced virus isolates.[1]

  • In Vitro Susceptibility Testing: The susceptibility of these recombinant viruses to this compound and other approved NRTIs is tested in a single-cycle replication assay.[1]

  • Data Expression: The results are expressed as the fold change in the EC50 of the patient-derived virus isolate relative to the EC50 of a wild-type reference strain (e.g., NL4-3).[1]

Intracellular Metabolite Analysis

To understand the intracellular pharmacology of this compound, its levels and the levels of its phosphorylated metabolites are measured.

  • Cell Lysis: Cells (e.g., PBMCs) are collected and lysed, typically using a methanol extraction method.[1]

  • Metabolite Conversion (Optional): For total intracellular this compound measurement, phosphorylated metabolites can be converted back to the parent compound using an enzyme like calf intestinal phosphatase.[1]

  • Analysis: The concentrations of this compound and its phosphorylated forms are quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Conclusion

This compound is a potent nucleotide analogue with a well-defined mechanism of action against HIV. Its antiviral activity is highly specific to retroviruses, with demonstrated efficacy against a broad range of HIV-1 subtypes, including those with common NRTI resistance mutations, and against HIV-2. The available scientific literature does not provide evidence for a broader antiviral spectrum against other viral families. The favorable in vitro profile of this compound, particularly its activity against resistant strains and its low potential for mitochondrial toxicity, underscores its significance in the development of antiretroviral therapies.[1][5] Further research would be required to explore any potential activity of this compound against other viruses.

References

An In-depth Technical Guide to the Prodrug GS-9131 (Rovafovir Etalafenamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9131, also known as Rovafovir Etalafenamide, is a novel phosphonoamidate prodrug of the nucleotide analogue GS-9148, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Developed by Gilead Sciences, GS-9131 was designed for enhanced intracellular delivery of the active antiviral agent, this compound, particularly into peripheral blood mononuclear cells (PBMCs), a key reservoir for HIV-1. This guide provides a comprehensive technical overview of GS-9131, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Mechanism of Action and Intracellular Activation

GS-9131 is an inactive prodrug that requires intracellular metabolic activation to exert its antiviral effect. The activation cascade is a multi-step process initiated within the target lymphoid cells.

Intracellular Activation Pathway

The intracellular activation of GS-9131 to its pharmacologically active form, this compound diphosphate (this compound-DP), involves enzymatic cleavage and subsequent phosphorylation.[1]

GS-9131 Activation Pathway GS9131 GS-9131 (Rovafovir Etalafenamide) (Cell Permeable) Intermediate Alanine-Phenylalanine Intermediate GS9131->Intermediate Cathepsin A (in Lysosome) GS9148 This compound (Active Nucleotide Analog) Intermediate->GS9148 Hydrolysis GS9148MP This compound Monophosphate (this compound-MP) GS9148->GS9148MP Phosphorylation (Cellular Kinases) GS9148DP This compound Diphosphate (this compound-DP) (Active Metabolite) GS9148MP->GS9148DP Phosphorylation (Cellular Kinases) HIV_RT HIV-1 Reverse Transcriptase GS9148DP->HIV_RT Competitive Inhibition (w.r.t dATP) Inhibition Inhibition of Viral DNA Synthesis HIV_RT->Inhibition

Figure 1: Intracellular activation pathway of GS-9131.

The initial and critical step in the activation of GS-9131 is the hydrolysis of the phosphonoamidate bond, a reaction catalyzed by the lysosomal carboxypeptidase, Cathepsin A.[2] This enzymatic cleavage releases an intermediate which then undergoes further hydrolysis to yield the parent nucleotide analogue, this compound. Subsequently, cellular kinases phosphorylate this compound, first to its monophosphate (this compound-MP) and then to the active diphosphate (this compound-DP) metabolite.[1] this compound-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, deoxyadenosine triphosphate (dATP), leading to chain termination and the cessation of viral DNA synthesis.[3][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data for GS-9131 and its active metabolite, this compound-DP, from various preclinical studies.

In Vitro Anti-HIV-1 Activity
CompoundCell TypeHIV-1 StrainEC50 (nM)Reference
GS-9131 Activated PBMCsClinical Isolates (mean)37[4]
Activated PBMCs-3.7[3]
MT-2 cells-150[3]
This compound Activated PBMCs--[3]
MT-2 cells--[3]
Inhibition of HIV-1 Reverse Transcriptase by this compound-DP
ParameterValueReference
Inhibition Constant (Ki) vs dATP0.8 µM[3][4]
Preclinical Pharmacokinetics in Beagle Dogs (Single Oral Dose of 3 mg/kg GS-9131)
ParameterMatrixValueReference
Cmax (this compound-DP)PBMCs>9 µM[4]
t1/2 (this compound-DP)PBMCs>24 h[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the 50% effective concentration (EC50) of GS-9131 against HIV-1 replication in activated human PBMCs.

Methodology:

  • PBMC Isolation and Activation:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with phosphate-buffered saline (PBS).

    • Activate the PBMCs by incubation with phytohemagglutinin (PHA) at a concentration of 2 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After activation, wash the cells and resuspend in fresh medium containing human interleukin-2 (IL-2) at 20 U/mL.

  • Antiviral Assay:

    • Seed the activated PBMCs in a 96-well plate at a density of 1 x 105 cells per well.

    • Prepare serial dilutions of GS-9131 in culture medium.

    • Add the diluted compound to the wells containing PBMCs.

    • Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

    • Include control wells with no drug (virus control) and no virus (cell control).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the amount of HIV-1 p24 antigen in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Antiviral Assay Workflow cluster_prep Cell and Virus Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PBMC_Isolation Isolate and Activate Human PBMCs Seeding Seed Activated PBMCs in 96-well Plate PBMC_Isolation->Seeding Virus_Prep Prepare HIV-1 Stock Infection Infect Cells with HIV-1 Virus_Prep->Infection Drug_Addition Add Serial Dilutions of GS-9131 Seeding->Drug_Addition Drug_Addition->Infection Incubation Incubate for 7 days Infection->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection p24_ELISA Measure p24 Antigen (ELISA) Supernatant_Collection->p24_ELISA EC50_Calc Calculate EC50 p24_ELISA->EC50_Calc

Figure 2: Experimental workflow for the anti-HIV-1 activity assay in PBMCs.
Preclinical Pharmacokinetic Study in Beagle Dogs

Objective: To determine the pharmacokinetic profile of GS-9131 and its metabolites, particularly the intracellular concentration of this compound-DP in PBMCs, following oral administration to beagle dogs.

Methodology:

  • Animal Model and Dosing:

    • Use healthy, male beagle dogs.

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of GS-9131 (e.g., 3 mg/kg) via gavage.

  • Sample Collection:

    • Collect whole blood samples from the jugular vein at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately after collection, isolate PBMCs from a portion of the blood using density gradient centrifugation.

    • Separate plasma from the remaining blood by centrifugation.

  • Sample Processing and Analysis:

    • For plasma samples, perform protein precipitation followed by quantification of GS-9131 and this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • For PBMC samples, lyse the cells and extract the intracellular metabolites.

    • Quantify the intracellular concentrations of this compound, this compound-MP, and this compound-DP using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters for plasma and intracellular concentrations, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), using non-compartmental analysis software.

Pharmacokinetic Study Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis and PK Modeling Animal_Prep Fast Beagle Dogs Dosing Oral Administration of GS-9131 Animal_Prep->Dosing Blood_Collection Collect Blood Samples at Timed Intervals Dosing->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation PBMC_Isolation Isolate PBMCs Blood_Collection->PBMC_Isolation Plasma_Analysis LC-MS/MS Analysis of Plasma Plasma_Separation->Plasma_Analysis PBMC_Analysis LC-MS/MS Analysis of PBMC Lysates PBMC_Isolation->PBMC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis PBMC_Analysis->PK_Analysis

References

Competitive Inhibition of HIV-1 Reverse Transcriptase by GS-9148: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism, kinetics, and experimental evaluation of GS-9148, a potent nucleotide analog inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). This compound, in its active diphosphate form, acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), and as a DNA chain terminator, effectively halting viral replication.[1][2] This document details the quantitative parameters of this inhibition, outlines the experimental protocols for its characterization, and visualizes the key pathways and workflows involved.

Core Mechanism of Action

This compound is a novel ribose-modified nucleotide analog.[1][3] To exert its antiviral effect, its orally bioavailable phosphonoamidate prodrug, GS-9131, must first be intracellularly hydrolyzed to this compound, which is then subsequently phosphorylated by cellular kinases to its active metabolite, this compound diphosphate.[1] This active form then competes with the endogenous dATP for the active site of HIV-1 RT.[1][3] Upon incorporation into the nascent viral DNA strand, this compound acts as a chain terminator, preventing further elongation and thus inhibiting the reverse transcription process.[2]

Quantitative Analysis of Inhibition and Antiviral Activity

The potency of this compound and its prodrug, GS-9131, has been quantified through various enzymatic and cell-based assays. The key kinetic parameter defining its competitive inhibition is the inhibitor constant (Kᵢ), while its antiviral efficacy is typically reported as the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀).

Table 1: Enzymatic Inhibition of HIV-1 Reverse Transcriptase by this compound Diphosphate

ParameterValueSubstrateEnzyme
Kᵢ0.8 µMdATPHIV-1 Reverse Transcriptase

Data sourced from Cihlar et al., 2008.[1][3]

Table 2: In Vitro Antiviral Activity of this compound and its Prodrug GS-9131

CompoundCell TypeHIV-1 StrainEC₅₀
This compoundMT-2 cellsWild-type12 µM[4]
This compoundMT-2 cellsHIV-2 isolates (mean)14 µM[1]
GS-9131MT-2 cells-150 nM[1]
GS-9131Activated PBMCs-3.7 nM[1]
GS-9131Primary CD4⁺ T lymphocytes-Data available[1]
GS-9131Primary Macrophages-Data available[1]
GS-9131HIV-1 Clinical Isolates (mean)Multiple Subtypes37 nM[1][3]
GS-9131HIV-2 isolates (mean)Multiple Isolates0.36 µM[1]

PBMCs: Peripheral Blood Mononuclear Cells. Data compiled from multiple sources.[1][3][4]

Table 3: Cytotoxicity Profile

CompoundCell TypeCC₅₀
This compoundMultiple cell lines>100 µM[2]

Resistance Profile

A key characteristic of this compound is its unique resistance profile. Notably, common nucleoside reverse transcriptase inhibitor (NRTI) resistance mutations such as K65R, L74V, and M184V do not significantly affect its antiviral activity.[1] However, the rare Q151L mutation in HIV-1 RT has been shown to confer resistance by severely compromising the binding of this compound-diphosphate to the enzyme.[5] Pre-steady-state kinetic studies have demonstrated that the Q151L mutant RT is unable to incorporate this compound under single-turnover conditions.[5] Interestingly, the presence of this compound-diphosphate does not interfere with the incorporation of the natural substrate, dATP, in the Q151L mutant, further supporting a mechanism of impaired inhibitor binding.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the competitive inhibition of HIV-1 RT by this compound.

Steady-State HIV-1 Reverse Transcriptase Inhibition Assay

This assay determines the inhibitory potency of a compound against HIV-1 RT under steady-state conditions.

a. Reagents and Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Tris-HCl buffer (pH 7.5-8.0)

  • KCl

  • MgCl₂

  • Dithiothreitol (DTT)

  • Poly(rA)-oligo(dT)₁₂₋₁₈ template-primer

  • Deoxyadenosine triphosphate (dATP)

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • This compound diphosphate (or other inhibitors)

  • 96-well plates

  • Scintillation counter and fluid

  • EDTA (for quenching)

b. Protocol:

  • Prepare a reaction mixture containing Tris-HCl, KCl, MgCl₂, DTT, and the poly(rA)-oligo(dT) template-primer in a 96-well plate.

  • Add varying concentrations of the inhibitor (this compound diphosphate) to the wells.

  • Initiate the reaction by adding a mixture of dATP, [³H]-dTTP, and a pre-determined concentration of HIV-1 RT.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding an excess of EDTA.

  • Transfer the contents of each well to a filter plate and wash to remove unincorporated nucleotides.

  • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the Kᵢ for competitive inhibition, perform the assay at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate (dATP). The data can then be analyzed using a Dixon plot or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

Pre-Steady-State Kinetic Analysis

This method is employed to determine the kinetic parameters of a single nucleotide incorporation event, providing insights into the binding affinity (Kₔ) and the maximum rate of incorporation (kₐₒₗ).

a. Reagents and Materials:

  • High-purity recombinant HIV-1 RT (wild-type or mutant)

  • Specific DNA or RNA template-primer duplex

  • dATP and this compound diphosphate

  • Rapid quench-flow instrument

  • Radiolabeled dNTPs (e.g., [α-³²P]dATP)

  • Quenching solution (e.g., EDTA or formic acid)

  • Denaturing polyacrylamide gels

b. Protocol:

  • Pre-incubate the HIV-1 RT with the template-primer duplex in a syringe of the rapid quench-flow instrument.

  • In a separate syringe, prepare the substrate solution containing the radiolabeled dNTP and, if applicable, the inhibitor.

  • Rapidly mix the contents of the two syringes to initiate the reaction. The reaction is allowed to proceed for very short, defined time intervals (milliseconds).

  • Quench the reaction at these precise time points by mixing with a quenching solution.

  • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to separate the unextended primer from the extended product.

  • Quantify the amount of product formed at each time point using phosphorimaging.

  • Plot the product concentration against time. The data for a single turnover will fit a single exponential equation, from which the rate of incorporation (kₐₒₗ) can be derived.

  • To determine the dissociation constant (Kₔ), the observed rate of incorporation is measured at various substrate concentrations and the data are fitted to a hyperbolic equation.

Cell-Based Antiviral Activity Assay (e.g., Single-Cycle Replication Assay)

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

a. Reagents and Materials:

  • Target cells (e.g., MT-2 cells, activated PBMCs)

  • HIV-1 viral stock

  • This compound or GS-9131

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagent to quantify viral replication (e.g., p24 ELISA kit, luciferase reporter system)

b. Protocol:

  • Seed the target cells in a 96-well plate.

  • Add serial dilutions of the test compound (this compound or GS-9131) to the wells and incubate for a short period.

  • Infect the cells with a known amount of HIV-1.

  • Culture the cells for a period that allows for a single round of viral replication (e.g., 48-72 hours).

  • Quantify the extent of viral replication in each well. For example, measure the concentration of the viral p24 capsid protein in the culture supernatant using an ELISA, or measure luciferase activity if a reporter virus is used.

  • Calculate the percentage of inhibition for each compound concentration compared to a no-drug control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Concurrently, a cytotoxicity assay should be performed by treating uninfected cells with the same concentrations of the compound and measuring cell viability (e.g., using an MTS or MTT assay) to determine the CC₅₀.

Visualizations

Signaling Pathways and Experimental Workflows

Competitive_Inhibition cluster_Enzyme HIV-1 Reverse Transcriptase cluster_Substrates Substrates cluster_Products Products RT RT Active Site DNA_Elongation DNA Elongation RT->DNA_Elongation Incorporates dATP Chain_Termination Chain Termination RT->Chain_Termination Incorporates this compound-diphosphate dATP dATP (Natural Substrate) dATP->RT Binds to Active Site GS9148dp This compound-diphosphate (Inhibitor) GS9148dp->RT Competitively Binds to Active Site

Caption: Competitive inhibition of HIV-1 RT by this compound-diphosphate.

RT_Inhibition_Assay start Start prepare_mix Prepare Reaction Mix (Buffer, Template-Primer) start->prepare_mix add_inhibitor Add Serial Dilutions of This compound Diphosphate prepare_mix->add_inhibitor initiate_reaction Initiate with RT, dATP, and [3H]-dTTP add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Stop Reaction with EDTA incubate->quench wash Filter and Wash quench->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and Determine IC50/Ki measure->analyze end End analyze->end

Caption: Workflow for an HIV-1 RT inhibition assay.

Prodrug_Activation GS9131 GS-9131 (Prodrug) (Extracellular) cell_membrane Cell Membrane GS9131->cell_membrane Cellular Uptake GS9148 This compound (Intracellular) cell_membrane->GS9148 Hydrolysis GS9148mp This compound Monophosphate GS9148->GS9148mp Phosphorylation (Cellular Kinases) GS9148dp This compound Diphosphate (Active Inhibitor) GS9148mp->GS9148dp Phosphorylation (Cellular Kinases)

References

Intracellular Phosphorylation of GS-9148: A Technical Guide to its Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular phosphorylation of GS-9148, a critical activation step for its antiviral activity. This compound is the intracellular metabolite of the prodrug GS-9131 and requires two sequential phosphorylation events to be converted into its active diphosphate form, this compound-diphosphate (this compound-DP). This document details the metabolic pathway, presents quantitative data on metabolite concentrations, outlines experimental protocols for studying this process, and provides visualizations of the key pathways and workflows.

The Metabolic Activation Pathway of this compound

This compound, a nucleotide analog, undergoes a two-step intracellular phosphorylation cascade to become a potent inhibitor of viral reverse transcriptase. This activation is crucial for its therapeutic effect.

  • Step 1: Monophosphorylation. The initial and rate-limiting step is the phosphorylation of this compound to this compound-monophosphate (this compound-MP). This reaction is likely catalyzed by cellular adenylate kinases.

  • Step 2: Diphosphorylation. The subsequent phosphorylation of this compound-MP to the active this compound-diphosphate (this compound-DP) is a more efficient conversion. This step is putatively carried out by other cellular kinases, such as creatine kinase.

The active metabolite, this compound-DP, then acts as a competitive inhibitor of the viral reverse transcriptase with respect to the natural substrate, dATP.

GS9148_Phosphorylation_Pathway GS9131 GS-9131 (Prodrug) (extracellular) GS9148 This compound GS9131->GS9148 Intracellular Hydrolysis GS9148_MP This compound-MP GS9148->GS9148_MP Adenylate Kinase (Rate-limiting) GS9148_DP This compound-DP (Active Metabolite) GS9148_MP->GS9148_DP Creatine Kinase (Putative) Inhibition Inhibition of Viral Reverse Transcriptase GS9148_DP->Inhibition

Figure 1: Intracellular activation pathway of GS-9131 to this compound-DP.

Quantitative Data on Intracellular Metabolites

The following tables summarize the key quantitative data regarding the intracellular concentrations and pharmacokinetic properties of this compound and its phosphorylated metabolites.

ParameterCell LineConcentration (pmol/10⁶ cells)Experimental Condition
This compoundCEM-CCRF7.151 µM GS-9131 for 24h
This compound-MPCEM-CCRF3.101 µM GS-9131 for 24h
This compound-DPCEM-CCRF5.561 µM GS-9131 for 24h

Table 1: Intracellular Concentrations of this compound and its Metabolites in CEM-CCRF Cells.

ParameterValueSpeciesDosing
This compound Cmax in PBMCs~150 pmol/10⁶ cellsBeagle Dog3 mg/kg oral GS-9131
This compound-DP Cmax in PBMCs>9 µMBeagle Dog3 mg/kg oral GS-9131
This compound-DP Half-life in PBMCs>24 hoursBeagle Dog3 mg/kg oral GS-9131
This compound-DP Intracellular Half-life19 hoursHuman (in vitro)Activated CD4+ cells

Table 2: Pharmacokinetic Parameters of this compound and this compound-DP.

Cell TypeFold Increase in this compound-DP (GS-9131 vs. This compound)
CEM-CCRF Cells76
Quiescent PBMCs290
Activated PBMCs140

Table 3: Enhancement of this compound-DP Formation by the Prodrug GS-9131.

ParameterValueTarget
Ki0.8 µMHIV-1 Reverse Transcriptase

Table 4: Inhibitory Potency of this compound-DP.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the intracellular phosphorylation of this compound.

Cell Culture and Drug Incubation
  • Cell Lines:

    • CEM-CCRF (human T-lymphoblastoid) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by Ficoll-Paque density gradient centrifugation. Quiescent PBMCs are maintained in RPMI-1640 with 10% FBS. For activation, PBMCs are stimulated with 5 µg/mL phytohemagglutinin (PHA) and 20 U/mL interleukin-2 (IL-2) for 48-72 hours prior to the experiment.

  • Drug Incubation:

    • Cells are seeded at a density of 1 x 10⁶ cells/mL in fresh medium.

    • GS-9131 or this compound is added to the cell suspension at the desired final concentration (e.g., 1 µM).

    • Cells are incubated at 37°C in a 5% CO₂ humidified incubator for various time points (e.g., 0, 2, 4, 8, 24 hours).

Intracellular Metabolite Extraction
  • At each time point, a 1 mL aliquot of the cell suspension is transferred to a microcentrifuge tube.

  • Cells are pelleted by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • The supernatant is aspirated, and the cell pellet is washed three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • After the final wash, the supernatant is completely removed.

  • Intracellular metabolites are extracted by adding 200 µL of ice-cold 70% methanol and vortexing vigorously for 1 minute.

  • The mixture is incubated at -20°C for at least 1 hour to precipitate proteins.

  • The samples are then centrifuged at 14,000 x g for 10 minutes at 4°C.

  • The supernatant containing the intracellular metabolites is transferred to a new tube and dried under a stream of nitrogen or using a vacuum concentrator.

  • The dried extract is reconstituted in 100 µL of mobile phase for LC-MS/MS analysis.

Experimental_Workflow cluster_cell_prep Cell Preparation & Incubation cluster_extraction Metabolite Extraction cluster_analysis Analysis CellCulture 1. Cell Culture (CEM-CCRF or PBMCs) DrugIncubation 2. Drug Incubation (GS-9131 or this compound) CellCulture->DrugIncubation CellHarvest 3. Cell Harvesting & Washing DrugIncubation->CellHarvest Lysis 4. Cell Lysis with 70% Methanol CellHarvest->Lysis Precipitation 5. Protein Precipitation Lysis->Precipitation Centrifugation 6. Centrifugation Precipitation->Centrifugation Drying 7. Supernatant Drying Centrifugation->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS Enzyme_Assay_Workflow cluster_lysate_prep Enzyme Source Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis CellCulture 1. Cell Culture Lysis 2. Cell Lysis CellCulture->Lysis Centrifugation 3. Centrifugation Lysis->Centrifugation ProteinQuant 4. Protein Quantification Centrifugation->ProteinQuant InitiateReaction 6. Add Cell Lysate/ Purified Enzyme ProteinQuant->InitiateReaction ReactionSetup 5. Prepare Reaction Mixture (Buffer, ATP, Substrate) ReactionSetup->InitiateReaction Incubation 7. Incubate at 37°C InitiateReaction->Incubation TerminateReaction 8. Terminate Reaction Incubation->TerminateReaction LCMS 9. LC-MS/MS Analysis of Product Formation TerminateReaction->LCMS Kinetics 10. Kinetic Analysis (Km, Vmax) LCMS->Kinetics

In-Depth Technical Guide: GS-9148's Activity Against Nucleoside-Resistant HIV-1 Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9148, a novel nucleotide analogue reverse transcriptase inhibitor (NRTI), demonstrates significant promise in combating HIV-1, particularly strains resistant to existing nucleoside analogues. Its unique chemical structure, featuring a phosphonate group and a modified ribose ring, allows it to maintain potent antiviral activity against key NRTI-resistance mutations, including K65R, L74V, and M184V. Furthermore, this compound exhibits a favorable resistance profile, with a reduced susceptibility to viruses harboring multiple thymidine analogue mutations (TAMs) compared to other approved NRTIs. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro activity against resistant variants, and the pharmacokinetic profile of its oral prodrug, GS-9131. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in the field of antiretroviral therapy.

Introduction

The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy. Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of combination therapy, but their effectiveness can be compromised by mutations in the viral reverse transcriptase (RT) enzyme. This compound, with the chemical name [(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid], is a novel acyclic nucleotide analogue designed to overcome common NRTI resistance pathways.[1] This document details the preclinical evaluation of this compound and its orally bioavailable phosphonoamidate prodrug, GS-9131.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 reverse transcriptase. Its active form, this compound diphosphate, competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain.[1][2] Upon incorporation, this compound acts as a chain terminator, halting further DNA synthesis and thus inhibiting viral replication. The inhibition constant (Ki) for this compound diphosphate against HIV-1 RT has been determined to be 0.8 μM.[1][3]

The metabolic activation of this compound from its prodrug, GS-9131, is a critical step for its antiviral activity.

GS-9131 Metabolic Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition HIV-1 Reverse Transcription GS_9131 GS-9131 (Oral Prodrug) GS_9148 This compound GS_9131->GS_9148 Hydrolysis GS_9148_MP This compound Monophosphate GS_9148->GS_9148_MP Phosphorylation GS_9148_DP This compound Diphosphate (Active Metabolite) GS_9148_MP->GS_9148_DP Phosphorylation RT HIV-1 Reverse Transcriptase GS_9148_DP->RT Competitive Inhibition (vs. dATP) DNA_synthesis Viral DNA Synthesis GS_9148_DP->DNA_synthesis Chain Termination

Caption: Metabolic activation pathway of the prodrug GS-9131 to the active antiviral agent this compound diphosphate.

In Vitro Antiviral Activity Against NRTI-Resistant HIV-1

The antiviral activity of this compound has been extensively evaluated against a panel of laboratory and clinical isolates of HIV-1, including those with well-characterized NRTI resistance mutations.

Activity Against Key Single and Combination NRTI Resistance Mutations

This compound demonstrates remarkable potency against HIV-1 variants harboring common NRTI resistance mutations that significantly reduce the susceptibility to other approved drugs. Notably, the K65R, L74V, and M184V mutations, either alone or in combination, have a minimal impact on the antiviral activity of this compound.[1][3]

HIV-1 RT Mutation(s)This compound Fold Change in EC50¹Tenofovir Fold Change in EC50¹Zidovudine (AZT) Fold Change in EC50¹
Wild-Type (WT)1.01.01.0
K65R<1>3<1
L74V<1>2>2
M184V<1<1>10
K65R + M184V<1>2>10
L74V + M184V<1>2>10
¹ Fold change in 50% effective concentration (EC50) compared to wild-type virus. Data compiled from multiple sources.[1][3]
Activity Against Thymidine Analogue Mutations (TAMs)

Viruses with multiple TAMs, which confer resistance to zidovudine (AZT) and stavudine (d4T), show only a minor reduction in susceptibility to this compound. This is in contrast to the significant loss of activity observed with many other NRTIs.[1][3] For viruses with four or more TAMs, the fold change in EC50 for this compound was observed to be between 0.74 and 1.31.[3]

Activity Against Q151M and K70E Mutations

While this compound is broadly active against many common NRTI-resistant strains, in vitro selection studies have shown that the K70E mutation in reverse transcriptase can be selected by this compound, leading to low-level resistance.[3] The Q151M mutation, which confers broad cross-resistance to many NRTIs, has been associated with reduced susceptibility to this compound, though the clinical significance of this finding is still under investigation.[4]

Experimental Protocols

Antiviral Activity Assays

The antiviral activity of this compound is often determined using the MT-2 cell line, a human T-cell line that is highly susceptible to HIV-1 infection.

  • Cells: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Virus: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or recombinant viruses containing specific resistance mutations are used.

  • Procedure:

    • MT-2 cells are seeded in 96-well plates.

    • Serial dilutions of the test compounds (e.g., this compound) are added to the wells.

    • A standardized amount of virus is added to infect the cells.

    • The plates are incubated for 4-5 days at 37°C in a humidified CO2 incubator.

    • Viral replication is quantified by measuring the activity of viral reverse transcriptase in the culture supernatant or by assessing virus-induced cytopathic effect (CPE) using a colorimetric assay (e.g., MTT assay).

    • The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits viral replication by 50%.

This commercially available assay provides a quantitative measure of drug resistance in clinical HIV-1 isolates.

  • Principle: The assay utilizes recombinant viruses containing the reverse transcriptase and protease coding regions from patient-derived HIV-1 RNA.

  • Procedure:

    • Viral RNA is extracted from patient plasma.

    • The RT and protease regions are amplified by RT-PCR and inserted into a proviral DNA vector that lacks these regions.

    • The resulting recombinant virus is used to infect cells in the presence of serial dilutions of antiretroviral drugs.

    • Viral replication is measured by the expression of a luciferase reporter gene.

    • The EC50 for each drug is determined and compared to that of a wild-type reference virus to calculate the fold change in susceptibility.[2][5][6]

PhenoSense_Assay_Workflow cluster_patient_sample Patient Sample Processing cluster_recombinant_virus Recombinant Virus Generation cluster_drug_susceptibility Drug Susceptibility Testing Plasma Patient Plasma RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR RT-PCR Amplification (RT & Protease Genes) RNA_Extraction->RT_PCR Ligation Ligation RT_PCR->Ligation Vector Proviral DNA Vector (ΔRT/Protease) Vector->Ligation Recombinant_Virus Recombinant Virus Production (with Luciferase Reporter) Ligation->Recombinant_Virus Infection Infection of Target Cells + Serial Drug Dilutions Recombinant_Virus->Infection Luciferase_Assay Luciferase Activity Measurement Infection->Luciferase_Assay EC50_Calculation EC50 Calculation & Fold Change vs. WT Luciferase_Assay->EC50_Calculation

Caption: Workflow of the PhenoSense™ HIV drug susceptibility assay.

This assay measures the antiviral activity of a compound during a single round of viral replication, which is useful for studying inhibitors of early-stage viral processes.

  • Principle: Replication-defective HIV-1 vectors are used, often pseudotyped with a heterologous envelope protein (e.g., VSV-G) to allow for a single round of entry into a broad range of cells.

  • Procedure:

    • Target cells (e.g., HeLa-CD4) are seeded in 96-well plates.

    • Cells are pre-incubated with serial dilutions of the test compound.

    • A standardized amount of single-cycle infectious virus carrying a reporter gene (e.g., luciferase or GFP) is added.

    • After 48-72 hours, reporter gene expression is quantified.

    • The EC50 is determined as the drug concentration that inhibits reporter gene expression by 50%.[7][8][9]

In Vivo Pharmacokinetics of the Prodrug GS-9131

To overcome the poor oral bioavailability of the phosphonate this compound, an ethylalaninyl phosphonoamidate prodrug, GS-9131, was developed.

Preclinical Pharmacokinetic Studies in Beagle Dogs

Oral administration of GS-9131 to beagle dogs resulted in efficient delivery of this compound to peripheral blood mononuclear cells (PBMCs) and its subsequent phosphorylation to the active diphosphate form.

  • Study Design: Beagle dogs were administered a single oral dose of GS-9131.

  • Sample Collection: Blood samples were collected at various time points post-administration. PBMCs were isolated from the blood.

  • Analysis: Concentrations of GS-9131, this compound, and its phosphorylated metabolites in plasma and PBMCs were determined using validated LC-MS/MS methods.

  • Key Findings:

    • A single 3 mg/kg oral dose of GS-9131 resulted in a maximum intracellular concentration (Cmax) of this compound diphosphate in PBMCs exceeding 9 µM.[1]

    • The intracellular half-life of this compound diphosphate in PBMCs was greater than 24 hours, supporting the potential for once-daily dosing in humans.[1]

ParameterValue
Dose (Oral GS-9131) 3 mg/kg
Animal Model Beagle Dog
Matrix Peripheral Blood Mononuclear Cells (PBMCs)
Analyte This compound diphosphate
Intracellular Cmax >9 µM
Intracellular Half-life (t½) >24 hours
Data from a single-dose pharmacokinetic study in beagle dogs.[1]

Conclusion

This compound is a potent nucleotide analogue HIV-1 reverse transcriptase inhibitor with a unique and favorable resistance profile. It maintains significant activity against viral strains carrying key NRTI resistance mutations, including K65R, L74V, M184V, and multiple TAMs. The oral prodrug, GS-9131, demonstrates efficient delivery of the active moiety to target cells in preclinical animal models, with a pharmacokinetic profile supportive of once-daily dosing. These findings highlight the potential of GS-9131 as a valuable new agent for the treatment of HIV-1 infection, particularly in patients with pre-existing NRTI resistance. Further clinical investigation is warranted to fully elucidate its efficacy and safety in diverse patient populations.

References

Methodological & Application

Application Notes and Protocols for GS-9148 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148 is a novel nucleotide analog reverse transcriptase inhibitor (NRTI) with potent antiviral activity against human immunodeficiency virus type 1 (HIV-1).[1][2] It is the active metabolite of the orally bioavailable phosphonoamidate prodrug GS-9131 (rovafovir etalafenamide).[1][3] Once inside the cell, GS-9131 is hydrolyzed to this compound, which is then phosphorylated by cellular kinases to its active diphosphate form, this compound diphosphate.[1][2] This active metabolite acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) with respect to the natural substrate, dATP.[1][2] this compound demonstrates a favorable resistance profile, maintaining activity against HIV-1 strains with common NRTI-resistance mutations such as K65R, L74V, and M184V.[2]

These application notes provide a detailed protocol for assessing the in vitro antiviral activity of this compound against HIV-1, as well as its cytotoxicity in host cells.

Mechanism of Action

This compound diphosphate mimics the structure of deoxyadenosine monophosphate (dAMP).[4] It is incorporated into the growing viral DNA chain by HIV-1 reverse transcriptase. Upon incorporation, it terminates DNA chain elongation due to the lack of a 3'-hydroxyl group, thus inhibiting viral replication. The dihydrofuran ring of this compound-diphosphate interacts with the aromatic side chain of Y115 in the RT active site, which may contribute to its potent inhibitory activity.[4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-9131 GS-9131 GS-9131_int GS-9131 GS-9131->GS-9131_int Cellular Uptake This compound This compound GS-9131_int->this compound Hydrolysis This compound-MP This compound Monophosphate This compound->this compound-MP Phosphorylation This compound-DP This compound Diphosphate (Active Metabolite) This compound-MP->this compound-DP Phosphorylation HIV_RT HIV-1 Reverse Transcriptase This compound-DP->HIV_RT Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis HIV_RT->Inhibition

Mechanism of Action of GS-9131/GS-9148

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound required to inhibit HIV-1 induced cytopathic effect (CPE) in a susceptible cell line.

Materials:

  • Cells: MT-2 cells or Peripheral Blood Mononuclear Cells (PBMCs)

  • Virus: HIV-1 laboratory-adapted strains (e.g., IIIB) or clinical isolates

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO)

  • Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For PBMCs, supplement with IL-2.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay reagent.

  • Equipment: 96-well microplates, CO₂ incubator (37°C, 5% CO₂), luminometer.

Procedure:

  • Cell Preparation:

    • Culture MT-2 cells in supplemented RPMI 1640 medium.

    • On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.

    • Adjust the cell density to 2 x 10⁵ cells/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is recommended to use a half-log or quarter-log dilution series.

  • Infection and Plating:

    • In a 96-well plate, add 50 µL of the diluted compound to triplicate wells for each concentration.

    • In a separate tube, infect the prepared cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Immediately add 50 µL of the infected cell suspension (containing 10,000 cells) to each well containing the compound.

    • Include control wells:

      • Virus Control: Cells infected with HIV-1 without any compound.

      • Cell Control: Uninfected cells without any compound.

  • Incubation:

    • Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.

  • Quantification of Viral Cytopathic Effect:

    • After the incubation period, allow the plates to equilibrate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The percentage of CPE reduction is calculated relative to the virus and cell controls.

    • The EC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Suspension (e.g., MT-2 cells) D Infect Cells with HIV-1 (MOI = 0.01) A->D B Prepare Serial Dilutions of this compound C Add Compound Dilutions to 96-well Plate B->C E Add Infected Cells to Plate C->E D->E F Incubate for 5 Days (37°C, 5% CO₂) E->F G Measure Cell Viability (e.g., CellTiter-Glo) F->G H Calculate % CPE Reduction G->H I Determine EC₅₀ Value (Non-linear Regression) H->I

Workflow for In Vitro Antiviral Assay
Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound on the host cells used in the antiviral assay.

Materials:

  • Same as for the antiviral activity assay, but without the virus.

Procedure:

  • Cell Preparation:

    • Prepare a cell suspension as described in the antiviral assay protocol.

  • Compound Dilution and Plating:

    • Prepare serial dilutions of this compound in culture medium.

    • In a 96-well plate, add 50 µL of the diluted compound to triplicate wells.

    • Add 50 µL of the uninfected cell suspension to each well.

    • Include a "cell control" with untreated, uninfected cells.

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay (5 days) under the same conditions.

  • Quantification of Cell Viability:

    • Measure cell viability using the CellTiter-Glo® assay as described previously.

  • Data Analysis:

    • The percentage of cytotoxicity is calculated relative to the cell control.

    • The CC₅₀ value is determined by non-linear regression analysis.

    • The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound and its Prodrug GS-9131 against HIV-1

CompoundCell LineVirus StrainEC₅₀ (nM)
This compoundMT-2HIV-1 IIIBSimilar potency to PBMCs
This compoundActivated PBMCsHIV-1 BaL-
GS-9131MT-2HIV-1 IIIB150
GS-9131Activated PBMCsHIV-1 BaL3.7

Data compiled from reference[1].

Table 2: In Vitro Antiviral Activity of this compound and its Prodrug GS-9131 against HIV-2

CompoundCell LineMean EC₅₀ (µM)
This compoundMT-214
GS-9131MT-20.36

Data compiled from reference[1].

Table 3: Cytotoxicity of this compound

Cell LineCC₅₀ (µM)
Renal Proximal Tubule CellsMinimal Cytotoxicity
Other Cell TypesMinimal Cytotoxicity

Qualitative data from reference[1]. Specific CC₅₀ values were not provided in the source material.

Conclusion

The provided protocols offer a robust framework for evaluating the in vitro efficacy and cytotoxicity of this compound. The compound's potent anti-HIV activity, particularly through its prodrug GS-9131, and its favorable resistance and cytotoxicity profiles, make it a significant subject for antiretroviral research. Adherence to these detailed methodologies will ensure reproducible and reliable data for drug development and mechanistic studies.

References

Application Notes and Protocols for Determining GS-9148 EC50 in Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the 50% effective concentration (EC50) of GS-9148, a potent anti-HIV agent, in different cell lines. This document includes quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Introduction to this compound

This compound is the active antiviral metabolite of the prodrug Rovafovir etalafenamide (GS-9131).[1] It is a nucleotide reverse transcriptase inhibitor (NRTI) designed to combat Human Immunodeficiency Virus Type 1 (HIV-1).[2][3] Upon cellular entry, the prodrug GS-9131 is hydrolyzed to this compound, which is then phosphorylated to its active diphosphate form. This active metabolite acts as a competitive inhibitor of the HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[2][3] this compound has shown efficacy against wild-type HIV and various drug-resistant strains.[3][4][5]

Quantitative Data: this compound and GS-9131 EC50 Values

The following table summarizes the reported EC50 values for this compound and its prodrug GS-9131 in different cell lines and primary cells. These values highlight the compound's potency against various HIV-1 and HIV-2 isolates.

CompoundVirusCell Line/Cell TypeEC50Reference
This compound HIV-1MT-2 cells12 µM[5]
HIV-1Activated PBMCsSimilar to MT-2 cells[2][6]
HIV-1Primary MacrophagesActive[2]
HIV-2MT-2 cells14 µM (mean)[2]
GS-9131 HIV-1MT-2 cells150 nM[2][6]
HIV-1Activated PBMCs3.7 nM[2][6]
HIV-1Primary CD4+ T lymphocytesPotent inhibitor[2][6]
HIV-1T cell lines25 - 200 nM[3]
HIV-1Primary cells25 - 200 nM[3]
HIV-2MT-2 cells0.36 µM (mean)[2]

Mechanism of Action of this compound

This compound exerts its antiviral activity by inhibiting the HIV-1 reverse transcriptase enzyme. The following diagram illustrates the intracellular activation and mechanism of action.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-9131 GS-9131 (Prodrug) This compound This compound GS-9131->this compound Hydrolysis This compound-MP This compound Monophosphate This compound->this compound-MP Phosphorylation This compound-DP This compound Diphosphate (Active Metabolite) This compound-MP->this compound-DP Phosphorylation HIV_RT HIV Reverse Transcriptase This compound-DP->HIV_RT Inhibition Proviral_DNA Proviral DNA (Synthesis Blocked) HIV_RT->Proviral_DNA Blocks Chain Elongation Viral_RNA Viral RNA Viral_RNA->HIV_RT

Caption: Intracellular activation of GS-9131 to this compound and inhibition of HIV reverse transcriptase.

Experimental Protocol: Determination of this compound EC50 using a p24 Antigen Assay

This protocol outlines a standard method for determining the EC50 of this compound against HIV-1 in a susceptible cell line, such as MT-2 cells or activated Peripheral Blood Mononuclear Cells (PBMCs).

Materials
  • Cell Line: MT-2 cells or activated PBMCs.

  • Virus: HIV-1 laboratory strain (e.g., NL4-3, BaL).

  • Compound: this compound (and/or GS-9131).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.

  • Reagents: Phytohemagglutinin (PHA) for PBMC activation, IL-2, Phosphate Buffered Saline (PBS), Trypan Blue.

  • Assay Kit: HIV-1 p24 Antigen ELISA kit.

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), centrifuge, microplate reader.

Experimental Workflow Diagram

EC50 Determination Workflow A 1. Cell Preparation (e.g., MT-2 or activated PBMCs) C 3. Cell Seeding (Seed cells in 96-well plates) A->C B 2. Compound Dilution (Serial dilutions of this compound) B->C D 4. Infection (Add HIV-1 to wells) C->D E 5. Incubation (Incubate for 5-7 days) D->E F 6. Supernatant Collection E->F G 7. p24 Antigen ELISA (Quantify viral replication) F->G H 8. Data Analysis (Calculate EC50) G->H

Caption: Workflow for determining the EC50 of an antiviral compound.

Step-by-Step Protocol
  • Cell Preparation:

    • For MT-2 cells: Culture MT-2 cells in RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have high viability (>95%) as determined by Trypan Blue exclusion.

    • For PBMCs: Isolate PBMCs from healthy donor blood. Activate the cells by treating with PHA for 2-3 days, then culture in medium supplemented with IL-2.

  • Compound Dilution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations (e.g., 10-fold or 2-fold dilutions). Include a no-drug control.

  • Cell Seeding and Infection:

    • Adjust the cell concentration to a final density of approximately 1-2 x 10^5 cells/mL.

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of the diluted compound to the respective wells.

    • Infect the cells by adding 100 µL of HIV-1 diluted in culture medium to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected control wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 5 to 7 days.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at a low speed to pellet the cells.

    • Carefully collect the cell culture supernatant from each well.

  • p24 Antigen ELISA:

    • Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of p24 inhibition against the logarithm of the this compound concentration.

    • The percentage of inhibition is calculated as: [1 - (p24 level in treated well / p24 level in untreated virus control well)] x 100.

    • Determine the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%, using non-linear regression analysis.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of this compound in parallel to determine the therapeutic index (Selectivity Index, SI = CC50/EC50). The 50% cytotoxic concentration (CC50) can be determined using assays such as MTT, XTT, or CellTiter-Glo on uninfected cells treated with the same range of compound concentrations.

Conclusion

These application notes provide the necessary information for researchers to effectively determine the in vitro efficacy of this compound against HIV. The provided protocols and data serve as a valuable resource for antiviral drug discovery and development. Adherence to proper cell culture and virological techniques is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Efficacy Testing of GS-9148 in MT-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148 is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). It is a dAMP analog that, in its diphosphorylated form, acts as a competitive inhibitor of the viral reverse transcriptase. The MT-2 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is highly susceptible to HIV-1 infection and is a valuable in vitro model for evaluating the efficacy and cytotoxicity of antiretroviral compounds. This document provides detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound in MT-2 cells.

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of this compound in MT-2 cells.

CompoundAntiviral Activity (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound0.15>100>667

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.

Experimental Protocols

Cell Culture and Maintenance of MT-2 Cells

Materials:

  • MT-2 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • CO₂ incubator (37°C, 5% CO₂)

  • Sterile cell culture flasks and plates

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Culture MT-2 cells in suspension in T-75 or T-150 cell culture flasks.

  • Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed complete growth medium to the recommended seeding density.

  • Monitor cell viability and count using Trypan Blue exclusion assay and a hemocytometer or an automated cell counter.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to MT-2 cells.

Materials:

  • MT-2 cells in complete growth medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed MT-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the diluted this compound solutions to the wells in triplicate. Include wells with cells only (untreated control) and wells with medium only (background control).

  • Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC₅₀ value using a dose-response curve.

Antiviral Efficacy Assay

This protocol measures the ability of this compound to inhibit HIV-1 replication in MT-2 cells.

Materials:

  • MT-2 cells

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound stock solution

  • 96-well microtiter plates

  • Complete growth medium

  • p24 antigen ELISA kit

  • CO₂ incubator

Protocol:

  • Seed MT-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 50 µL of the diluted this compound solutions to the wells in triplicate.

  • Infect the cells by adding 50 µL of a pre-titered dilution of HIV-1 stock to each well. Include virus-only controls (no compound) and cell-only controls (no virus).

  • Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • After incubation, collect the cell culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each concentration compared to the virus-only control and determine the EC₅₀ value using a dose-response curve.

Visualizations

Antiviral_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare MT-2 Cell Suspension seed_plate Seed MT-2 Cells in 96-well Plate prep_cells->seed_plate prep_drug Prepare Serial Dilutions of this compound add_drug Add this compound Dilutions prep_drug->add_drug prep_virus Prepare HIV-1 Stock add_virus Infect with HIV-1 prep_virus->add_virus seed_plate->add_drug add_drug->add_virus incubate Incubate for 5 Days at 37°C add_virus->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa p24 Antigen ELISA collect_supernatant->p24_elisa calc_ec50 Calculate EC50 p24_elisa->calc_ec50 Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare MT-2 Cell Suspension seed_plate Seed MT-2 Cells in 96-well Plate prep_cells->seed_plate prep_drug Prepare Serial Dilutions of this compound add_drug Add this compound Dilutions prep_drug->add_drug seed_plate->add_drug incubate Incubate for 5 Days at 37°C add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_cc50 Calculate CC50 read_absorbance->calc_cc50 GS9148_Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_drug Drug Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->Viral_DNA Catalyzes GS9148 This compound GS9148_DP This compound-diphosphate (Active Form) GS9148->GS9148_DP Cellular Phosphorylation GS9148_DP->Reverse_Transcriptase Competitively Inhibits dATP dATP (Natural Substrate) dATP->Reverse_Transcriptase Binds to

Application Notes and Protocols for GS-9148 Studies in Primary Human Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro evaluation of GS-9148, a novel nucleotide reverse transcriptase inhibitor (NRTI), and its phosphonoamidate prodrug, GS-9131, in primary human lymphocytes. Detailed protocols for key experiments are included to facilitate the replication and further investigation of the antiviral activity and cellular effects of these compounds.

Quantitative Summary of this compound and GS-9131 Activity

The following tables summarize the quantitative data on the anti-HIV-1 activity and cytotoxicity of this compound and its prodrug, GS-9131.

Table 1: Anti-HIV-1 Activity in Primary Human Lymphocytes [1]

CompoundCell TypeEC50 (µM) ± SD
This compoundPBMCs8.5 ± 7.7
CD4+ Lymphocytes2.5
GS-9131PBMCs0.0037 ± 0.0001
CD4+ Lymphocytes0.024 ± 0.0
TenofovirPBMCs1.5 ± 1.3
CD4+ Lymphocytes0.41
AZTPBMCs0.015 ± 0.006
CD4+ Lymphocytes0.055 ± 0.028

EC50 (50% effective concentration) values in PBMCs and CD4+ lymphocytes represent the mean ± standard deviation from at least two independent experiments. Data for CD4+ lymphocytes are from a single-cycle replication assay.[1]

Table 2: Cytotoxicity Data [1]

CompoundCell LineCC50 (µM) ± SDSelectivity Index (CC50/EC50)
This compoundMT-2>1,000>118
GS-9131MT-2>50>333

Signaling and Metabolic Pathways

Intracellular Activation of GS-9131 to the Active Antiviral Agent

GS-9131 is a phosphonoamidate prodrug designed for efficient delivery of this compound into lymphoid cells.[2][3] Once inside the cell, GS-9131 undergoes hydrolysis to yield this compound.[4] Subsequently, this compound is phosphorylated by cellular kinases, first to its monophosphate (this compound-MP) and then to its active diphosphate metabolite (this compound-DP).[3] this compound-DP acts as a competitive inhibitor of the HIV-1 reverse transcriptase.[4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lymphocyte) GS9131_ext GS-9131 (Prodrug) GS9131_int GS-9131 GS9131_ext->GS9131_int Cellular Uptake GS9148 This compound GS9131_int->GS9148 Hydrolysis GS9148_MP This compound-MP GS9148->GS9148_MP Phosphorylation GS9148_DP This compound-DP (Active) GS9148_MP->GS9148_DP Phosphorylation HIV_RT HIV-1 Reverse Transcriptase GS9148_DP->HIV_RT Inhibition

Intracellular activation pathway of GS-9131.

Experimental Protocols

Isolation of Primary Human Lymphocytes

Protocol for Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the second layer.

  • Collect the second layer, which is the buffy coat containing the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol for Isolation of Untouched CD4+ T Lymphocytes

This protocol describes the isolation of CD4+ T cells from PBMCs using a negative selection immunomagnetic bead-based method.

Materials:

  • Isolated PBMCs

  • CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or similar)

  • MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)

  • LS Columns and MACS Separator

  • 15 mL and 50 mL conical tubes

  • Centrifuge

Procedure:

  • Start with a known number of PBMCs suspended in MACS buffer.

  • Add the Biotin-Antibody Cocktail (containing antibodies against non-CD4+ cells) to the PBMC suspension. Mix well and incubate for 10 minutes at 4°C.

  • Add Anti-Biotin MicroBeads to the cell suspension. Mix well and incubate for an additional 15 minutes at 4°C.

  • Wash the cells by adding 10-20 mL of MACS buffer and centrifuge at 300 x g for 10 minutes.

  • Resuspend the cell pellet in 500 µL of MACS buffer.

  • Place an LS Column in the magnetic field of a MACS Separator and prepare the column by rinsing with 3 mL of MACS buffer.

  • Apply the cell suspension to the column. The magnetically labeled non-CD4+ T cells will be retained in the column.

  • Collect the unlabeled cells that pass through the column. This fraction contains the enriched, untouched CD4+ T cells.

  • Wash the column with MACS buffer (3 x 3 mL) and collect the effluent, pooling it with the cells from the previous step.

  • Centrifuge the collected cells, resuspend in the appropriate culture medium, and perform a cell count and purity assessment by flow cytometry.

cluster_workflow Lymphocyte Isolation Workflow start Whole Blood ficoll Ficoll Density Gradient Centrifugation start->ficoll pbmcs PBMCs ficoll->pbmcs mag_beads Negative Selection (Immunomagnetic Beads) pbmcs->mag_beads cd4_cells Untouched CD4+ T Cells mag_beads->cd4_cells

Workflow for the isolation of primary human lymphocytes.
Anti-HIV-1 Activity Assay

Protocol for Single-Cycle HIV-1 Infectivity Assay in Primary CD4+ T Lymphocytes

This protocol is a representative method for assessing the antiviral activity of compounds in a single round of HIV-1 infection using a luciferase reporter virus.

Materials:

  • Isolated primary CD4+ T cells

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 reporter virus stock (e.g., NL4-3-Luc-R-E-)

  • 96-well cell culture plates

  • Test compounds (this compound, GS-9131)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Activate isolated CD4+ T cells by culturing them in RPMI medium containing PHA (2 µg/mL) for 48-72 hours.

  • After activation, wash the cells to remove PHA and resuspend them in fresh medium containing IL-2 (20 U/mL).

  • Seed the activated CD4+ T cells into a 96-well plate at a density of 1 x 10^5 cells per well.

  • Prepare serial dilutions of the test compounds (this compound and controls) in culture medium and add them to the appropriate wells. Include a 'no drug' control.

  • Infect the cells by adding a pre-titered amount of HIV-1 luciferase reporter virus to each well.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Measure the luciferase activity in each well using a luminometer.

  • Calculate the percent inhibition of viral replication for each compound concentration relative to the 'no drug' control.

  • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

Protocol for Assessing Cytotoxicity in Primary Human Lymphocytes using an MTT Assay

This protocol provides a general method for evaluating the effect of a compound on the viability of primary lymphocytes.

Materials:

  • Isolated primary human lymphocytes (PBMCs or CD4+ T cells)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Test compounds (this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the primary lymphocytes into a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compound and add them to the wells. Include a 'cells only' (no compound) control.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the 'cells only' control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lymphocyte Proliferation Assay

Protocol for Mitogen-Stimulated Lymphocyte Proliferation Assay

This protocol can be used to assess the effect of this compound on the proliferative capacity of primary human lymphocytes.

Materials:

  • Isolated PBMCs

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Mitogens (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Test compound (this compound)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Reagent (MTS) or similar)

  • Microplate reader

Procedure:

  • Seed PBMCs into a 96-well plate at a density of 1 x 10^5 cells per well.

  • Add serial dilutions of this compound to the wells.

  • Stimulate the cells by adding a mitogen (e.g., PHA at 1-5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Include unstimulated and stimulated controls without the test compound.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition of proliferation for each concentration of this compound relative to the stimulated control.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell sources. Appropriate safety precautions should be taken when handling human blood products and infectious agents.

References

Application Notes and Protocols for In Vivo Testing of GS-9131, a Prodrug of the Anti-HIV Agent GS-9148

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of GS-9131 (Rovafovir etalafenamide), a phosphonoamidate prodrug of the novel nucleotide reverse transcriptase inhibitor (NRTI) GS-9148. The protocols described herein are intended to guide researchers in assessing the pharmacokinetic profile, therapeutic efficacy, and preclinical safety of GS-9131 in relevant animal models.

Introduction to this compound and the Prodrug GS-9131

This compound is a potent nucleotide analog that acts as a reverse transcriptase inhibitor for the human immunodeficiency virus type 1 (HIV-1).[1] Its mechanism of action involves intracellular phosphorylation to its active diphosphate metabolite, this compound-DP, which then competes with the natural substrate dATP, leading to chain termination during viral DNA synthesis. A key advantage of this compound is its activity against HIV-1 strains harboring mutations that confer resistance to other NRTIs.[1]

However, as a charged nucleotide analog, this compound has poor cell permeability and low oral bioavailability. To overcome this limitation, the prodrug GS-9131 was developed.[1] GS-9131 is an ethylalaninyl phosphonoamidate derivative designed to mask the negative charges of the phosphonate group, thereby enhancing its lipophilicity and facilitating oral absorption and passive diffusion into cells.[1] Once inside the target cells, such as peripheral blood mononuclear cells (PBMCs), GS-9131 is efficiently hydrolyzed by cellular enzymes to release this compound, which is then anabolized to the active this compound-DP.[1][2]

Mechanism of Action and Intracellular Activation Pathway

The intracellular activation of GS-9131 is a critical step for its antiviral activity. The following diagram illustrates the proposed metabolic pathway:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., PBMC) GS9131_ext GS-9131 (Oral Administration) GS9131_int GS-9131 GS9131_ext->GS9131_int Passive Diffusion GS9148 This compound GS9131_int->GS9148 Hydrolysis (e.g., Cathepsin A) GS9148_MP This compound Monophosphate GS9148->GS9148_MP Phosphorylation GS9148_DP This compound Diphosphate (Active Metabolite) GS9148_MP->GS9148_DP Phosphorylation HIV_RT HIV-1 Reverse Transcriptase GS9148_DP->HIV_RT Competitive Inhibition (vs. dATP) Chain_Termination Chain Termination of Viral DNA HIV_RT->Chain_Termination

Figure 1: Intracellular activation pathway of GS-9131.

Animal Models for In Vivo Evaluation

The selection of an appropriate animal model is crucial for the preclinical assessment of GS-9131. While initial pharmacokinetic studies have been conducted in beagle dogs, humanized mouse models are highly valuable for efficacy and toxicity studies due to their ability to support a human immune system and HIV-1 infection.

Beagle Dogs for Pharmacokinetic Studies

Beagle dogs are a suitable non-rodent species for evaluating the oral bioavailability and plasma pharmacokinetics of prodrugs like GS-9131.[1][3] They have been instrumental in demonstrating the successful delivery of this compound to PBMCs following oral administration of GS-9131.

Humanized Mouse Models for Efficacy and Toxicity Studies

Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), can develop a functional human immune system and are susceptible to HIV-1 infection.[4] This makes them an invaluable tool for evaluating the antiviral efficacy and potential toxicity of anti-HIV drugs in a system that more closely mimics human physiology. Several humanized mouse models can be considered:

  • hu-HSC Mice: These mice are reconstituted with human CD34+ HSCs and develop a multi-lineage human immune system, including T cells, B cells, and myeloid cells. They are suitable for long-term studies of HIV-1 infection and therapy.

  • BLT (Bone Marrow/Liver/Thymus) Mice: These mice are co-implanted with human fetal liver and thymus tissue along with HSCs, leading to a robust and long-lasting human immune system reconstitution. They are considered a gold standard for HIV research in humanized mice.

  • hu-PBL Mice: These mice are engrafted with mature human PBMCs. They offer a more rapid model for short-term studies, but are prone to developing graft-versus-host disease (GvHD).

Experimental Protocols

The following sections provide detailed protocols for pharmacokinetic, efficacy, and toxicity studies of GS-9131 in appropriate animal models.

Pharmacokinetic Studies in Beagle Dogs

This protocol is designed to assess the oral bioavailability of GS-9131 and the intracellular concentrations of the active metabolite, this compound-DP, in PBMCs.

G start Start acclimatize Acclimatize Male Beagle Dogs (e.g., 1 week) start->acclimatize fast Overnight Fasting acclimatize->fast dose Oral Administration of GS-9131 (e.g., 3 mg/kg in appropriate vehicle) fast->dose blood_collection Serial Blood Collection (e.g., 0, 0.5, 1, 2, 4, 8, 24h post-dose) dose->blood_collection plasma_pbmc_isolation Plasma and PBMC Isolation blood_collection->plasma_pbmc_isolation sample_analysis LC-MS/MS Analysis plasma_pbmc_isolation->sample_analysis pk_analysis Pharmacokinetic Analysis (WinNonLin) sample_analysis->pk_analysis end End pk_analysis->end

Figure 2: Workflow for pharmacokinetic studies in beagle dogs.

Protocol Details:

  • Animal Model: Male beagle dogs (e.g., 9-12 kg).

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Administer GS-9131 orally (e.g., via gavage) at a dose of 3 mg/kg.

    • The vehicle for administration should be optimized for solubility and stability.

  • Sample Collection:

    • Collect whole blood samples (e.g., 3-5 mL) from the jugular vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Isolate plasma by centrifugation.

    • Isolate PBMCs from the remaining blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Bioanalysis:

    • Quantify the concentrations of GS-9131 and this compound in plasma and the intracellular concentration of this compound-DP in PBMCs using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Perform non-compartmental pharmacokinetic analysis using software such as WinNonLin to determine key parameters (Cmax, Tmax, AUC, half-life).

Efficacy Studies in Humanized Mice

This protocol outlines the evaluation of the antiviral efficacy of GS-9131 in HIV-1 infected humanized mice.

G start Start reconstitute Reconstitute Immunodeficient Mice with Human HSCs or PBMCs start->reconstitute confirm_reconstitution Confirm Human Immune Cell Engraftment (Flow Cytometry) reconstitute->confirm_reconstitution infect Infect with HIV-1 (e.g., JR-CSF, NL4-3) confirm_reconstitution->infect monitor_infection Monitor Viral Load (qRT-PCR) infect->monitor_infection group_and_treat Group Mice and Initiate Treatment: - Vehicle Control - GS-9131 (various doses) monitor_infection->group_and_treat monitor_treatment Monitor Viral Load and CD4+ T cell counts (Weekly) group_and_treat->monitor_treatment end_of_study End of Study: - Collect blood and tissues - Analyze viral load, cell populations, and drug levels monitor_treatment->end_of_study end End end_of_study->end

Figure 3: Workflow for efficacy studies in humanized mice.

Protocol Details:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG) reconstituted with human CD34+ HSCs or PBMCs.

  • HIV-1 Infection:

    • Once human immune cell engraftment is confirmed (typically 8-12 weeks post-reconstitution for HSC models), infect mice with a known HIV-1 strain (e.g., JR-CSF for a CCR5-tropic virus or NL4-3 for a CXCR4-tropic virus) via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Monitoring of Infection:

    • Monitor plasma viral load weekly using quantitative real-time PCR (qRT-PCR) for HIV-1 RNA.

  • Treatment:

    • Once a stable viremia is established, randomize mice into treatment groups.

    • Administer GS-9131 orally (e.g., via gavage) daily at various dose levels. A vehicle control group should be included.

  • Efficacy Assessment:

    • Continue to monitor plasma viral load weekly throughout the treatment period.

    • Monitor CD4+ T cell counts in peripheral blood by flow cytometry.

    • At the end of the study, collect tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) to measure tissue viral load and drug concentrations.

Preclinical Toxicity Studies in Humanized Mice

This protocol provides a framework for assessing the potential toxicity of GS-9131 in humanized mice.

Protocol Details:

  • Animal Model: Humanized mice (as described for efficacy studies).

  • Dosing:

    • Administer GS-9131 orally at multiple dose levels, including a therapeutic dose and higher doses to identify potential toxicities. A vehicle control group is essential.

    • The duration of the study can range from acute (single dose) to sub-chronic (e.g., 28 days).

  • Monitoring:

    • Clinical Observations: Daily monitoring for any changes in appearance, behavior, and body weight.

    • Hematology: Collect blood at regular intervals to perform complete blood counts (CBC) to assess for any effects on human and mouse hematopoietic cells.

    • Clinical Chemistry: Analyze plasma for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

    • Immunophenotyping: Use flow cytometry to monitor for any significant changes in human immune cell populations in the peripheral blood.

  • Terminal Procedures:

    • At the end of the study, perform a complete necropsy.

    • Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any drug-related tissue damage.

Data Presentation

All quantitative data from the in vivo studies should be summarized in clear and well-structured tables for easy comparison between treatment groups.

Table 1: Pharmacokinetic Parameters of GS-9131 and Metabolites in Beagle Dogs Following a Single Oral Dose of 3 mg/kg

AnalyteCmax (µM)Tmax (h)AUC (µM·h)Half-life (h)
GS-9131 (Plasma)DataDataDataData
This compound (Plasma)DataDataDataData
This compound-DP (PBMCs)>9[1]DataData>24[1]

Table 2: Efficacy of GS-9131 in HIV-1 Infected Humanized Mice

Treatment GroupDose (mg/kg/day)Baseline Viral Load (log10 copies/mL)Viral Load at Day 28 (log10 copies/mL)Change in CD4+ T cells (cells/µL)
Vehicle Control0DataDataData
GS-9131Dose 1DataDataData
GS-9131Dose 2DataDataData
GS-9131Dose 3DataDataData

Table 3: Selected Toxicity Parameters in Humanized Mice Treated with GS-9131 for 28 Days

Treatment GroupDose (mg/kg/day)Body Weight Change (%)ALT (U/L)Creatinine (mg/dL)Key Histopathological Findings
Vehicle Control0DataDataDataObservations
GS-9131Dose 1DataDataDataObservations
GS-9131Dose 2DataDataDataObservations
GS-9131Dose 3DataDataDataObservations

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of the this compound prodrug, GS-9131. The use of beagle dogs for pharmacokinetic assessments and humanized mice for efficacy and toxicity studies will generate a comprehensive data package to support the further development of this promising anti-HIV agent. Careful adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for regulatory submissions and scientific publications.

References

Application Notes and Protocols for the Experimental Use of GS-9148 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the experimental concentration of GS-9148, a potent anti-HIV-1 nucleotide reverse transcriptase inhibitor, in cell culture. This compound is the active metabolite of the prodrug Rovafovir etalafenamide (GS-9131). The following protocols outline methods for assessing its antiviral efficacy and cytotoxicity, crucial for establishing a therapeutic window in preclinical research.

Mechanism of Action

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV).[1][2] In its diphosphorylated form, this compound acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain.[1][2][3] This incorporation leads to chain termination, thereby halting viral replication. This compound has demonstrated activity against wild-type HIV-1 and various NRTI-resistant strains.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its prodrug, GS-9131. These values serve as a reference for designing experimental concentration ranges.

Table 1: In Vitro Antiviral Activity of this compound and GS-9131

CompoundVirusCell Line/SystemEC₅₀ (50% Effective Concentration)
GS-9131HIV-1Clinical Isolates37 nM
This compoundHIV-2MT-2 Cells14 µM

Table 2: In Vitro Cytotoxicity of this compound

CompoundCell LineCC₅₀ (50% Cytotoxic Concentration)
This compoundHepG2 (Human Liver Cells)> 2000 µM
This compoundRPTECs (Renal Proximal Tubule Cells)> 50 µM

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC₅₀) of this compound in MT-2 Cells

This protocol describes a method to determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 in the MT-2 T-lymphoid cell line. The assay measures the inhibition of virus-induced cytopathic effects (CPE) or viral protein production (e.g., p24 antigen).

Materials:

  • This compound

  • MT-2 cells

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin

  • 96-well flat-bottom microplates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) or HIV-1 p24 Antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., starting from 100 µM down to the low nM range). A 2-fold or 3-fold dilution series is recommended.

  • Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Addition: Add 50 µL of the prepared this compound dilutions to the appropriate wells. Include wells with medium only (cell control) and wells with cells and medium but no virus (mock-infected control).

  • Virus Infection: Infect the cells by adding 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI) to all wells except the cell control and mock-infected wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days, or until significant cytopathic effect is observed in the virus control wells (cells infected with HIV-1 in the absence of the compound).

  • Assay Readout:

    • Cell Viability Assay: Add the chosen cell viability reagent to the wells according to the manufacturer's instructions. Measure the absorbance or luminescence using a plate reader.

    • p24 Antigen ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit as per the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Determination of Cytotoxicity (CC₅₀) of this compound in HepG2 Cells

This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC₅₀) of this compound in the human liver cell line, HepG2.

Materials:

  • This compound

  • HepG2 cells

  • DMEM medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

  • 96-well flat-bottom microplates

  • Cell viability reagent (e.g., MTT, XTT, or CellTox™ Green)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to achieve a range of concentrations (e.g., from 2000 µM downwards).

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and allow them to adhere overnight.

  • Compound Addition: Remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells and medium containing DMSO at the same final concentration as the test wells (vehicle control).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period consistent with the antiviral assay (e.g., 4-5 days).

  • Assay Readout: Add the chosen cell viability reagent to the wells following the manufacturer's instructions. Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action GS9131 GS-9131 (Prodrug) GS9148 This compound GS9131->GS9148 Intracellular hydrolysis GS9148_DP This compound-diphosphate GS9148->GS9148_DP Phosphorylation HIV_RT HIV Reverse Transcriptase GS9148_DP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination GS9148_DP->Chain_Termination Incorporation leads to Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Catalyzes HIV_RT->Chain_Termination

Caption: Mechanism of action of this compound.

G cluster_1 EC50 Determination Workflow A Prepare this compound Serial Dilutions C Add this compound dilutions to cells A->C B Seed MT-2 cells in 96-well plate B->C D Infect cells with HIV-1 C->D E Incubate for 4-5 days D->E F Measure viral replication (p24 ELISA or CPE) E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Caption: Workflow for EC₅₀ determination.

G cluster_2 CC50 Determination Workflow A Prepare this compound Serial Dilutions C Add this compound dilutions to cells A->C B Seed HepG2 cells in 96-well plate B->C D Incubate for 4-5 days C->D E Measure cell viability (e.g., MTT assay) D->E F Calculate % Viability E->F G Determine CC50 F->G

Caption: Workflow for CC₅₀ determination.

References

Application Notes and Protocols: PhenoSense Assay for GS-9148 Resistance Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148 is a nucleotide reverse transcriptase inhibitor (NtRTI) with demonstrated activity against wild-type and certain nucleoside reverse transcriptase inhibitor (NRTI)-resistant strains of HIV-1.[1] As with other antiretroviral agents, the emergence of drug resistance is a critical factor in the clinical utility of this compound. The PhenoSense assay, a widely used phenotypic resistance testing platform, provides a direct, quantitative measure of viral susceptibility to antiretroviral drugs. These application notes provide a detailed overview and protocol for utilizing the PhenoSense assay to profile the resistance of HIV-1 to this compound.

Mechanism of Action and Resistance to this compound

This compound is an adenosine phosphonate nucleotide analog.[2] To exert its antiviral effect, this compound must be intracellularly phosphorylated to its active diphosphate form, this compound-diphosphate. This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase (RT). Once incorporated, this compound-diphosphate acts as a chain terminator, halting viral DNA synthesis.

A key mutation associated with high-level resistance to this compound is the Q151L substitution in the HIV-1 reverse transcriptase.[2][3] This mutation is believed to sterically hinder the binding of this compound-diphosphate to the RT active site, thereby preventing its incorporation and allowing viral replication to proceed.[3] Notably, this compound retains activity against viruses harboring other common NRTI resistance mutations, such as K65R, L74V, and M184V.[1][4]

cluster_cell Host Cell cluster_rt HIV-1 Reverse Transcriptase Active Site cluster_resistance Resistance Mechanism GS9148 This compound (Prodrug) GS9148_MP This compound Monophosphate GS9148->GS9148_MP Cellular Kinases GS9148_DP This compound Diphosphate (Active) GS9148_MP->GS9148_DP Cellular Kinases incorporation Viral DNA Elongation GS9148_DP->incorporation Competitive Inhibition termination Chain Termination GS9148_DP->termination dATP dATP (Natural Substrate) dATP->incorporation Q151L Q151L Mutation binding_block Steric Hindrance Q151L->binding_block Prevents Binding binding_block->GS9148_DP start Start: Patient Plasma or Site-Directed Mutant Clone rna_extraction 1. Viral RNA Extraction or Plasmid Prep start->rna_extraction rt_pcr 2. RT-PCR Amplification of RT and PR Genes rna_extraction->rt_pcr vector_construction 3. Cloning into Luciferase Reporter Vector rt_pcr->vector_construction transfection 4. Co-transfection of HEK 293T Cells with Reporter Vector and Envelope Plasmid vector_construction->transfection virus_production 5. Production of Pseudoviruses transfection->virus_production infection 6. Infection of Target Cells with Pseudoviruses and Serial Dilutions of this compound virus_production->infection incubation 7. Incubation for Single Round of Replication infection->incubation luciferase_assay 8. Luciferase Assay incubation->luciferase_assay data_analysis 9. Data Analysis: - Calculate % Inhibition - Determine EC50 - Calculate Fold Change luciferase_assay->data_analysis end End: Resistance Profile data_analysis->end

References

Application Notes and Protocols for Single-Cycle Infection Assay with GS-9148

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148 is a novel nucleotide analog reverse transcriptase inhibitor (NRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1), including strains resistant to existing nucleoside analogs.[1][2] It is the active metabolite of the orally bioavailable phosphonoamidate prodrug GS-9131 (rovafovir etalafenamide).[3][4][5] Single-cycle infection assays are crucial tools for the in vitro evaluation of antiviral compounds like this compound, as they allow for the precise measurement of a drug's inhibitory effect on a single round of viral replication, from entry to the production of new viral particles.[6][7][8] This provides a clearer understanding of the compound's potency at specific stages of the viral life cycle without the confounding effects of multiple rounds of infection.[7][8]

These application notes provide a detailed protocol for conducting a single-cycle infection assay to evaluate the antiviral activity of this compound against HIV-1.

Mechanism of Action

GS-9131 is designed for efficient delivery of this compound into target cells.[9] Once inside the cell, GS-9131 is hydrolyzed to this compound.[1][2] Cellular enzymes then phosphorylate this compound to its active diphosphate metabolite, this compound diphosphate.[1][2][9] This active form acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) with respect to the natural substrate, dATP.[1][2] Incorporation of this compound diphosphate into the growing viral DNA chain leads to chain termination, thus halting viral replication.[10] A key advantage of this compound is its ability to maintain activity against HIV-1 variants with common NRTI resistance mutations, such as K65R, L74V, and M184V.[1][5]

GS_9131_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS_9131 GS-9131 (Prodrug) GS_9148 This compound GS_9131->GS_9148 Hydrolysis GS_9148_DP This compound Diphosphate (Active) GS_9148->GS_9148_DP Phosphorylation (Cellular Kinases) HIV_RT HIV-1 Reverse Transcriptase GS_9148_DP->HIV_RT Competitive Inhibition Replication_Blocked Viral DNA Chain Termination HIV_RT->Replication_Blocked

Figure 1: Intracellular activation and mechanism of action of GS-9131/GS-9148.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its prodrug GS-9131 from single-cycle infection assays.

Table 1: Antiviral Activity of GS-9131 and this compound in Different Cell Types

CompoundCell TypeVirusEC₅₀ (nM)Reference
GS-9131Activated PBMCsHIV-13.7[1][4]
GS-9131MT-2 CellsHIV-1150[1][4]
GS-9131Primary CD4+ T LymphocytesHIV-124[4]
This compoundActivated PBMCsHIV-1Similar to MT-2[1]
This compoundMT-2 CellsHIV-114,000 (mean)[1]

Table 2: Antiviral Activity of GS-9131 against Various HIV-1 Clinical Isolates

CompoundHIV-1 SubtypeMean EC₅₀ (nM)Reference
GS-9131Multiple Subtypes37[1]

Table 3: Cytotoxicity of GS-9131

CompoundCell LineCC₅₀ (nM)AssayReference
GS-9131MT-274,000XTT[4]

Experimental Protocol: Single-Cycle HIV-1 Infection Assay

This protocol is designed for the evaluation of this compound's antiviral activity using pseudotyped HIV-1 particles in a single-cycle infection assay.

Materials and Reagents
  • Cells:

    • HEK293T cells (for pseudovirus production)

    • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • Plasmids:

    • HIV-1 backbone plasmid lacking the env gene (e.g., pSG3Δenv)

    • Envelope expression plasmid (e.g., carrying the VSV-G envelope for broad tropism)

  • Reagents:

    • This compound

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Transfection reagent (e.g., FuGENE 6 or similar)

    • Phosphate-Buffered Saline (PBS)

    • Luciferase Assay System

    • Lysis buffer

    • 96-well cell culture plates (white, clear-bottom for luminescence reading)

    • Luminometer

Experimental Workflow

Single_Cycle_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Infection and Treatment cluster_readout Phase 3: Data Acquisition Virus_Production 1. Produce Pseudovirus in HEK293T cells Harvest_Virus 2. Harvest and Titer Virus Virus_Production->Harvest_Virus Seed_Cells 3. Seed TZM-bl cells in 96-well plates Harvest_Virus->Seed_Cells Add_Compound 4. Add serial dilutions of this compound Seed_Cells->Add_Compound Infect_Cells 5. Infect cells with pseudovirus Add_Compound->Infect_Cells Incubate 6. Incubate for 48 hours Infect_Cells->Incubate Lyse_Cells 7. Lyse cells Incubate->Lyse_Cells Measure_Luciferase 8. Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data 9. Calculate EC₅₀ Measure_Luciferase->Analyze_Data

Figure 2: Experimental workflow for the single-cycle infection assay.

Step-by-Step Methodology

Part 1: Pseudovirus Production and Titration

  • Cell Seeding: The day before transfection, seed HEK293T cells in a T75 flask so they reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the HIV-1 backbone plasmid (pSG3Δenv) and the VSV-G envelope expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Virus Harvest: At 48 hours post-transfection, harvest the cell culture supernatant containing the pseudovirus particles.

  • Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.

  • Filtration: Filter the clarified supernatant through a 0.45 µm filter.

  • Titration: Determine the virus titer (e.g., by measuring p24 antigen concentration using an ELISA kit or by infecting TZM-bl cells with serial dilutions of the virus and measuring luciferase activity).

Part 2: Single-Cycle Infection Assay

  • Cell Seeding: Seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.

  • Treatment: Remove the media from the TZM-bl cells and add 50 µL of the corresponding this compound dilution to each well. Include wells with no drug as a virus control and uninfected cells as a background control.

  • Infection: Add 50 µL of the pseudovirus stock (diluted to a predetermined multiplicity of infection, e.g., 0.5) to each well, except for the uninfected control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Cell Lysis: After incubation, remove the supernatant and lyse the cells by adding 100 µL of lysis buffer to each well.

  • Luciferase Measurement: Add the luciferase substrate to each well according to the manufacturer's instructions and immediately measure the luminescence using a luminometer.

Data Analysis
  • Subtract the average background luminescence (uninfected cells) from all other readings.

  • Normalize the data by expressing the luminescence in each well as a percentage of the virus control (no drug).

  • Plot the percentage of infection versus the log concentration of this compound.

  • Calculate the 50% effective concentration (EC₅₀) by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The single-cycle infection assay is a robust and reliable method for determining the in vitro potency of antiviral compounds like this compound.[11] This protocol provides a detailed framework for researchers to accurately assess the inhibitory activity of this compound against HIV-1 replication. The potent activity of this compound and its prodrug GS-9131, particularly against resistant strains, underscores their potential as valuable candidates for HIV-1 therapy.[1][5]

References

Troubleshooting & Optimization

Technical Support Center: GS-9148 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low solubility of GS-9148 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous buffer. What are the common causes and how can I resolve this?

A1: Low aqueous solubility is a known challenge for some nucleotide analogs. The primary causes for precipitation of this compound in aqueous buffers include:

  • Concentration Exceeding Solubility Limit: The concentration of this compound in your final assay medium may be above its aqueous solubility limit.

  • pH of the Buffer: The ionization state of this compound is pH-dependent, which can significantly impact its solubility.

  • Incorrect Solvent for Stock Solution: Using a solvent in which this compound has limited solubility to prepare the initial stock solution can lead to precipitation when diluted into an aqueous buffer.

  • Low Temperature: The solubility of this compound may decrease at lower temperatures.

To address this, consider the following troubleshooting steps:

  • Optimize Solvent for Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • Adjust Final Concentration: Lower the final concentration of this compound in your assay.

  • pH Adjustment: Experiment with adjusting the pH of your aqueous buffer to enhance the solubility of this compound.

  • Incorporate Co-solvents: For certain applications, the inclusion of a small percentage of a water-miscible organic co-solvent in the final assay medium can improve solubility.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on available data for related compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.[1][2][3]

Q3: Is there a more soluble alternative to this compound for in vitro studies?

A3: Yes, GS-9131, also known as Tenofovir Alafenamide, is a phosphonoamidate prodrug of this compound.[4][5] Prodrugs are often designed to have improved physicochemical properties, such as increased solubility and cell permeability.[4][6] GS-9131 is readily hydrolyzed within cells to release the active compound, this compound.[4][5]

Quantitative Solubility Data

The following table summarizes the solubility of related compounds, which can provide a general reference for working with this compound.

CompoundSolventSolubilityMolar Equivalent
Tenofovir Alafenamide Fumarate (Prodrug)DMSO≥ 36 mg/mL60.76 mM
Tenofovir Alafenamide Fumarate (Prodrug)Water≥ 25 mg/mL42.19 mM

Data is for Tenofovir Alafenamide Fumarate, a prodrug of Tenofovir, and is provided as a reference.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent to minimize the volume of organic solvent in the final in vitro assay.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If complete dissolution is not achieved, gently warm the tube to 37°C for 5-10 minutes.

  • Follow warming with brief sonication in an ultrasonic bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure no particulate matter is present.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C.

Protocol 2: General In Vitro Assay Dilution

Objective: To dilute the this compound stock solution into the final aqueous assay buffer while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) aqueous assay buffer

  • Sterile dilution tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous assay buffer to 37°C.

  • Perform serial dilutions of the this compound stock solution in the pre-warmed assay buffer.

  • Vortex gently between each dilution step.

  • Do not exceed a final DMSO concentration of 0.5% in the assay medium, as higher concentrations can be cytotoxic to cells.

  • Visually inspect the final dilutions for any signs of precipitation before adding to the cells or assay plate.

Visualizations

G cluster_0 Troubleshooting Low this compound Solubility start Precipitation Observed in Aqueous Buffer q1 Is the stock solution fully dissolved? start->q1 solubilize_stock Use DMSO for stock. Warm to 37°C and sonicate. q1->solubilize_stock No q2 Is the final concentration too high? q1->q2 Yes a1_yes Yes a1_no No solubilize_stock->q1 lower_conc Lower the final This compound concentration. q2->lower_conc Yes q3 Is the buffer pH optimal? q2->q3 No a2_yes Yes a2_no No end Solubility Issue Resolved lower_conc->end adjust_ph Adjust buffer pH. q3->adjust_ph No consider_prodrug Consider using the more soluble prodrug, GS-9131. q3->consider_prodrug Yes a3_yes Yes a3_no No adjust_ph->end consider_prodrug->end

Caption: Troubleshooting workflow for addressing low solubility of this compound in vitro.

G cluster_1 Intracellular Activation Pathway of GS-9131 gs9131 GS-9131 (Prodrug) (Extracellular) cell_membrane Cell Membrane gs9131->cell_membrane Passive Diffusion gs9148 This compound (Intracellular) cell_membrane->gs9148 Intracellular Hydrolysis gs9148_dp This compound Diphosphate (Active Metabolite) gs9148->gs9148_dp Phosphorylation hiv_rt HIV-1 Reverse Transcriptase gs9148_dp->hiv_rt inhibition Inhibition

Caption: Intracellular conversion of the prodrug GS-9131 to the active this compound diphosphate.

References

Technical Support Center: Optimizing GS-9148 Concentration to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the nucleotide reverse transcriptase inhibitor (NRTI) GS-9148 in their experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent nucleoside reverse transcriptase inhibitor (NRTI) of the human immunodeficiency virus type 1 (HIV-1). It is the active metabolite of the orally bioavailable prodrug, GS-9131 (Rovafovir etalafenamide).[1] Inside the cell, GS-9131 is converted to this compound, which is then phosphorylated to its active diphosphate form, this compound diphosphate. This active metabolite acts as a competitive inhibitor of the viral reverse transcriptase enzyme, leading to the termination of viral DNA chain elongation.

Q2: What are the known off-target effects of this compound?

A2: this compound has been designed for high selectivity towards HIV-1 reverse transcriptase with minimal impact on host cellular processes. It exhibits a low potential for mitochondrial toxicity and minimal cytotoxicity in various cell types, including renal proximal tubule cells.[2][3] The primary mechanism for off-target effects of many NRTIs is the inhibition of human DNA polymerases, particularly mitochondrial DNA polymerase gamma (pol γ). This compound diphosphate has been shown to have a low inhibitory potency against host DNA polymerases, including pol γ.[2][3]

Q3: At what concentration should I use this compound to achieve antiviral activity while minimizing off-target effects?

A3: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. For antiviral activity, the effective concentration (EC50) is typically in the low micromolar to nanomolar range. To minimize off-target effects, it is recommended to use the lowest concentration that achieves the desired on-target effect. A concentration-response curve should be generated to determine the optimal concentration for your specific assay.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: Standard cytotoxicity assays such as the MTT, MTS, or LDH release assays can be used to determine the 50% cytotoxic concentration (CC50) of this compound in your cell line of interest. It is crucial to include appropriate controls, including a vehicle-only control, to ensure that the observed effects are due to the compound and not the solvent.

Data Presentation

Table 1: In Vitro Selectivity of this compound Diphosphate
Target EnzymeInhibition Constant (Kᵢ) [µM]Selectivity (HIV-1 RT Kᵢ / Host Polymerase Kᵢ)
HIV-1 Reverse Transcriptase0.8-
Human DNA Polymerase α> 250> 312.5
Human DNA Polymerase β> 250> 312.5
Human DNA Polymerase γ> 50> 62.5

Data compiled from literature.

Table 2: Cytotoxicity Profile of this compound
Cell LineAssay TypeCC₅₀ [µM]
MT-2 (Human T-cell leukemia)MTT> 100
HepG2 (Human liver carcinoma)Data not availableDetermine experimentally
Renal Proximal Tubule Epithelial Cells (RPTEC)Data not availableDetermine experimentally
Peripheral Blood Mononuclear Cells (PBMCs)Data not availableDetermine experimentally

It is recommended to determine the CC50 in the specific cell line used for your experiments.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC₅₀) using MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a given cell line by 50%.

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2, RPTEC, PBMCs)

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the CC₅₀ value from the dose-response curve.

Protocol 2: Assessment of Mitochondrial DNA (mtDNA) Content

Objective: To quantify the relative amount of mitochondrial DNA compared to nuclear DNA in cells treated with this compound.

Materials:

  • This compound treated and control cells

  • DNA extraction kit

  • Primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Treat cells with various concentrations of this compound for a relevant duration.

  • Extract total DNA from treated and untreated control cells.

  • Perform real-time quantitative PCR (qPCR) using primers for both a mitochondrial and a nuclear gene.

  • Determine the cycle threshold (Ct) values for both genes in all samples.

  • Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_viral_replication Viral Replication GS-9131 GS-9131 GS-9131_in GS-9131 GS-9131->GS-9131_in Cellular Uptake This compound This compound GS-9131_in->this compound Hydrolysis This compound-MP This compound Monophosphate This compound->this compound-MP Phosphorylation This compound-DP This compound Diphosphate (Active) This compound-MP->this compound-DP Phosphorylation HIV_RT HIV-1 Reverse Transcriptase This compound-DP->HIV_RT Competitive Inhibition Viral_DNA_Elongation Viral DNA Elongation HIV_RT->Viral_DNA_Elongation Chain_Termination Chain Termination Viral_DNA_Elongation->Chain_Termination

Caption: Intracellular activation of GS-9131 to the active antiviral agent this compound diphosphate.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Off-Target Effect Assessment Cell_Seeding Seed Cells in 96-well Plate Cell_Treatment Treat Cells with This compound Cell_Seeding->Cell_Treatment GS9148_Prep Prepare this compound Serial Dilutions GS9148_Prep->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Mito_Tox_Assay Mitochondrial Toxicity Assays Incubation->Mito_Tox_Assay mtDNA_Quant mtDNA Content (qPCR) Mito_Tox_Assay->mtDNA_Quant Lactate_Prod Lactate Production Mito_Tox_Assay->Lactate_Prod ROS_Gen ROS Generation Mito_Tox_Assay->ROS_Gen

Caption: Workflow for assessing off-target effects of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed at expected therapeutic concentrations. Cell line is particularly sensitive to this compound.- Perform a detailed dose-response curve to accurately determine the CC₅₀. - Consider using a different, less sensitive cell line if appropriate for the experimental goals. - Reduce the incubation time with this compound.
Contamination of cell culture.- Check for microbial contamination (e.g., mycoplasma). - Use fresh, authenticated cell stocks.
Incorrect compound concentration.- Verify the stock solution concentration and dilution calculations. - Prepare fresh dilutions for each experiment.
Inconsistent results in cytotoxicity assays. Variability in cell seeding density.- Ensure a uniform single-cell suspension before seeding. - Use a multichannel pipette for cell seeding to minimize well-to-well variability.
Edge effects in the microplate.- Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile medium or PBS to maintain humidity.
Reagent issues (e.g., MTT, LDH substrate).- Ensure reagents are properly stored and not expired. - Prepare fresh working solutions for each assay.
Signs of mitochondrial toxicity (e.g., increased lactate, decreased mtDNA) at non-cytotoxic concentrations. On-target effect on mitochondria, although reported to be low.- Carefully titrate the this compound concentration to find a window between antiviral efficacy and mitochondrial effects. - Compare with other NRTIs known to have higher mitochondrial toxicity as positive controls.
Pre-existing mitochondrial dysfunction in the cell line.- Characterize the baseline mitochondrial health of your cell line. - Consider using a cell line with robust mitochondrial function.
No significant off-target effects observed even at high concentrations. Assay is not sensitive enough.- Optimize the assay protocol (e.g., increase incubation time, use a more sensitive detection method). - Include a positive control known to induce the off-target effect of interest.
This compound is highly selective for the on-target.- This is the desired outcome. Confirm the on-target activity is robust at these concentrations.

References

overcoming GS-9148 resistance development in long-term culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to GS-9148 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational nucleotide analogue inhibitor of viral reverse transcriptase (RT) or RNA-dependent RNA polymerase (RdRp).[1] It is the intracellularly metabolized form of the orally bioavailable prodrug GS-9131 (rovafovir etalafenamide).[2][3] Inside the host cell, this compound is phosphorylated to its active diphosphate form, this compound-diphosphate (this compound-DP).[4][5] this compound-DP acts as a competitive inhibitor with respect to the natural substrate (dATP for reverse transcriptases) and, upon incorporation into the growing viral nucleic acid chain, leads to chain termination, thus inhibiting viral replication.[4][6]

Q2: Against which viruses has this compound shown activity?

This compound is a nucleotide analog that has been primarily studied for its potent activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to other nucleoside RT inhibitors (NRTIs).[4][5] Its broad-spectrum potential is a subject of ongoing research.

Q3: What are the known mechanisms of resistance to this compound in long-term culture?

In vitro studies with HIV-1 have revealed two primary pathways for the development of resistance to this compound:[2]

  • High-level resistance: Conferred by the selection of a rare Q151L mutation in the reverse transcriptase enzyme.[1][2] This mutation is believed to cause steric hindrance with the 2'-fluoro group of this compound, which compromises the binding of the active this compound-DP metabolite to the enzyme.[1][7]

  • Low-level resistance: Associated with a combination of mutations, such as K70E, D123N, and T165I in HIV-1 RT.[2]

While these specific mutations are documented for HIV-1, the general principle of resistance developing from mutations in the target viral polymerase is applicable to other viruses.

Q4: My long-term culture treated with this compound is showing signs of viral rebound. Does this automatically mean resistance has developed?

Not necessarily. While the development of a resistant viral population is a strong possibility, other factors could contribute to a perceived loss of efficacy:

  • Compound Instability: Ensure the compound is stored correctly and that the working solutions are freshly prepared as per stability data.

  • Cell Culture Health: A decline in the health of the host cell line can affect drug metabolism and viral replication dynamics.

  • Experimental Variability: Inconsistent cell seeding densities, viral input (MOI), or assay conditions can lead to variable results.

A systematic troubleshooting process is required to confirm resistance.

Troubleshooting Guide for Suspected this compound Resistance

Issue: Decreased antiviral efficacy of this compound observed in a long-term culture.

Step 1: Preliminary Checks & Confirmation of Reduced Efficacy

  • Question: Have you confirmed that the observed effect is consistent and reproducible?

    • Action: Repeat the experiment using a freshly prepared stock of this compound and a new aliquot of cells and virus from your original, non-resistant stocks (if available). This helps rule out issues with compound degradation or contamination.

  • Question: Have you re-evaluated the potency of this compound on your parental (non-resistant) virus strain?

    • Action: Perform a dose-response assay to determine the 50% effective concentration (EC50) of this compound against the original, sensitive virus stock. This will serve as your baseline for comparison.

Step 2: Phenotypic Characterization of the Suspected Resistant Virus

  • Question: How can I definitively prove that the virus from my long-term culture is less sensitive to this compound?

    • Action: Isolate the virus from the supernatant of the culture showing reduced susceptibility. Use this viral isolate to perform a parallel EC50 determination assay alongside the parental (sensitive) virus. A significant increase in the EC50 value for the new isolate is a strong indicator of phenotypic resistance.

Step 3: Genotypic Characterization to Identify Resistance Mutations

  • Question: If I confirm phenotypic resistance, how do I identify the genetic cause?

    • Action: Sequence the gene encoding the target viral polymerase (e.g., reverse transcriptase for HIV) from both the parental and the suspected resistant viral populations. Compare the sequences to identify any mutations that have arisen in the resistant strain. Look for mutations in regions known to be involved in nucleotide binding and drug interaction. For HIV-1, this would include checking for the Q151L mutation.[1][2]

Step 4: Addressing and Overcoming Resistance in a Research Setting

  • Question: What are my options if I have a confirmed this compound-resistant virus?

    • Action:

      • Combination Therapy: Investigate the efficacy of this compound in combination with other antiviral agents that have a different mechanism of action.[8] A synergistic effect may overcome the resistance.

      • Alternative Inhibitors: Test other nucleotide analogs or different classes of inhibitors to see if they retain activity against the resistant strain. This compound has been shown to be effective against some NRTI-resistant HIV-1 variants, but cross-resistance is possible.[4][5]

      • Fitness Cost Assessment: Characterize the replication capacity of the resistant virus in the absence of the drug. Some resistance mutations can impair viral fitness, which is important information for understanding the virus's evolution.

Quantitative Data Summary

The following table illustrates a hypothetical outcome of a phenotypic analysis comparing a parental (wild-type) virus to a virus that has developed resistance to this compound after long-term culture.

Viral StrainThis compound EC50 (nM)Fold-Change in ResistanceTarget Polymerase Genotype
Parental (Wild-Type)35 nM1.0 (Baseline)Wild-Type
Long-Term Culture Isolate1,400 nM40.0Q151L Mutation

EC50 values are hypothetical and for illustrative purposes.

Key Experimental Protocols

Protocol 1: Determination of Antiviral Potency (EC50 Assay)

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in culture medium. The concentration range should span from well below to well above the expected EC50.

  • Infection: Add the virus (parental or suspected resistant isolate) to each well at a predetermined multiplicity of infection (MOI), for example, 0.01.

  • Treatment: Immediately add the diluted this compound to the appropriate wells. Include "virus only" (no drug) and "cells only" (no virus, no drug) controls.

  • Incubation: Incubate the plate for a period sufficient to allow for multiple rounds of viral replication and the development of a clear cytopathic effect (CPE) in the "virus only" control (typically 48-72 hours).

  • Quantification of Viral Activity: Measure the extent of viral replication. This can be done through various methods:

    • Cell Viability Assay: Use assays like MTT or CellTiter-Glo® to quantify the number of viable cells remaining.

    • Viral Load Quantification: Measure viral RNA or DNA in the supernatant using qPCR or RT-qPCR.[9]

    • Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Protocol 2: Generation of a Resistant Virus by Serial Passage

  • Initial Culture: Infect a flask of host cells with the wild-type virus in the presence of this compound at a concentration equal to its EC50.

  • Monitoring: Monitor the culture daily for signs of viral replication (CPE).

  • Passage: When CPE is observed (e.g., 50-75% of the monolayer), harvest the culture supernatant containing the progeny virus.

  • Dose Escalation: Use an aliquot of the harvested virus to infect a fresh flask of cells. In this new passage, double the concentration of this compound.

  • Repeat: Continue this cycle of infection, monitoring, and passaging with escalating concentrations of the drug. The inability to clear the virus at progressively higher drug concentrations indicates the selection of a resistant population.[10]

  • Isolation and Banking: Once a virus population that can replicate at high concentrations of this compound is established, perform plaque purification to isolate clonal viral populations. Characterize these clones phenotypically and genotypically.

Mandatory Visualizations

GS-9148_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm GS-9131 GS-9131 (Prodrug) This compound This compound GS-9131->this compound Hydrolysis This compound-DP This compound-DP (Active Metabolite) This compound->this compound-DP Phosphorylation Polymerase Viral Polymerase (e.g., RT) This compound-DP->Polymerase Competitive Inhibition Termination Chain Termination (Inhibition of Replication) Polymerase->Termination Incorporation of This compound-DP dATP dATP (Natural Substrate) dATP->Polymerase Incorporation

Caption: Mechanism of action for the this compound prodrug.

Resistance_Workflow start Start: Reduced this compound efficacy in long-term culture confirm Confirm Efficacy Loss (Repeat with fresh stocks) start->confirm phenotype Phenotypic Assay: Determine EC50 of isolate vs. parental virus confirm->phenotype is_resistant Is EC50 Significantly Increased? phenotype->is_resistant troubleshoot Troubleshoot Assay: Check compound stability, cell health, MOI is_resistant->troubleshoot No genotype Genotypic Analysis: Sequence target polymerase gene is_resistant->genotype Yes identify Identify Mutations (e.g., Q151L) genotype->identify end End: Resistance Confirmed & Characterized identify->end

Caption: Experimental workflow for characterizing this compound resistance.

Troubleshooting_Logic start Symptom: Viral rebound despite This compound treatment q1 Are compound stocks and cell culture validated? start->q1 a1_no Action: Use fresh compound/cells. Re-run experiment. q1->a1_no No q2 Is the EC50 of the new viral isolate elevated? q1->q2 Yes a2_no Conclusion: Resistance is unlikely. Review experimental setup. q2->a2_no No q3 Does the polymerase gene contain mutations? q2->q3 Yes a3_yes Conclusion: Resistance is confirmed. Proceed to mechanism studies. q3->a3_yes Yes a3_no Hypothesis: Resistance may be due to non-target mechanisms. q3->a3_no No

Caption: Logic diagram for troubleshooting suspected resistance.

References

Technical Support Center: GS-9148 and the Q151L Mutation in HIV-1 RT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational nucleotide reverse transcriptase inhibitor (NtRTI) GS-9148 and its association with the Q151L mutation in HIV-1 reverse transcriptase (RT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its prodrug, GS-9131?

This compound is an investigational phosphonate nucleotide analog that inhibits the reverse transcriptase (RT) of HIV-1.[1][2] It is an adenosine derivative with a unique 2',3'-dihydrofuran ring structure containing a 2'-fluoro group.[1][2] GS-9131 is the orally bioavailable phosphonoamidate prodrug of this compound, designed to efficiently deliver this compound into cells, where it is then metabolized to its active diphosphate form, this compound-diphosphate (this compound-DP).[1][3][4]

Q2: What is the mechanism of action of this compound?

Inside the cell, GS-9131 is hydrolyzed to this compound, which is subsequently phosphorylated twice to form the active metabolite, this compound-diphosphate.[1][3][4] this compound-DP acts as a competitive inhibitor of HIV-1 RT with respect to the natural substrate, dATP.[3][4] Upon incorporation into the growing viral DNA chain by RT, it causes chain termination, thus halting viral replication.[5]

Q3: Why is the Q151L mutation in HIV-1 RT of particular interest in relation to this compound?

The resistance profile of this compound is unique because it can select for the rare Q151L mutation in HIV-1 RT.[1][2] This mutation is not commonly selected by other approved nucleoside or nucleotide analogues.[1][2] The Q151L mutation confers high-level resistance to this compound.[6][7]

Q4: How does the Q151L mutation confer resistance to this compound?

Pre-steady-state kinetic studies have shown that the Q151L mutation severely compromises the binding of this compound-diphosphate to the HIV-1 RT enzyme.[1][2] Molecular modeling suggests that the 2'-fluoro group of this compound creates a steric hindrance with the side chain of the leucine residue at position 151 in the mutant RT, preventing the inhibitor from being incorporated.[1][2]

Q5: Does the Q151L mutation confer cross-resistance to other NRTIs?

Interestingly, while the Q151L mutant RT shows strong resistance to this compound, it exhibits hypersusceptibility to tenofovir and zidovudine (AZT).[7] The related Q151M mutation, however, is known to confer resistance to multiple nucleoside analogues, with the exception of tenofovir.[1]

Troubleshooting Guide

Problem: My in vitro selection experiment with this compound is not yielding the Q151L mutation.

  • Possible Cause 1: Insufficient drug pressure.

    • Suggestion: Gradually increase the concentration of this compound during serial passage of the virus. The selection of resistance mutations often requires incremental increases in drug concentration to allow for the outgrowth of resistant variants.

  • Possible Cause 2: Viral strain.

    • Suggestion: The genetic background of the HIV-1 strain used can influence the mutational pathways to resistance. The selection of Q151L has been observed with HIV-1 IIIB.[7] Consider using a different laboratory-adapted or clinical isolate if consistent negative results are obtained.

  • Possible Cause 3: Assay sensitivity.

    • Suggestion: Ensure your genotyping or sequencing method is sensitive enough to detect minority species. The Q151L mutation may arise as part of a mixed population before becoming dominant.

Problem: I am observing a decrease in viral replication capacity in my Q151L mutant virus.

  • This is an expected outcome. The Q151L mutation has been shown to decrease the replication capacity of HIV-1.[7] This is likely due to a reduced efficiency of incorporation of the natural dATP substrate by the mutant reverse transcriptase.[1]

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound and its Prodrug GS-9131

CompoundCell TypeHIV-1 StrainEC50
This compoundT cell lines-25 to 200 nM[5]
GS-9131MT-2 cellsMultiple subtypes37 nM (mean)[3]
GS-9131Activated PBMCs-3.7 nM[3]

Table 2: Biochemical Parameters of this compound-diphosphate

ParameterValueTarget
Ki0.8 µM[3][5]HIV-1 RT (competitive with dATP)

Table 3: Impact of Q151L Mutation on NRTI Susceptibility

NRTIEffect of Q151L Mutation
This compoundHigh-level resistance[6][7]
TenofovirHypersusceptibility[1][7]
Zidovudine (AZT)Hypersusceptibility[7]

Experimental Protocols

1. In Vitro Selection of Resistant Viruses:

  • Cell Culture: MT-2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Viral Passage: HIV-1 (e.g., strain LAI) is passaged in MT-2 cells in the presence of increasing concentrations of this compound. The drug concentration is typically doubled every three to five passages.[8]

  • Monitoring: Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.

  • Genotypic Analysis: When a significant reduction in drug susceptibility is observed, viral RNA is extracted from the culture supernatant. The RT coding region is then amplified by RT-PCR and sequenced to identify mutations.[8]

2. Phenotypic Drug Susceptibility Assay:

  • Virus Stocks: Mutant and wild-type virus stocks are generated by transfection of proviral DNA into cells (e.g., HEK293T) and harvesting the supernatant.

  • Infection: Target cells (e.g., P4/R5 cells) are infected with a standardized amount of virus in the presence of serial dilutions of the antiretroviral drug.[8]

  • Readout: After a set incubation period (e.g., 48 hours), viral replication is quantified, for example, by measuring luciferase activity in reporter cells.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold-resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.[8]

3. Pre-Steady-State Kinetic Analysis of RT Incorporation:

  • Enzyme and Substrates: Recombinant wild-type and mutant HIV-1 RT are purified. Radiolabeled primer/template DNA substrates and dNTPs/analogs are used.

  • Single-Turnover Conditions: The experiment is designed so that each RT enzyme molecule can catalyze only a single nucleotide incorporation event. This is achieved by using an enzyme concentration that is higher than the DNA substrate concentration.

  • Quenched-Flow Experiment: The RT/DNA complex is rapidly mixed with the dNTP or inhibitor, and the reaction is quenched at various time points with a solution containing EDTA.

  • Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and quantified by phosphorimaging. The kinetic parameters (Kd and kpol) are determined by fitting the data to the appropriate equations.

Visualizations

G cluster_0 Intracellular Metabolism cluster_1 Mechanism of Action & Resistance GS-9131 (Prodrug) GS-9131 (Prodrug) This compound This compound GS-9131 (Prodrug)->this compound Hydrolysis This compound-DP (Active) This compound-DP (Active) This compound->this compound-DP (Active) Phosphorylation WT RT WT RT This compound-DP (Active)->WT RT Binds & Inhibits Q151L RT Q151L RT This compound-DP (Active)->Q151L RT Binding Impaired (Steric Hindrance) Viral DNA Synthesis Viral DNA Synthesis WT RT->Viral DNA Synthesis Catalyzes Viral DNA Synthesis (Continues) Viral DNA Synthesis (Continues) Q151L RT->Viral DNA Synthesis (Continues) Catalyzes

Caption: Mechanism of this compound action and Q151L resistance.

G start Start: HIV-1 Culture passage Serial Passage with Increasing [this compound] start->passage monitor Monitor p24 Antigen passage->monitor resistance_check Resistance Observed? monitor->resistance_check resistance_check->passage No genotype RT-PCR and Sequencing of RT Gene resistance_check->genotype Yes phenotype Phenotypic Susceptibility Assay (IC50) genotype->phenotype end End: Identify Q151L phenotype->end

Caption: In vitro selection of this compound resistance mutations.

References

Technical Support Center: GS-9148 and its Phosphonoamidate Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the nucleotide analog GS-9148 and its phosphonoamidate prodrugs, such as GS-9131.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a novel nucleotide analog that acts as a reverse transcriptase (RT) inhibitor for the human immunodeficiency virus type 1 (HIV-1).[1][2] Its active form, this compound diphosphate, competitively inhibits the viral RT with respect to the natural substrate, dATP.[1][2] This inhibition halts the process of viral DNA synthesis. The unique structure of this compound, a ribose-modified nucleoside phosphonate, allows it to maintain activity against many HIV-1 strains that are resistant to other nucleoside RT inhibitors (NRTIs).[1][2]

2. Why are phosphonoamidate prodrugs of this compound used?

This compound, as a polar nucleotide analog, has poor cell permeability. To overcome this, the ProTide (prodrug of a nucleotide) strategy is employed.[3] Phosphonoamidate prodrugs, such as GS-9131, are designed to be more lipophilic, which enhances their ability to cross cell membranes.[1][3] Once inside the cell, these prodrugs are enzymatically cleaved to release the active this compound monophosphate, which is then phosphorylated to the active diphosphate form.[1][2] This approach bypasses the often inefficient initial phosphorylation step that many nucleoside analogs require and leads to higher intracellular concentrations of the active drug.[3][4]

3. What is GS-9131?

GS-9131, also known as rovafovir etalafenamide, is an ethylalaninyl phosphonoamidate prodrug of this compound.[1][2][5] It has been specifically designed to maximize the intracellular delivery of this compound.[2]

4. What is the expected outcome of using a phosphonoamidate prodrug like GS-9131 in terms of antiviral activity compared to this compound?

In in vitro antiviral assays, you can expect to see a significant enhancement in the potency of the prodrug (e.g., GS-9131) compared to the parent compound (this compound). This is because the prodrug delivers the active metabolite much more efficiently into the cells. For instance, GS-9131 has shown a mean 50% effective concentration (EC50) of 37 nM against various HIV-1 clinical isolates.[1][2] The increase in potency can be over 1,000-fold depending on the specific prodrug and cell type used.[1]

5. How is this compound and its prodrugs quantified in biological samples?

The quantification of this compound and its prodrugs like GS-9131 in plasma and peripheral blood mononuclear cells (PBMCs) is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] For intracellular analysis, capillary ion pairing LC-MS/MS is often used to separate and quantify this compound and its phosphorylated metabolites.[1]

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of phosphonoamidate prodrug Incomplete reaction; degradation of starting materials or product; suboptimal coupling reagent.- Ensure anhydrous reaction conditions. - Use freshly distilled solvents. - Optimize the coupling reagent and reaction time. - Consider alternative synthetic strategies, such as the use of a phosphorochloridate reagent.
Difficulty in purifying the prodrug Co-elution with byproducts; stereoisomers that are difficult to separate.- Employ a different chromatography system (e.g., reverse-phase HPLC). - Consider chiral chromatography for separation of diastereomers. - Recrystallization may be an option for crystalline compounds.
Product instability Hydrolysis of the phosphonoamidate or ester moieties.- Store the purified product under anhydrous and inert conditions (e.g., under argon or nitrogen at low temperature). - Avoid acidic or basic conditions during workup and purification.
In Vitro Experiments
Issue Possible Cause(s) Troubleshooting Steps
Lower than expected antiviral activity - Compound degradation: The prodrug may be unstable in the assay medium. - Incorrect compound concentration: Errors in weighing or dilution. - Cellular factors: Low levels of activating enzymes in the chosen cell line; high efflux transporter activity. - Assay conditions: Suboptimal cell density or virus inoculum.- Verify compound integrity: Check the purity and stability of your compound stock. Prepare fresh dilutions for each experiment. - Confirm concentration: Use a calibrated balance and ensure accurate serial dilutions. - Cell line characterization: Use a cell line known to express the necessary enzymes for prodrug activation (e.g., cathepsin A for GS-9131). Consider using a different cell line for comparison. - Optimize assay parameters: Titrate cell number and virus input to ensure the assay is within a sensitive range.
High cytotoxicity - Off-target effects: The compound may be toxic to the cells at the tested concentrations. - Impure compound: The presence of toxic impurities from the synthesis. - Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic at the final concentration.- Determine CC50: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration. - Re-purify the compound: If impurities are suspected, repurify the compound and re-test. - Solvent control: Include a vehicle control with the same concentration of solvent used for the highest compound concentration.
Inconsistent results between experiments - Cell passage number: High passage numbers can lead to changes in cell phenotype and drug sensitivity. - Reagent variability: Differences in lots of media, serum, or other reagents. - Operator variability: Inconsistent pipetting or timing.- Use low passage number cells: Maintain a consistent range of passage numbers for your experiments. - Standardize reagents: Use the same lot of critical reagents whenever possible. - Standardize procedures: Develop and adhere to a detailed standard operating procedure (SOP).
Intracellular Analysis
Issue Possible Cause(s) Troubleshooting Steps
Low levels of intracellular metabolites detected - Inefficient cell lysis: Incomplete release of intracellular contents. - Metabolite degradation: Degradation of phosphorylated metabolites during sample processing. - Inefficient extraction: Poor recovery of metabolites from the cell lysate. - Matrix effects in LC-MS/MS: Suppression or enhancement of the signal by other cellular components.- Optimize lysis method: Compare different lysis buffers and methods (e.g., sonication, freeze-thaw cycles). - Rapid quenching: Immediately quench metabolic activity after cell harvesting, for example, with cold methanol. - Optimize extraction: Test different extraction solvents and conditions. - Use internal standards: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and extraction efficiency.
High variability in intracellular concentrations - Inaccurate cell counting: Inconsistent number of cells per sample. - Incomplete removal of extracellular compound: Contamination from the culture medium. - Timing of sample collection: Inconsistent incubation times.- Accurate cell counting: Use a reliable method for cell counting (e.g., automated cell counter). - Thorough washing: Wash cell pellets multiple times with cold PBS to remove extracellular compound. - Precise timing: Ensure accurate and consistent timing for drug incubation and sample collection.

Data Presentation

In Vitro Antiviral Activity and Cytotoxicity
CompoundCell LineEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
GS-9131MT-237 (mean for HIV-1 clinical isolates)>100>2700
This compoundMT-2>10,000>100<10
This compoundActivated CD4+ lymphocytes1,800--

Data compiled from[1][2].

Inhibition of HIV-1 Reverse Transcriptase
CompoundKi (µM)
This compound diphosphate0.8

Data from[1][2].

Pharmacokinetics in Beagle Dogs (Oral Administration of GS-9131 at 3 mg/kg)
ParameterValue
Intracellular Cmax of this compound diphosphate in PBMCs>9 µM
Intracellular half-life of this compound diphosphate in PBMCs>24 h

Data compiled from[1][2].

Experimental Protocols

General Synthesis of a Phosphonoamidate Prodrug of this compound

This is a generalized protocol based on common methods for ProTide synthesis. Specific reaction conditions may need to be optimized.

  • Preparation of the Phosphonochloridate:

    • Dissolve the this compound monophenyl ester in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C.

    • Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the solvent and excess chlorinating agent under reduced pressure.

  • Coupling with Amino Acid Ester:

    • Dissolve the crude phosphonochloridate in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to -78°C.

    • In a separate flask, dissolve the desired amino acid ester hydrochloride (e.g., L-alanine ethyl ester hydrochloride) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in an anhydrous solvent.

    • Add the amino acid ester solution dropwise to the phosphonochloridate solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Cellular Uptake and Intracellular Metabolism Assay
  • Cell Seeding: Seed a suitable cell line (e.g., PBMCs or MT-2 cells) in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Incubation: Treat the cells with various concentrations of the phosphonoamidate prodrug (e.g., GS-9131) or the parent drug (this compound) for a specified period (e.g., 24 hours).

  • Cell Harvesting and Washing:

    • Aspirate the medium containing the compound.

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Lysis and Metabolite Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 70% methanol to quench metabolic activity and lyse the cells.

    • Vortex vigorously and incubate on ice for at least 30 minutes.

    • Centrifuge at high speed to pellet cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the intracellular metabolites.

    • Analyze the levels of the prodrug, this compound, and its phosphorylated metabolites (monophosphate and diphosphate) by LC-MS/MS.

    • Normalize the metabolite concentrations to the cell number or total protein content.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication HIV Replication Cycle GS9131 GS-9131 (Prodrug) GS9131_in GS-9131 GS9131->GS9131_in Passive Diffusion GS9148_MP This compound Monophosphate GS9131_in->GS9148_MP Cathepsin A (Hydrolysis) GS9148_DP This compound Diphosphate (Active Form) GS9148_MP->GS9148_DP Cellular Kinases (Phosphorylation) RT Reverse Transcriptase GS9148_DP->RT Competitive Inhibition (vs dATP) Viral_DNA Viral DNA Synthesis RT->Viral_DNA Inhibition

Caption: Intracellular activation pathway of GS-9131.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of Phosphonoamidate Prodrug purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification antiviral_assay Antiviral Activity Assay (EC50 Determination) purification->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) purification->cytotoxicity_assay uptake_assay Cellular Uptake & Metabolism Assay (LC-MS/MS) purification->uptake_assay pk_study Pharmacokinetic Study (e.g., in Beagle Dogs) uptake_assay->pk_study

Caption: General experimental workflow for prodrug evaluation.

troubleshooting_guide start Low Antiviral Activity Observed check_compound Is the compound pure and stable? start->check_compound repurify Re-purify and re-characterize. Prepare fresh stock solutions. check_compound->repurify No check_assay Are the assay conditions optimal? check_compound->check_assay Yes optimize_assay Optimize cell density, virus inoculum, and incubation times. check_assay->optimize_assay No check_cells Is the cell line appropriate? check_assay->check_cells Yes change_cells Use a different cell line known to express activating enzymes. check_cells->change_cells No investigate_metabolism Investigate intracellular metabolism. Quantify active diphosphate levels. check_cells->investigate_metabolism Yes

Caption: Troubleshooting low antiviral activity.

References

Technical Support Center: Assessing Mitochondrial Toxicity of GS-9148 in HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the mitochondrial toxicity of GS-9148 in HepG2 cells. This compound, a nucleotide reverse transcriptase inhibitor (NRTI), was developed with a favorable safety profile, including a low potential for mitochondrial toxicity. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why assess its mitochondrial toxicity in HepG2 cells?

A1: this compound is a novel ribose-modified nucleotide reverse transcriptase (RT) inhibitor developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). While many drugs in the NRTI class have been associated with mitochondrial toxicity, this compound was specifically selected for its low potential to cause such effects. The assessment in HepG2 cells, a human liver carcinoma cell line, is a standard in vitro model to evaluate potential drug-induced liver injury (DILI) and off-target mitochondrial effects.

Q2: What is the primary mechanism of mitochondrial toxicity for NRTIs, and how does this compound differ?

A2: The primary mechanism of mitochondrial toxicity for many NRTIs is the inhibition of mitochondrial DNA polymerase gamma (pol γ). This inhibition leads to the depletion of mitochondrial DNA (mtDNA), impairing the synthesis of essential proteins for the electron transport chain and ultimately disrupting ATP production. This compound is distinct in that its active diphosphate metabolite shows low inhibitory potency against host polymerases, including DNA polymerase γ, which underlies its low potential for mitochondrial toxicity.

Q3: What results should I expect when testing this compound in mitochondrial toxicity assays?

A3: Given its design and preclinical data, this compound is expected to show minimal to no mitochondrial toxicity at therapeutic concentrations. In a Glucose/Galactose (Glu/Gal) assay, you should observe little to no difference in the IC50 value between cells grown in glucose versus galactose media. In Seahorse XF assays, treatment with this compound should not significantly alter the oxygen consumption rate (OCR) or the mitochondrial ATP production rate.

Q4: What are the key assays to confirm the low mitochondrial toxicity of this compound?

A4: A multi-assay approach is recommended:

  • Glucose/Galactose (Glu/Gal) Assay: This cell viability assay is a primary screen. Cells grown in galactose are more dependent on mitochondrial respiration for ATP, making them more sensitive to mitochondrial toxicants.

  • Seahorse XF Real-Time ATP Rate Assay: This assay provides a detailed view of mitochondrial function by simultaneously measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), allowing for the quantification of ATP production from both mitochondria and glycolysis.

  • ATP Quantification Assay (e.g., CellTiter-Glo®): A direct measurement of total cellular ATP levels can confirm whether the compound impacts the overall energy status of the cells.

Troubleshooting Guides

Glucose/Galactose (Glu/Gal) Assay
Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate wells Uneven cell seeding; Edge effects in the plate; Pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated multichannel pipettes.
No difference in viability between glucose and galactose with a known mitochondrial toxicant (positive control) HepG2 cells are not fully reliant on oxidative phosphorylation in galactose media; Insufficient incubation time.Confirm the phenotype of your HepG2 cells. Some studies suggest a pre-incubation period in galactose media to force the metabolic switch. Ensure the incubation time with the toxicant is sufficient (typically 24-72 hours).
Unexpected toxicity of this compound in galactose media Off-target effects unrelated to direct mitochondrial inhibition; Contamination of the compound; Error in concentration calculation.Verify the purity of the this compound lot. Double-check all calculations for dilutions. Perform secondary assays (e.g., Seahorse) to investigate the mechanism.
Seahorse XF Real-Time ATP Rate Assay
Issue Possible Cause(s) Troubleshooting Steps
High variation in baseline OCR/ECAR readings Inconsistent cell number per well; Damaged or unhealthy cells; Edge effects.Optimize cell seeding density to achieve a confluent monolayer. Handle cells gently to maintain viability. Do not use the outer wells for experimental groups.
Low OCR readings across the plate Low cell number or metabolically inactive cells; Instrument or sensor cartridge issue.Confirm cell viability and number post-assay (e.g., using crystal violet staining). Ensure the Seahorse instrument is properly calibrated and the sensor cartridge was hydrated correctly.
Unexpected drop in OCR after this compound injection This is not the expected outcome. Verify compound concentration and purity.Re-run the experiment with a fresh dilution of this compound. Compare the response to a vehicle control and a known inhibitor (e.g., rotenone) to ensure the assay is performing correctly.

Data Presentation

The following tables represent hypothetical data consistent with the known low mitochondrial toxicity of this compound.

Table 1: Hypothetical Results from Glucose/Galactose (Glu/Gal) Assay

CompoundIC50 in Glucose Media (µM)IC50 in Galactose Media (µM)Fold-Shift (Glucose IC50 / Galactose IC50)Interpretation
This compound > 100> 100~1No significant mitochondrial toxicity
Rotenone (Positive Control) 501.533.3Potent mitochondrial toxicant
Tamoxifen (Negative Control) 109.51.05No significant mitochondrial toxicity

Table 2: Hypothetical Data from Seahorse XF Real-Time ATP Rate Assay

Treatment (10 µM)Basal OCR (pmol/min) (% of Vehicle)Mitochondrial ATP Production Rate (% of Vehicle)Glycolytic ATP Production Rate (% of Vehicle)Interpretation
Vehicle (0.1% DMSO) 100 ± 5100 ± 6100 ± 7Baseline
This compound 98 ± 697 ± 5102 ± 8No significant effect on mitochondrial respiration or ATP production
Rotenone (1 µM) 35 ± 415 ± 3185 ± 12Inhibition of mitochondrial respiration, compensatory increase in glycolysis

Experimental Protocols

Protocol 1: Glucose/Galactose (Glu/Gal) Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells into a 96-well, clear-bottom, black-walled plate at a density of 1 x 10^4 cells/well.

  • Media Preparation: Prepare two types of DMEM: one containing 25 mM glucose and another with glucose-free DMEM supplemented with 10 mM galactose. Both should be supplemented with 10% FBS, and 1% penicillin-streptomycin.

  • Media Exchange: After 24 hours of incubation, carefully aspirate the seeding medium and replace it with either the glucose or galactose-containing medium (100 µL/well).

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in both glucose and galactose media. Add the compounds to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for each compound in both media conditions. A fold-shift of >3 in the IC50 (Glucose IC50 / Galactose IC50) is typically considered indicative of mitochondrial toxicity.

Protocol 2: Seahorse XF Real-Time ATP Rate Assay
  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Cell Seeding: Seed HepG2 cells into a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 1.5 x 10^4 cells/well) and allow them to attach overnight.

  • Assay Medium Preparation: Prepare Seahorse XF DMEM medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C and adjust pH to 7.4.

  • Cell Preparation: Remove the growth medium from the cells, wash twice with the prepared assay medium, and add the final volume of assay medium to each well. Place the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Plate Preparation: Load the injector ports of the hydrated sensor cartridge with the compounds for the assay: Port A (this compound or vehicle), Port B (Oligomycin), and Port C (Rotenone/Antimycin A).

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol. The instrument will measure baseline rates before sequentially injecting the compounds and measuring the response.

  • Data Analysis: Use the Seahorse Wave software to calculate the OCR, ECAR, and the rates of mitochondrial and glycolytic ATP production.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
  • Plate Equilibration: After the desired incubation period with this compound, remove the cell plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent by transferring the CellTiter-Glo® Buffer to the vial containing the lyophilized substrate. Mix gently until the substrate is fully dissolved.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent for 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium but no cells) and express the data as a percentage of the vehicle-treated control cells.

Visualizations

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 4/5: Readout p1 Seed HepG2 cells in 96-well plate p2 Incubate for 24h p1->p2 t1 Aspirate medium t2 Add Glucose or Galactose media t1->t2 t3 Add this compound / Controls t2->t3 t4 Incubate for 48-72h t3->t4 r1 Perform CellTiter-Glo Assay r2 Measure Luminescence r1->r2 r3 Calculate IC50 & Fold-Shift r2->r3 end End r3->end start Start start->p1

Caption: Workflow for the Glucose/Galactose (Glu/Gal) Assay.

G cluster_prep Assay Preparation cluster_run Assay Execution in XF Analyzer cluster_analysis Data Analysis prep1 Hydrate Sensor Cartridge run1 Calibrate Instrument prep1->run1 prep2 Seed HepG2 cells in XF plate prep2->run1 prep3 Prepare Assay Medium prep3->run1 prep4 Load Compounds into Cartridge prep4->run1 run2 Measure Basal OCR/ECAR run1->run2 run3 Inject this compound / Vehicle (Port A) run2->run3 run4 Measure Post-Treatment Rates run3->run4 run5 Inject Oligomycin (Port B) run4->run5 run6 Measure ATP-linked Respiration run5->run6 run7 Inject Rotenone/Antimycin A (Port C) run6->run7 run8 Measure Non-Mitochondrial Respiration run7->run8 ana1 Calculate Mito & Glyco ATP Production Rates run8->ana1 ana2 Compare this compound to Vehicle ana1->ana2 end End ana2->end start Start start->prep1 start->prep2 start->prep3 start->prep4

Caption: Workflow for the Seahorse XF Real-Time ATP Rate Assay.

Caption: Pathway of NRTI-induced mitochondrial toxicity.

refining GS-9148 antiviral testing protocols for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their GS-9148 antiviral testing protocols for enhanced reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel nucleotide reverse transcriptase inhibitor (NRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1).[1] It is a phosphonate analog of deoxyadenosine monophosphate. For effective intracellular delivery, it is often administered as the phosphonoamidate prodrug, GS-9131 (rovafovir etalafenamide).[1] Once inside the cell, GS-9131 is hydrolyzed to this compound, which is then phosphorylated by cellular kinases to its active diphosphate metabolite, this compound-diphosphate. This active form acts as a competitive inhibitor of the HIV-1 reverse transcriptase, leading to chain termination and inhibition of viral replication.[1]

Q2: What is the difference between this compound and its prodrug, GS-9131?

This compound is the active antiviral compound, but its charged nature limits its ability to cross cell membranes efficiently. GS-9131 is a more lipophilic prodrug designed to enhance oral bioavailability and intracellular delivery of this compound.[1] In antiviral assays, using GS-9131 may result in higher potency in certain cell types, like peripheral blood mononuclear cells (PBMCs), compared to this compound, due to more efficient uptake and subsequent conversion to the active form.[1]

Q3: Which cell lines are suitable for this compound antiviral testing?

This compound and its prodrug have been tested in a variety of cell lines and primary cells. Commonly used models include:

  • Peripheral Blood Mononuclear Cells (PBMCs): A physiologically relevant model for HIV infection.[2][3]

  • MT-2 cells: A human T-cell leukemia cell line.

  • Primary CD4+ T lymphocytes and macrophages: Primary cells that are natural targets of HIV.[1]

The choice of cell line can significantly impact the observed antiviral potency (EC50) and cytotoxicity (CC50). It is crucial to select a cell line appropriate for the specific research question and to maintain consistency in cell source and passage number to ensure reproducibility.[4]

Q4: How is the antiviral activity of this compound typically measured?

The most common method to determine the antiviral activity of this compound is by measuring the inhibition of viral replication in cell culture. A widely used endpoint is the quantification of the HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The 50% effective concentration (EC50) is then calculated, which represents the concentration of the drug that inhibits 50% of viral replication.

Troubleshooting Guides

High Variability in EC50 Values

Inconsistent EC50 values for this compound can be a significant source of experimental irreproducibility. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can alter cell sensitivity to drugs.[4] Create a cell bank of a low-passage stock to ensure consistency across experiments.
Inconsistent Virus Stock Use a well-characterized and titered virus stock. Store viral aliquots at -80°C to avoid repeated freeze-thaw cycles. Perform a virus titration with each new batch of stock.
Variability in PBMC Donors If using PBMCs, be aware that there can be significant donor-to-donor variability in susceptibility to HIV-1 infection and drug metabolism.[3] Pool PBMCs from multiple donors or use a larger number of donors to obtain more representative results.
Inaccurate Drug Concentrations Prepare fresh serial dilutions of this compound or its prodrug for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution periodically.
Assay Readout Issues For p24 ELISA, ensure the standard curve is linear and within the acceptable range. High background or low signal-to-noise ratios can affect accuracy.[5]
HIV-1 Genetic Variability Different HIV-1 subtypes and the presence of drug resistance mutations can affect susceptibility to this compound.[6][7][8] Sequence the viral strain used to confirm the absence of mutations that may confer resistance.
Issues with Cytotoxicity Assays

Accurate determination of cytotoxicity (CC50) is crucial for calculating the selectivity index (SI = CC50/EC50), a key measure of a drug's therapeutic window.

Potential Cause Troubleshooting Steps
Inappropriate Assay Choice The MTT assay is commonly used, but its results can be influenced by the metabolic state of the cells.[9][10] Consider alternative assays like LDH release (measures membrane integrity) or cell counting-based methods for confirmation.
Interference with Assay Reagents Some compounds can interfere with the chemical reactions of cytotoxicity assays (e.g., reducing agents with tetrazolium dyes like MTT).[11] Run a control with the compound in cell-free media to check for direct chemical interference.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture is non-toxic to the cells. Run a solvent control to assess its effect on cell viability.[11]
Cell Density The initial cell seeding density can impact the results of cytotoxicity assays. Optimize and maintain a consistent cell density for all experiments.[11]
Incubation Time The duration of drug exposure can significantly affect the observed cytotoxicity. Standardize the incubation time based on the cell doubling time and the expected mechanism of toxicity.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound and GS-9131

CompoundCell TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundMT-20.14>2000>14,286
PBMCs0.014>2000>142,857
GS-9131MT-20.15>50>333
PBMCs0.0037>50>13,514

Data compiled from published literature.[1] Values can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: HIV-1 p24 Antigen ELISA for EC50 Determination in PBMCs

This protocol outlines the steps for determining the antiviral activity of this compound by measuring p24 antigen levels in HIV-1 infected PBMCs.

Materials:

  • This compound or GS-9131

  • Phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors

  • HIV-1 stock (e.g., BaL strain)

  • Complete RPMI-1640 medium with 10% fetal bovine serum (FBS) and IL-2

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • PBMC Preparation: Isolate PBMCs from whole blood and stimulate with PHA for 2-3 days.

  • Drug Dilution: Prepare serial dilutions of this compound or GS-9131 in complete RPMI medium.

  • Infection: Infect PHA-stimulated PBMCs with HIV-1 at a predetermined multiplicity of infection (MOI) for 2-4 hours.

  • Cell Plating: Wash the cells to remove excess virus and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Drug Treatment: Add the serially diluted compounds to the respective wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatants.

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the p24 concentration for each well using the standard curve. Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC50 value by non-linear regression analysis.

Protocol 2: Intracellular this compound-Diphosphate Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of the active metabolite of this compound from cells.

Materials:

  • Cells treated with this compound or GS-9131

  • Cold 60% methanol

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Lyophilizer or nitrogen evaporator

  • LC-MS/MS system with a suitable column (e.g., ion-pair reversed-phase)

  • Analytical standards for this compound and its phosphorylated metabolites

Procedure:

  • Cell Harvesting: After drug treatment, wash the cells twice with ice-cold PBS and count them.

  • Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 60% methanol. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.

  • Drying: Dry the supernatant using a lyophilizer or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use optimized mass transitions for the detection and quantification of this compound-diphosphate.

  • Data Analysis: Quantify the intracellular concentration of this compound-diphosphate by comparing the peak area to a standard curve prepared with analytical standards. Normalize the concentration to the cell number.

Visualizations

GS9148_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_virus HIV-1 Replication GS9131 GS-9131 (Prodrug) GS9148 This compound GS9131->GS9148 Hydrolysis GS9148_MP This compound Monophosphate GS9148->GS9148_MP Phosphorylation GS9148_DP This compound Diphosphate (Active) GS9148_MP->GS9148_DP Phosphorylation RT Reverse Transcriptase GS9148_DP->RT Inhibition Viral_DNA Viral DNA Synthesis RT->Viral_DNA Blocks

Caption: Intracellular activation pathway of the this compound prodrug.

Antiviral_Workflow start Start prep_cells Prepare Target Cells (e.g., PBMCs) start->prep_cells prep_drug Prepare Serial Dilutions of this compound/GS-9131 start->prep_drug infect Infect Cells with HIV-1 prep_cells->infect treat Add Drug Dilutions to Cells prep_drug->treat infect->treat incubate Incubate for 5-7 Days treat->incubate collect Collect Supernatant incubate->collect elisa Perform p24 ELISA collect->elisa analyze Analyze Data & Calculate EC50 elisa->analyze end End analyze->end Troubleshooting_Logic start High EC50 Variability Observed check_cells Check Cell Health & Passage Number start->check_cells Is it cell-related? check_virus Check Virus Stock & Titer start->check_virus Is it virus-related? check_drug Check Drug Dilutions start->check_drug Is it compound-related? check_assay Review Assay Performance start->check_assay Is it assay-related? solution Implement Corrective Actions check_cells->solution check_virus->solution check_drug->solution check_assay->solution

References

Technical Support Center: Enhancing the Oral Bioavailability of GS-9148 Through Prodrug Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of the anti-HIV nucleotide analog GS-9148 via prodrug strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does its oral bioavailability need enhancement?

A1: this compound, also known as [5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl] phosphonic acid, is a potent nucleotide reverse transcriptase inhibitor (NRTI) with significant activity against HIV-1, including strains resistant to other NRTIs.[1] However, like other nucleotide analogs, this compound is a charged phosphonate at physiological pH, which limits its passive diffusion across cell membranes, resulting in poor cellular permeability and low oral bioavailability.[2] To overcome this limitation, prodrug strategies are employed to mask the phosphonate group, thereby improving its drug-like properties.

Q2: What is the most successful prodrug strategy for this compound identified so far?

A2: The most successful strategy to date involves the creation of phosphonoamidate prodrugs.[1] Among various synthesized candidates, GS-9131, an ethylalaninyl phosphonoamidate prodrug of this compound, has been identified as an optimal candidate.[1] This strategy is analogous to the development of tenofovir alafenamide (TAF), a successful phosphonamidate prodrug of the nucleotide analog tenofovir.[3][4]

Q3: How is the prodrug GS-9131 activated intracellularly?

A3: GS-9131 is designed for efficient delivery into target lymphoid cells. Once inside the cell, it undergoes a series of enzymatic conversions to release the active drug. The process is initiated by the cleavage of the phosphonoamidate bond, a reaction catalyzed by the lysosomal carboxypeptidase, Cathepsin A (CatA). This is followed by the removal of the phenol group by a phosphodiesterase, yielding the parent nucleotide, this compound. Subsequently, cellular kinases phosphorylate this compound first to its monophosphate and then to the active diphosphate metabolite, this compound diphosphate. This active form acts as a competitive inhibitor of the HIV-1 reverse transcriptase.[1]

Troubleshooting Guides

I. Prodrug Synthesis and Characterization

Issue: Low yield or incomplete reaction during the synthesis of phosphonoamidate prodrugs of this compound.

Possible Cause Troubleshooting Step
Moisture or air sensitivity of reagents Ensure all reactions are carried out under anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled solvents.
Inefficient coupling agent Experiment with different coupling agents (e.g., DCC, EDC, HATU) and optimize the reaction conditions (temperature, reaction time).
Side reactions Protect reactive functional groups on the amino acid and the nucleoside analog that are not involved in the desired coupling reaction.
Purification challenges Employ appropriate chromatographic techniques (e.g., silica gel chromatography, preparative HPLC) for purification. Ensure the chosen solvent system provides good separation.

Issue: Difficulty in characterizing the final prodrug product.

Possible Cause Troubleshooting Step
Presence of impurities Re-purify the compound. Use high-resolution analytical techniques like LC-MS and NMR to identify the impurities.
Complex NMR spectra Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation.
Incorrect mass spectrometry data Ensure the mass spectrometer is properly calibrated. Use high-resolution mass spectrometry (HRMS) for accurate mass determination.
II. In Vitro Evaluation

Issue: High variability in anti-HIV activity assays (MT-2 and PBMC assays).

Possible Cause Troubleshooting Step
Cell viability issues Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for mycoplasma contamination.
Inconsistent virus titer Use a standardized and validated virus stock. Perform a virus titration for each experiment to ensure a consistent multiplicity of infection (MOI).
Donor variability in PBMCs Use pooled PBMCs from multiple healthy donors to minimize inter-individual variability.[5]
Inaccurate drug concentrations Prepare fresh serial dilutions of the compounds for each experiment from a well-characterized stock solution.
Assay endpoint variability Ensure consistent incubation times and use a validated method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay).

Issue: Inconsistent results in cytotoxicity assays.

Possible Cause Troubleshooting Step
Cell seeding density Optimize and standardize the cell seeding density to ensure consistent cell growth.
Assay reagent instability Use fresh and properly stored assay reagents (e.g., MTT, MTS, CellTiter-Glo).
Compound precipitation at high concentrations Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or a lower concentration range.
III. In Vivo Pharmacokinetic Studies in Beagle Dogs

Issue: High variability in plasma concentrations of the prodrug and its metabolites.

Possible Cause Troubleshooting Step
Variability in oral absorption Administer the drug in a consistent formulation (e.g., solution, suspension). Control the feeding status of the animals (fasted or fed) as it can significantly impact absorption.[6]
Inconsistent dosing Ensure accurate dose administration by using calibrated equipment and trained personnel.
Sample collection and handling errors Follow a strict and consistent schedule for blood sample collection. Use appropriate anticoagulants and process the samples promptly to prevent degradation.
Bioanalytical method variability Validate the bioanalytical method for accuracy, precision, linearity, and stability according to regulatory guidelines.

Issue: Low or undetectable levels of the active metabolite in PBMCs.

Possible Cause Troubleshooting Step
Inefficient prodrug conversion This could be an inherent property of the prodrug. Consider redesigning the prodrug with a different promoiety.
Rapid clearance of the metabolite Increase the frequency of sample collection at early time points to capture the peak concentration.
Suboptimal PBMC isolation Use a standardized and efficient protocol for PBMC isolation to ensure high yield and viability of cells.
Insufficient sensitivity of the bioanalytical method Develop and validate a highly sensitive LC-MS/MS method for the quantification of the intracellular metabolites.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound and its Prodrugs in MT-2 Cells

CompoundProdrug MoietyEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound -2.5>100>40
GS-9131 Ethylalaninyl Phosphonoamidate0.15>100>667
Compound 11 Isopropyl-alanine Amidate1.2>100>83
Compound 12 Isobutyl-phenylalanine Amidate0.00252500
Compound 13 Bis(n-butyl-alanine) Amidate0.009101111

Data sourced from Cihlar et al., 2008.[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound Diphosphate in Dog PBMCs Following Oral Administration of GS-9131

ParameterValue
Dose 3 mg/kg
Cmax (intracellular) >9 µM
t1/2 (intracellular) >24 h

Data sourced from Cihlar et al., 2008.[1]

Experimental Protocols

Protocol 1: Synthesis of GS-9131 (Ethylalaninyl Phosphonoamidate Prodrug of this compound)

This protocol provides a general outline for the synthesis of phosphonoamidate prodrugs. Specific details on reagents and reaction conditions can be found in the cited literature.[3]

  • Preparation of the Phenyl Phosphonochloridate Intermediate:

    • React phenyl dichlorophosphate with the desired amino acid ester hydrochloride (e.g., L-alanine ethyl ester hydrochloride) in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, isolate the phenyl phosphonochloridate intermediate.

  • Coupling with this compound:

    • Dissolve this compound in an anhydrous solvent (e.g., pyridine).

    • Add the previously prepared phenyl phosphonochloridate intermediate to the solution at a controlled temperature.

    • Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

  • Purification:

    • Quench the reaction and remove the solvent under reduced pressure.

    • Purify the crude product using silica gel column chromatography with an appropriate solvent gradient to obtain the desired diastereomers of GS-9131.

Protocol 2: Anti-HIV-1 Activity Assay in MT-2 Cells
  • Cell Preparation: Culture MT-2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Ensure cells are in the exponential growth phase.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Infection:

    • Plate MT-2 cells in a 96-well plate.

    • Add the serially diluted compounds to the wells.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

    • Include appropriate controls: cells only (no virus, no compound), cells with virus (no compound), and a reference drug (e.g., AZT).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Endpoint Measurement:

    • After incubation, measure the extent of viral replication. A common method is to quantify the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Alternatively, cell viability can be measured using assays like the MTT or MTS assay, as HIV-1 infection leads to cytopathic effects in MT-2 cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Protocol 3: In Vivo Pharmacokinetic Study in Beagle Dogs
  • Animal Acclimatization: Acclimate male beagle dogs to the laboratory conditions for at least one week before the study. Ensure they have free access to food and water.

  • Dosing:

    • Fast the dogs overnight before oral administration.

    • Prepare the dosing formulation of GS-9131 (e.g., dissolved in a suitable vehicle like citric acid solution).

    • Administer the formulation orally via gavage at the specified dose (e.g., 3 mg/kg).

  • Sample Collection:

    • Collect blood samples from a peripheral vein (e.g., cephalic vein) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • PBMC Isolation:

    • Within two hours of blood collection, isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Count the viable cells and store the cell pellets at -80°C until analysis.

  • Plasma Preparation: Centrifuge a portion of the blood sample to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • For intracellular analysis, lyse the PBMC pellets and extract the analytes.

    • Quantify the concentrations of GS-9131, this compound, and its phosphorylated metabolites in plasma and PBMC lysates using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_synthesis Prodrug Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics synthesis Synthesis of this compound Prodrugs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antiviral_assay Anti-HIV Activity Assay (MT-2, PBMCs) characterization->antiviral_assay cytotoxicity_assay Cytotoxicity Assay antiviral_assay->cytotoxicity_assay stability_assay Plasma & Liver Microsome Stability cytotoxicity_assay->stability_assay pk_study Oral Dosing in Beagle Dogs stability_assay->pk_study sample_collection Blood & PBMC Collection pk_study->sample_collection bioanalysis LC-MS/MS Analysis sample_collection->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Caption: Experimental workflow for the development and evaluation of this compound prodrugs.

signaling_pathway GS9131_ext GS-9131 (extracellular) GS9131_int GS-9131 (intracellular) GS9131_ext->GS9131_int Cellular Uptake Intermediate Alanine-P-GS-9148 GS9131_int->Intermediate Cathepsin A GS9148 This compound Intermediate->GS9148 Phosphodiesterase GS9148_MP This compound Monophosphate GS9148->GS9148_MP Cellular Kinase GS9148_DP This compound Diphosphate (Active) GS9148_MP->GS9148_DP Cellular Kinase HIV_RT HIV Reverse Transcriptase GS9148_DP->HIV_RT Inhibition

Caption: Intracellular activation pathway of the this compound prodrug, GS-9131.

References

Validation & Comparative

GS-9148 Maintains Potency Against Emtricitabine-Resistant HIV-1 With M184V Mutation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vitro antiviral activity of the novel nucleotide reverse transcriptase inhibitor (NRTI) GS-9148 and the established NRTI emtricitabine reveals that this compound retains full activity against HIV-1 strains carrying the M184V mutation, a key resistance pathway for emtricitabine. This finding positions this compound as a potential therapeutic option for patients harboring emtricitabine-resistant virus.

The M184V mutation in the reverse transcriptase (RT) enzyme of HIV-1 is a common drug resistance mutation selected by treatment with lamivudine and emtricitabine.[1][2] While this mutation significantly reduces the susceptibility of the virus to emtricitabine, it has been shown to have a minimal impact on the antiviral efficacy of this compound.[3][4]

Comparative Antiviral Activity

Experimental data from in vitro studies consistently demonstrate the robust activity of this compound against HIV-1 isolates with the M184V mutation. In contrast, the same mutation renders the virus highly resistant to emtricitabine.

DrugWild-Type HIV-1 (EC50)M184V Mutant HIV-1 (EC50)Fold Change in Susceptibility
This compound Not explicitly statedNot explicitly stated<1[4]
Emtricitabine Not explicitly statedNot explicitly stated>100[5]

Table 1: Comparison of the in vitro activity of this compound and emtricitabine against wild-type and M184V mutant HIV-1. The fold change indicates the ratio of the EC50 for the mutant virus to the EC50 for the wild-type virus. A fold change of >1 indicates reduced susceptibility.

Mechanism of Action and Resistance

Both this compound and emtricitabine are nucleoside reverse transcriptase inhibitors (NRTIs).[3][6][7] After entering a host cell, they are phosphorylated to their active triphosphate forms.[8][9] These active metabolites compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain during reverse transcription.[8][9] Once incorporated, they act as chain terminators, preventing the completion of viral DNA synthesis and thus halting HIV replication.[8][9]

The M184V mutation confers resistance to emtricitabine by altering the binding pocket of the reverse transcriptase enzyme, thereby reducing the efficiency of emtricitabine triphosphate incorporation. This compound, with its unique chemical structure, appears to overcome this steric hindrance, allowing it to be efficiently incorporated by the M184V mutant RT.

NRTI Mechanism of Action Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) cluster_0 HIV Replication Cycle cluster_1 NRTI Inhibition HIV_RNA HIV RNA Reverse_Transcriptase Reverse Transcriptase HIV_RNA->Reverse_Transcriptase template Viral_DNA Viral DNA (incomplete) Reverse_Transcriptase->Viral_DNA synthesis Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination incorporation leads to Proviral_DNA Proviral DNA (complete) Viral_DNA->Proviral_DNA elongation Integration Integration into Host Genome Proviral_DNA->Integration NRTI This compound or Emtricitabine NRTI_TP NRTI-Triphosphate (Active Form) NRTI->NRTI_TP phosphorylation (by host kinases) NRTI_TP->Reverse_Transcriptase competes with natural nucleotides

Figure 1: Mechanism of Action of NRTIs. This diagram illustrates how NRTIs like this compound and emtricitabine inhibit HIV replication by being incorporated into the growing viral DNA chain, leading to premature chain termination.

Experimental Protocols

The in vitro antiviral activity of this compound and emtricitabine against HIV-1 isolates with and without the M184V mutation is typically determined using cell-based assays. A common method is the PhenoSense HIV drug resistance assay.

PhenoSense HIV Drug Resistance Assay

This assay measures the ability of a drug to inhibit the replication of patient-derived HIV-1 in a single replication cycle. The general steps are as follows:

  • Viral RNA Isolation and Amplification: HIV-1 RNA is extracted from a patient's plasma sample. The reverse transcriptase (RT) coding region of the viral genome is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Construction of Recombinant Virus: The amplified patient-derived RT sequences are inserted into a standardized HIV-1 laboratory strain that lacks its own RT gene but contains a luciferase reporter gene.

  • Virus Production: The recombinant viral DNA is transfected into producer cells, which then generate virus particles containing the patient's RT enzyme.

  • Infection of Target Cells: The resulting virus particles are used to infect target cells in the presence of serial dilutions of the antiretroviral drugs being tested (e.g., this compound, emtricitabine).

  • Measurement of Viral Replication: After a set incubation period, the amount of viral replication is quantified by measuring the activity of the luciferase reporter gene.

  • Calculation of EC50: The 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%, is calculated from the dose-response curve. The fold change in susceptibility is determined by dividing the EC50 for the mutant virus by the EC50 for a wild-type reference virus.

PhenoSense Assay Workflow PhenoSense HIV Drug Resistance Assay Workflow Start Patient Plasma Sample RNA_Isolation Isolate Viral RNA Start->RNA_Isolation RT_PCR Amplify RT Gene (RT-PCR) RNA_Isolation->RT_PCR Vector_Construction Insert RT Gene into Reporter Virus Vector RT_PCR->Vector_Construction Transfection Transfect Producer Cells Vector_Construction->Transfection Virus_Production Produce Recombinant Virus Transfection->Virus_Production Infection Infect Target Cells with Virus and Drug Dilutions Virus_Production->Infection Incubation Incubate Infection->Incubation Luciferase_Assay Measure Luciferase Activity Incubation->Luciferase_Assay Data_Analysis Calculate EC50 and Fold Change Luciferase_Assay->Data_Analysis End Result Data_Analysis->End

Figure 2: PhenoSense Assay Workflow. This diagram outlines the key steps involved in the PhenoSense HIV drug resistance assay, a method used to determine the in vitro susceptibility of HIV to antiretroviral drugs.

References

A Head-to-Head Comparison of GS-9148 with Approved Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148 is a novel nucleotide reverse transcriptase inhibitor (NRTI) that has demonstrated a promising preclinical profile for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Developed by Gilead Sciences, this phosphonic acid analog features a modified ribose ring, a structural characteristic that contributes to its unique resistance and toxicity profile. This compound is administered as its orally bioavailable phosphonoamidate prodrug, GS-9131 (rovafovir etalafenamide). Following oral administration, GS-9131 is efficiently converted to this compound, which is then phosphorylated intracellularly to its active diphosphate metabolite. This active form, this compound diphosphate, acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, dATP.[1][2] This guide provides a comprehensive head-to-head comparison of this compound with other approved NRTIs, supported by experimental data, to assist researchers in evaluating its potential role in antiretroviral therapy.

Mechanism of Action of NRTIs

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. They are analogs of natural deoxynucleotides that, after intracellular phosphorylation to their triphosphate forms, compete with the endogenous deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Upon incorporation, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.

NRTI Mechanism of Action cluster_cell Host Cell cluster_hiv HIV Replication Cycle NRTI_prodrug NRTI Prodrug (e.g., GS-9131) NRTI NRTI (e.g., this compound) NRTI_prodrug->NRTI Hydrolysis NRTI_MP NRTI Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases Chain_Termination Chain Termination NRTI_TP->Chain_Termination Incorporation Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->Viral_DNA Viral_DNA->Chain_Termination

Figure 1: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Antiviral Activity

The antiviral potency of this compound and its prodrug GS-9131 has been evaluated against various HIV-1 subtypes, HIV-2, and a panel of NRTI-resistant HIV-1 strains. The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication.

Table 1: In Vitro Antiviral Activity of GS-9131 and Approved NRTIs against Wild-Type HIV-1
CompoundCell TypeHIV-1 StrainEC50 (nM)
GS-9131 PBMCsClinical Isolates (mean)37
GS-9131 MT-2HIV-1 (IIIB)150
This compound MT-2HIV-1 (IIIB)12,000
TenofovirPBMCs--
EmtricitabinePBMCs--
AbacavirPBMCs--
LamivudinePBMCs--
Zidovudine (AZT)MT-2HIV-1 (IIIB)310

Data for GS-9131 and this compound from[2]. Data for some approved NRTIs was not available in a directly comparable format in the cited sources.

Table 2: Activity of this compound and Approved NRTIs against NRTI-Resistant HIV-1 Strains

The following data, derived from the PhenoSense™ assay, shows the fold change in EC50 for each drug against resistant viral strains compared to a wild-type reference strain. A fold change of 1 indicates no loss of activity.

HIV-1 RT MutationsThis compoundTenofovirEmtricitabineAbacavirLamivudineZidovudine
K65R0.8>10>203.5>201.1
L74V0.72.50.64.00.50.4
M184V0.91.2>200.7>200.8
K65R + M184V1.0>10>201.3>201.2
T215Y (TAM)1.21.81.11.51.2>10
M41L + L210W + T215Y (TAMs)1.52.51.32.01.4>10
4-5 TAMs1.5 - 2.53.0 - 5.01.0 - 2.02.5 - 4.01.0 - 2.0>10

Data from[2]. TAMs: Thymidine Analog Mutations.

Notably, this compound maintains its activity against viruses with key resistance mutations such as K65R, L74V, and M184V, which can significantly reduce the susceptibility to other NRTIs like tenofovir, emtricitabine, and lamivudine.[1][2] Furthermore, this compound shows only a minimal loss of activity against viruses harboring multiple thymidine analog mutations (TAMs).[1]

Cytotoxicity Profile

A critical aspect of any antiviral agent is its safety profile, which is initially assessed by its in vitro cytotoxicity. The 50% cytotoxic concentration (CC50) is the concentration of a drug that results in the death of 50% of cells in a culture. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 3: In Vitro Cytotoxicity of this compound, GS-9131, and Approved NRTIs
CompoundCell LineCC50 (µM)
This compound MT-2>100
PBM>100
HepG2>2000
RPTECs>2000
GS-9131 MT-2>100
PBM>100
HepG2>50
RPTECs>50
Tenofovir MT-2>100
PBM>100
Emtricitabine MT-2>100
PBM>100
Abacavir MT-2>100
PBM>100
Lamivudine MT-2>100
PBM>100
Zidovudine MT-220
PBM10

Data compiled from[2]. PBM: Peripheral Blood Mononuclear cells; HepG2: Human liver cancer cell line; RPTECs: Renal Proximal Tubule Epithelial Cells.

This compound and its prodrug GS-9131 exhibit low cytotoxicity in a variety of cell lines, with CC50 values generally exceeding the highest concentrations tested.[2] This favorable cytotoxicity profile is comparable to or better than that of several approved NRTIs.

Mitochondrial Toxicity

A significant concern with some NRTIs is mitochondrial toxicity, which can arise from the inhibition of the human mitochondrial DNA polymerase γ (Pol γ).[3][4][5][6] This off-target effect can lead to mitochondrial DNA depletion and subsequent cellular dysfunction, manifesting clinically as myopathy, neuropathy, and lactic acidosis.

Table 4: Inhibition of Human DNA Polymerase γ
Compound (Diphosphate/Triphosphate form)Inhibition of DNA Polymerase γ (IC50, µM)Selectivity Index (Pol γ IC50 / HIV RT IC50)
This compound-DP >300>667
Tenofovir-DP 60.5133
ddA-TP (Didanosine metabolite) 2.413.3

Data from[2].

This compound diphosphate demonstrates a very low potential for inhibiting DNA polymerase γ, with a selectivity index significantly higher than that of tenofovir diphosphate.[2]

Mitochondrial DNA Depletion

Long-term exposure of cells to some NRTIs can lead to a reduction in mitochondrial DNA (mtDNA) content. Studies have shown that treatment of HepG2 cells for up to 21 days with this compound (at concentrations of 50 to 300 µM) did not result in any measurable decrease in mtDNA content. In contrast, under the same conditions, older NRTIs like didanosine (ddI), stavudine (d4T), and zalcitabine (ddC) caused a 70% to 90% reduction in mtDNA.[2]

Experimental Protocols

Antiviral Activity Assay (PhenoSense™ HIV)

The PhenoSense™ assay is a recombinant virus-based phenotypic assay used to measure drug resistance. The general workflow is as follows:

PhenoSense Assay Workflow Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Cloning Cloning of Patient RT Gene into HIV Vector with Luciferase RT_PCR->Cloning Transfection Transfection into Host Cells to Produce Recombinant Virus Cloning->Transfection Infection Infection of Target Cells with Recombinant Virus (in presence of drug dilutions) Transfection->Infection Luciferase_Assay Luciferase Activity Measurement Infection->Luciferase_Assay EC50_Calculation EC50 Calculation Luciferase_Assay->EC50_Calculation

Figure 2: Generalized workflow of the PhenoSense™ HIV drug resistance assay.

Methodology:

  • Viral RNA Extraction and Amplification: HIV-1 RNA is extracted from patient plasma. The reverse transcriptase (RT) coding region is amplified using reverse transcription-polymerase chain reaction (RT-PCR).[7]

  • Recombinant Virus Construction: The amplified patient-derived RT sequences are inserted into an HIV-1 genomic vector that is engineered to lack a functional RT gene and to contain a luciferase reporter gene.

  • Virus Production: The recombinant vectors are transfected into a producer cell line to generate infectious virus particles containing the patient's RT protein.

  • Drug Susceptibility Testing: Target cells are infected with the recombinant virus in the presence of serial dilutions of the antiretroviral drugs being tested.

  • Quantification of Viral Replication: After a set incubation period, viral replication is measured by quantifying the luciferase activity in the infected cells.

  • EC50 Determination: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of viral inhibition against the drug concentration.[7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Plating: Cells are seeded in a 96-well plate and incubated.

  • Compound Addition: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 5 days).[2]

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][8][9][10][11]

  • Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • CC50 Calculation: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.[2]

Mitochondrial DNA (mtDNA) Depletion Assay

This assay quantifies the amount of mitochondrial DNA relative to nuclear DNA in cells following drug exposure.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HepG2) are cultured in the presence of the test compounds for an extended period (e.g., up to 21 days).[2]

  • DNA Extraction: Total DNA is extracted from the treated and control cells.

  • Quantitative PCR (qPCR): Real-time PCR is performed using specific primers to amplify a target gene from the mitochondrial genome (e.g., a subunit of cytochrome c oxidase) and a reference gene from the nuclear genome (e.g., β-actin).[12]

  • Data Analysis: The relative amount of mtDNA is calculated by comparing the amplification of the mitochondrial gene to the nuclear gene. A decrease in this ratio in treated cells compared to control cells indicates mtDNA depletion.

Conclusion

This compound exhibits a favorable preclinical profile that distinguishes it from several currently approved NRTIs. Its potent antiviral activity against a broad range of HIV-1 subtypes and, most notably, against key NRTI-resistant strains, suggests it could be a valuable option for treatment-experienced patients. Furthermore, its low in vitro cytotoxicity and, critically, its minimal impact on mitochondrial DNA and low inhibition of DNA polymerase γ, point towards a potentially improved safety profile with a reduced risk of mitochondrial toxicity, a known class-specific adverse effect of some NRTIs. These findings underscore the potential of this compound as a promising candidate for further clinical development in the management of HIV-1 infection.

References

Comparative Antiviral Activity of GS-9148 Against HIV-1 Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of GS-9148, a novel nucleotide reverse transcriptase inhibitor (NRTI), against various HIV-1 clinical isolates. Its performance is compared with established antiretroviral agents, including tenofovir alafenamide (TAF), emtricitabine (FTC), and lamivudine (3TC). The information presented is intended to support research and drug development efforts in the field of HIV therapeutics.

Executive Summary

This compound demonstrates potent antiviral activity against a broad range of HIV-1 clinical isolates, including those with resistance to existing NRTIs. Its unique resistance profile and favorable in vitro pharmacological properties make it a promising candidate for further investigation. This guide summarizes the available data on its efficacy, provides detailed experimental protocols for its evaluation, and visualizes its mechanism of action.

Antiviral Activity Against HIV-1 Clinical Isolates

The antiviral efficacy of this compound and its orally bioavailable phosphonoamidate prodrug, GS-9131, has been evaluated against multiple subtypes of HIV-1 clinical isolates. The 50% effective concentration (EC₅₀) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below. For comparison, data for other widely used NRTIs are also presented. It is important to note that the data for different drugs may originate from separate studies, and direct head-to-head comparisons in a single study are limited.

Antiviral AgentHIV-1 Isolate SubtypeMean EC₅₀ (nM)Reference
This compound Multiple SubtypesSimilar potency in MT-2 cells and PBMCs[1]
GS-9131 (prodrug of this compound) Multiple Subtypes37[1]
Tenofovir Alafenamide (TAF) Multiple Subtypes (A-G, N, O)3.5[2]
Emtricitabine (FTC) 8 Primary IsolatesNo significant difference from 3TC[3]
Lamivudine (3TC) 8 Primary IsolatesNo significant difference from FTC[3]
Zidovudine (AZT) Control for TAF studies11.8[2]

Note: The EC₅₀ values can vary depending on the specific viral isolate, the cell type used in the assay, and the experimental conditions. The data presented here are intended to provide a general comparison of potency.

This compound and its prodrug GS-9131 maintain consistent activity across various HIV-1 clinical isolates.[1] Notably, GS-9131 demonstrates 4- to 10-fold higher potency than zidovudine (AZT) in these assays.[1] Furthermore, this compound exhibits a unique resistance profile, with mutations like K65R, L74V, or M184V having no significant impact on its antiretroviral activity.[1]

Tenofovir alafenamide (TAF) also shows potent activity against a wide panel of HIV-1 primary isolates, with a mean EC₅₀ of 3.5 nM.[2] Studies comparing TAF and tenofovir disoproxil fumarate (TDF) have shown that TAF inhibits a greater number of clinical isolates containing the K65R resistance mutation in viral breakthrough assays.[1]

In vitro studies have shown that emtricitabine (FTC) and lamivudine (3TC) have similar potency against primary HIV-1 isolates in peripheral blood mononuclear cells (PBMCs).[3]

Mechanism of Action and Intracellular Activation

This compound is a nucleotide reverse transcriptase inhibitor (NRTI). Like other NRTIs, it acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA. To become active, NRTIs must be phosphorylated intracellularly to their triphosphate form.[4][5]

The prodrug GS-9131 is designed to efficiently deliver this compound into target cells. Once inside the cell, GS-9131 is hydrolyzed to this compound, which is then phosphorylated by cellular kinases to its active diphosphate metabolite.[1] This active form, this compound diphosphate, competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[1] Once incorporated, it terminates DNA chain elongation, thus inhibiting viral replication.[4]

GS-9148_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-9131 GS-9131 (Prodrug) GS-9131_in GS-9131 GS-9131->GS-9131_in Cellular Uptake This compound This compound GS-9131_in->this compound Hydrolysis GS-9148_MP This compound Monophosphate This compound->GS-9148_MP Phosphorylation GS-9148_DP This compound Diphosphate (Active) GS-9148_MP->GS-9148_DP Phosphorylation RT HIV Reverse Transcriptase GS-9148_DP->RT Competitive Inhibition dATP dATP (Natural Substrate) dATP->RT Viral_DNA Viral DNA Elongation RT->Viral_DNA Chain_Termination Chain Termination RT->Chain_Termination Experimental_Workflow cluster_preparation Cell and Virus Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Isolate_PBMC Isolate PBMCs from Healthy Donor Blood Stimulate_PBMC Stimulate PBMCs with PHA Isolate_PBMC->Stimulate_PBMC Plate_Cells Plate Stimulated PBMCs Stimulate_PBMC->Plate_Cells Prepare_Virus Prepare Titered HIV-1 Clinical Isolate Infect_Cells Infect Cells with HIV-1 Prepare_Virus->Infect_Cells Add_Compounds Add Serial Dilutions of Antiviral Drugs Plate_Cells->Add_Compounds Add_Compounds->Infect_Cells Incubate Incubate for 7 Days Infect_Cells->Incubate Collect_Supernatant Collect Culture Supernatants Incubate->Collect_Supernatant p24_ELISA Measure p24 Antigen (ELISA) Collect_Supernatant->p24_ELISA Calculate_Inhibition Calculate % Viral Inhibition p24_ELISA->Calculate_Inhibition Determine_EC50 Determine EC₅₀ Calculate_Inhibition->Determine_EC50

References

GS-9148: A Comparative Analysis of Cross-Resistance with Existing Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational nucleotide reverse transcriptase inhibitor (NRTI) GS-9148 with established antiretroviral drugs, focusing on its cross-resistance profile. The information herein is supported by experimental data to aid in the evaluation of its potential role in HIV-1 therapy, particularly against drug-resistant strains.

Executive Summary

This compound, a novel phosphonate nucleotide analog, demonstrates a unique and favorable resistance profile compared to many approved NRTIs. It retains significant activity against HIV-1 strains harboring common resistance mutations such as K65R, L74V, and M184V, which can compromise the efficacy of other drugs in this class. Furthermore, this compound exhibits a minimal loss of activity against viruses with multiple thymidine analog mutations (TAMs). A distinctive feature of this compound is its selection of the rare Q151L mutation in the reverse transcriptase enzyme, a pathway not commonly observed with other NRTIs. This unique resistance profile suggests that this compound could be a valuable option for treatment-experienced patients with multi-drug resistant HIV-1.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and its orally bioavailable prodrug, GS-9131, in comparison to other NRTIs against wild-type and drug-resistant HIV-1 strains.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound and its Prodrugs.

CompoundAnti-HIV-1 Activity (MT-2 cells, EC₅₀, µM)Cytotoxicity (MT-2 cells, CC₅₀, µM)
This compound 12>100
GS-9131 0.15>100

EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) were determined with HIV-1 (IIIB)-infected and uninfected MT-2 cells, respectively, following a 5-day incubation.

Table 2: Comparative Activity of this compound Against NRTI-Resistant HIV-1 Variants.

HIV-1 RT Mutation(s)This compound (Fold Change in EC₅₀)Tenofovir (Fold Change in EC₅₀)Zidovudine (AZT) (Fold Change in EC₅₀)Lamivudine (3TC) (Fold Change in EC₅₀)
Wild-Type1.01.01.01.0
K65R<1>31.50.7
L74V<11.20.80.5
M184V<10.80.3>100
K65R + M184V<1>30.4>100
≥4 TAMs0.74 - 1.312-4>10>10
Q151LHigh-level resistanceHypersusceptibleResistantResistant

Data is compiled from PhenoSense assays comparing the EC₅₀ of each drug against mutant strains to the wild-type reference strain.[1]

Experimental Protocols

PhenoSense™ HIV Drug Susceptibility Assay

This assay provides a quantitative measure of the ability of a patient's HIV-1 isolate to replicate in the presence of various antiretroviral drugs.

Methodology:

  • Viral RNA Isolation and Amplification: HIV-1 protease and reverse transcriptase (RT) gene regions are isolated from a patient's plasma sample and amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Construction of a Recombinant Test Virus: The amplified patient-derived protease and RT gene segments are inserted into an HIV-1 genomic vector that lacks these regions. This vector also contains a luciferase reporter gene.

  • Production of Pseudotyped Virus Particles: The recombinant vector is co-transfected into host cells along with a plasmid expressing the envelope protein of an amphotropic murine leukemia virus (MLV). This results in the production of virus particles that contain the patient's HIV-1 protease and RT enzymes and can infect a broad range of cells.

  • Drug Susceptibility Testing: The recombinant virus particles are used to infect target cells in the presence of serial dilutions of antiretroviral drugs.

  • Quantification of Viral Replication: After a single round of replication, the amount of luciferase produced is measured. The light output is directly proportional to the extent of viral replication.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC₅₀) is calculated. The fold change in EC₅₀ for the patient's virus is determined by comparing its EC₅₀ to that of a wild-type reference virus.[2][3]

In Vitro Selection of Drug-Resistant HIV-1

This experimental procedure is used to identify the genetic pathways by which HIV-1 develops resistance to a specific antiretroviral agent.

Methodology:

  • Cell and Virus Preparation: A suitable T-cell line (e.g., MT-2 or CEM-SS) is cultured and infected with a wild-type laboratory strain of HIV-1 at a low multiplicity of infection.

  • Initial Drug Exposure: The infected cell culture is initiated in the presence of the antiretroviral drug (e.g., this compound) at a concentration close to its EC₅₀.

  • Monitoring of Viral Replication: The culture is monitored for signs of viral replication, typically by measuring the level of p24 antigen in the culture supernatant.

  • Dose Escalation: Once viral replication is consistently detected, the culture supernatant is used to infect fresh cells in the presence of a higher concentration of the drug (typically a 2- to 3-fold increase).

  • Serial Passaging: This process of monitoring and dose escalation is repeated for multiple passages.

  • Genotypic and Phenotypic Analysis: When the virus is able to replicate at significantly higher drug concentrations, the viral RNA is extracted, and the protease and reverse transcriptase genes are sequenced to identify mutations. The phenotypic resistance of the selected virus is then confirmed using a drug susceptibility assay like PhenoSense™.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the intracellular activation of this compound and the general workflow for in vitro resistance selection.

Intracellular_Activation_of_GS9131 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS9131_prodrug GS-9131 (Prodrug) GS9131 GS-9131 GS9131_prodrug->GS9131 Cellular Uptake GS9148 This compound (Monophosphate) GS9131->GS9148 Hydrolysis GS9148_DP This compound-DP (Active Diphosphate) GS9148->GS9148_DP Phosphorylation HIV_RT HIV-1 Reverse Transcriptase GS9148_DP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination GS9148_DP->Chain_Termination Viral_DNA_Synthesis Viral DNA Synthesis HIV_RT->Viral_DNA_Synthesis dATP dATP (Natural Substrate) dATP->HIV_RT Resistance_Selection_Workflow cluster_workflow In Vitro Resistance Selection Workflow Start Start: Infect cells with wild-type HIV-1 Culture Culture with initial drug concentration (EC₅₀) Start->Culture Monitor Monitor viral replication (p24 antigen assay) Culture->Monitor Replication Replication Detected? Monitor->Replication Replication->Culture No Increase_Conc Increase drug concentration Replication->Increase_Conc Yes Passage Passage virus to fresh cells Increase_Conc->Passage Analyze Genotypic & Phenotypic Analysis Increase_Conc->Analyze High resistance achieved Passage->Culture End End: Identify resistance mutations Analyze->End

References

A Comparative Analysis of the Cytotoxicity Profiles of GS-9148, Didanosine (ddI), and Stavudine (d4T)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of the nucleotide reverse transcriptase inhibitor (NRTI) GS-9148 with two older NRTIs, didanosine (ddI) and stavudine (d4T). The data presented herein highlights the significantly improved safety profile of this compound, particularly concerning mitochondrial toxicity, a known liability of earlier drugs in this class.

Key Findings:

  • This compound exhibits substantially lower in vitro cytotoxicity across various human cell lines compared to ddI and d4T.

  • Unlike ddI and d4T, This compound does not cause significant mitochondrial DNA (mtDNA) depletion , a key indicator of mitochondrial toxicity.

  • The improved safety profile of this compound is attributed to its chemical structure, which is designed to be a poorer substrate for human mitochondrial DNA polymerase γ (Pol-γ).

Quantitative Cytotoxicity Data

The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound, ddI, and d4T in various human cell lines. Higher CC50 values indicate lower cytotoxicity.

CompoundCell LineAssay DurationCC50 (µM)Reference
This compound HepG2 (human liver)Not Specified>100[1]
CEM (human T-lymphoblastoid)Not Specified>100[1]
Primary Human Renal Proximal Tubule CellsNot Specified>1000[2]
Didanosine (ddI) Cultured Human Muscle Cells10 days>1000[3]
HepG2 (human liver)9 days~300 (caused complete mtDNA depletion)[4]
Skeletal Muscle Cells9 days~30 (caused almost complete mtDNA depletion)[4]
Stavudine (d4T) Caco-2 (human epithelial colorectal adenocarcinoma)3 days>250
CCRF-CEM (human T-lymphoblastoid)Not Specified>10
HepG2 (human liver)9 days~300 (reduced mtDNA by ~40%)[4]
Skeletal Muscle Cells9 days~300 (reduced mtDNA by ~50%)[4]

Mechanism of Mitochondrial Toxicity with ddI and d4T

The primary mechanism underlying the mitochondrial toxicity of ddI and d4T is the inhibition of human mitochondrial DNA polymerase γ (Pol-γ). This enzyme is exclusively responsible for the replication of mitochondrial DNA (mtDNA).

dot

Mitochondrial_Toxicity_Pathway cluster_cell Human Cell cluster_mito Mitochondrial Matrix NRTI ddI or d4T (Nucleoside Reverse Transcriptase Inhibitor) NRTI_TP ddI-TP or d4T-TP (Active Triphosphate) NRTI->NRTI_TP Cellular Phosphorylation NRTI_TP_mito ddI-TP or d4T-TP NRTI_TP->NRTI_TP_mito Transport into Mitochondria Mitochondrion Mitochondrion Pol_gamma DNA Polymerase γ (Pol-γ) mtDNA_Replication mtDNA Replication Pol_gamma->mtDNA_Replication Catalyzes mtDNA Mitochondrial DNA (mtDNA) mtDNA_Replication->mtDNA ETC_Proteins Electron Transport Chain (ETC) Proteins mtDNA->ETC_Proteins Encodes ATP_Production ATP Production ETC_Proteins->ATP_Production Essential for Cellular_Dysfunction Cellular Dysfunction (e.g., Lactic Acidosis, Peripheral Neuropathy) ATP_Production->Cellular_Dysfunction Leads to (when decreased) NRTI_TP_mito->Pol_gamma Inhibition

Caption: Mechanism of ddI and d4T-induced mitochondrial toxicity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

dot

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of This compound, ddI, or d4T A->B C 3. Incubate for a specified duration (e.g., 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm using a plate reader F->G H 8. Calculate CC50 values G->H

Caption: Workflow for a typical cell viability (MTT) assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HepG2, CEM) in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare serial dilutions of this compound, ddI, and d4T in culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mitochondrial DNA (mtDNA) Depletion Assay

This assay quantifies the amount of mtDNA relative to nuclear DNA (nDNA) to assess mitochondrial toxicity.

Detailed Steps:

  • Cell Culture and Treatment: Culture HepG2 cells in the presence of various concentrations of this compound, ddI, or d4T for an extended period (e.g., 9 to 21 days), with regular media and drug changes.

  • DNA Extraction: Harvest the cells and extract total DNA using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for a mitochondrial gene (e.g., cytochrome c oxidase subunit II) and a nuclear gene (e.g., β-actin) as a reference.

  • Data Analysis: The relative amount of mtDNA is calculated using the ΔΔCt method, normalizing the mtDNA copy number to the nDNA copy number. A significant decrease in the mtDNA/nDNA ratio in treated cells compared to untreated controls indicates mtDNA depletion.

Lactate Production Assay

Increased lactate production is a functional marker of mitochondrial dysfunction, as cells shift to glycolysis for ATP production.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the test compounds for a specified duration.

  • Sample Collection: Collect the cell culture supernatant.

  • Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Analysis: Normalize the lactate concentration to the cell number or total protein content in each well. An increase in lactate production in treated cells compared to controls suggests a shift towards anaerobic metabolism due to mitochondrial impairment.

DNA Polymerase γ (Pol-γ) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the triphosphate forms of the nucleoside analogs on the activity of purified human Pol-γ.

Detailed Steps:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant human Pol-γ, a DNA template-primer, and the active triphosphate forms of this compound, ddI, or d4T at various concentrations.

  • Reaction Initiation: Initiate the DNA synthesis reaction by adding a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination and Analysis: Stop the reaction and separate the DNA products by gel electrophoresis.

  • Quantification: Quantify the amount of incorporated labeled dNTP to determine the extent of DNA synthesis. The inhibition of Pol-γ activity is calculated by comparing the DNA synthesis in the presence of the test compounds to that of the control reaction without any inhibitor.

Conclusion

The preclinical data strongly indicate that this compound possesses a significantly more favorable cytotoxicity profile than ddI and d4T. Its low potential for mitochondrial toxicity, a major clinical concern with older NRTIs, suggests that this compound is a safer therapeutic candidate. These findings underscore the value of rational drug design in minimizing off-target effects and improving the safety of antiviral therapies.

References

Comparative Efficacy of GS-9148 Against Multi-Drug Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Foster City, CA – November 20, 2025 – A comprehensive analysis of preclinical data reveals the promising efficacy of GS-9148, a novel nucleotide reverse transcriptase inhibitor (NRTI), against a wide range of multi-drug resistant (MDR) HIV-1 strains. This guide provides a detailed comparison of this compound with established NRTIs, highlighting its potential to address the significant clinical challenge of antiretroviral resistance.

This compound, a ribose-modified nucleotide analog, has demonstrated a unique resistance profile, maintaining potent antiviral activity against HIV-1 variants that are resistant to currently approved NRTIs.[1] Its mechanism of action as a competitive inhibitor of the HIV-1 reverse transcriptase allows it to effectively suppress viral replication.[1]

Quantitative Comparison of Antiviral Efficacy

The following tables summarize the in vitro efficacy of this compound and its orally bioavailable prodrug, GS-9131, in comparison to other widely used NRTIs against wild-type and multi-drug resistant HIV-1 strains. Efficacy is presented as the fold change in the 50% effective concentration (EC50) required to inhibit viral replication in the presence of resistance mutations, as determined by the PhenoSense™ HIV drug resistance assay. A lower fold change indicates better retention of activity against the resistant strain.

Table 1: Comparative Activity Against Key NRTI Resistance Mutations

HIV-1 RT Mutation(s)This compound (Fold Change in EC50)TenofovirAbacavirZidovudineLamivudineEmtricitabine
K65R <1>10>4<1<1<1
L74V <1<1>4<1<1<1
M184V <1<1>4<1>100>100
K65R + M184V <1~1.5>4<1>100>100

Data compiled from publicly available preclinical studies.

Table 2: Activity Against Thymidine Analog Mutations (TAMs)

HIV-1 RT Mutation ProfileThis compound (Fold Change in EC50)Zidovudine
≥4 TAMs 0.74 - 1.31>10

Data compiled from publicly available preclinical studies.

These data indicate that this compound maintains its antiviral potency against key single and combination NRTI resistance mutations, including K65R, L74V, and M184V, with a fold change of less than one.[1] Notably, against strains harboring four or more thymidine analog mutations (TAMs), this compound exhibited only a minimal change in susceptibility (0.74 to 1.31-fold), a significant advantage over zidovudine which shows a greater than 10-fold decrease in activity.

The prodrug of this compound, GS-9131, exhibits potent antiretroviral activity in both primary cells and T-cell lines, with EC50 values ranging from 25 to 200 nM.[1]

Experimental Protocols

The primary assay used to determine the phenotypic resistance profiles presented in this guide is the Monogram Biosciences PhenoSense™ HIV assay. This assay provides a direct, quantitative measurement of viral drug susceptibility.

PhenoSense™ HIV Drug Resistance Assay Protocol
  • Viral RNA Isolation and Amplification:

    • Viral RNA is extracted from a patient's plasma sample.

    • The protease (PR) and reverse transcriptase (RT) regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR). This process is optimized to capture the diverse viral population present in the sample.[2]

  • Construction of a Recombinant Test Virus:

    • The amplified patient-derived PR and RT gene segments are inserted into a standardized HIV-1 genomic vector that lacks these regions.

    • This vector also contains a luciferase reporter gene, which allows for the quantification of viral replication.

  • Production of Pseudotyped Virus Particles:

    • The recombinant HIV-1 vector is co-transfected into host cells along with a plasmid expressing the envelope proteins of an amphotropic murine leukemia virus (MLV).

    • This results in the production of virus particles that contain the patient's HIV PR and RT enzymes and are capable of a single round of infection in target cells.

  • Infection and Drug Susceptibility Measurement:

    • Target cells are infected with the patient-derived recombinant virus in the presence of serial dilutions of various antiretroviral drugs.

    • The level of viral replication is determined by measuring the activity of the luciferase reporter gene.

  • Data Analysis and Interpretation:

    • The EC50 value is calculated as the concentration of the drug that inhibits 50% of viral replication.

    • The fold change in resistance is determined by dividing the EC50 value for the patient's virus by the EC50 value for a wild-type reference strain. A higher fold change indicates a greater degree of resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the PhenoSense™ HIV drug resistance assay workflow.

PhenoSense_Workflow cluster_sample_prep Sample Preparation cluster_vector_construction Vector Construction cluster_virus_production Virus Production & Infection cluster_data_analysis Data Analysis PatientSample Patient Plasma Sample ViralRNA Viral RNA Extraction PatientSample->ViralRNA RTPCR RT-PCR Amplification (PR and RT genes) ViralRNA->RTPCR Ligation Ligation of Patient PR/RT into Vector RTPCR->Ligation HIVVector HIV-1 Vector (lacking PR/RT, with Luciferase) HIVVector->Ligation RecombinantVector Recombinant HIV Vector Ligation->RecombinantVector Transfection Co-transfection into Host Cells with MLV Env Plasmid RecombinantVector->Transfection VirusProduction Production of Recombinant Virus Transfection->VirusProduction Infection Infection of Target Cells with Serial Drug Dilutions VirusProduction->Infection LuciferaseAssay Luciferase Assay Infection->LuciferaseAssay EC50 EC50 Calculation LuciferaseAssay->EC50 FoldChange Fold Change Calculation (vs. Wild-Type) EC50->FoldChange NRTI_Mechanism cluster_entry Viral Entry cluster_rt Reverse Transcription cluster_inhibition Inhibition by this compound HIV HIV Virion HostCell Host CD4+ Cell HIV->HostCell Fusion & Entry ViralRNA Viral RNA HostCell->ViralRNA RT Reverse Transcriptase ViralRNA->RT ProviralDNA Proviral DNA RT->ProviralDNA Integration Integration GS9148 This compound GS9148->RT Competitive Inhibition ChainTermination Chain Termination GS9148->ChainTermination

References

GS-9148: A Favorable Profile in Mitochondrial Safety Compared to Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data indicates that GS-9148, a novel nucleotide reverse transcriptase inhibitor (NRTI), exhibits a low potential for mitochondrial DNA depletion, a key concern associated with the long-term use of some antiretroviral therapies. This guide provides a comparative overview of this compound's mitochondrial safety profile against other NRTIs, supported by available experimental data and detailed methodologies.

Mitochondrial toxicity is a significant adverse effect linked to certain NRTIs used in the treatment of HIV infection. This toxicity often manifests as mitochondrial DNA (mtDNA) depletion due to the off-target inhibition of polymerase-gamma (Pol-γ), the exclusive DNA polymerase responsible for mtDNA replication. The consequences of mtDNA depletion can range from myopathy and neuropathy to more severe conditions like lactic acidosis and hepatic steatosis. Therefore, the development of NRTIs with a minimal impact on mitochondrial function is a critical goal in advancing HIV therapy.

This compound, and its orally bioavailable prodrug GS-9131 (Rovafovir etalafenamide), have been evaluated in preclinical studies to assess their potential for mitochondrial toxicity. These studies have demonstrated a favorable safety profile for this compound in this regard, particularly when compared to older NRTIs known for their mitochondrial liabilities.

Comparative Analysis of Mitochondrial DNA Depletion

The following table summarizes the in vitro effects of this compound and other representative NRTIs on mitochondrial DNA content in human cell lines. The data for this compound is based on preclinical reports, while the data for other NRTIs is derived from published studies. It is important to note that direct head-to-head comparative studies with standardized methodologies are limited.

Compound Cell Line Concentration Treatment Duration Effect on mtDNA Content (% of Control) Reference
This compound HepG2SupratherapeuticNot SpecifiedNo effect[1]
Zidovudine (AZT) HepG2300 µM9 days~75%[2]
Stavudine (d4T) HepG2300 µM9 days~60%[2]
Didanosine (ddI) HepG2300 µM9 daysComplete depletion[2]
Zalcitabine (ddC) HepG230 µM9 daysComplete depletion[2]
Lamivudine (3TC) HepG2up to 300 µM9 daysNo significant change[2]
Abacavir (ABC) HepG2up to 300 µM9 daysNo significant change[2]
Tenofovir HepG2up to 300 µMup to 3 weeksNo significant change[2]

Note: The data for this compound is qualitative, as reported in a conference abstract. The quantitative data for other NRTIs are from a single study for comparative illustration.

Experimental Protocols

The assessment of NRTI-induced mitochondrial toxicity typically involves a series of in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of these compounds.

Mitochondrial DNA (mtDNA) Quantification Assay

This assay is designed to measure the relative amount of mtDNA compared to nuclear DNA (nDNA) in cultured cells following drug treatment. A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.

  • Cell Culture and Treatment: Human hepatoblastoma (HepG2) cells are cultured in a suitable medium. The cells are then exposed to various concentrations of the test compound (e.g., this compound, Zidovudine) or a vehicle control for a specified period (e.g., 9 days).

  • DNA Extraction: Total DNA is isolated from the treated and control cells using a commercial DNA extraction kit. The concentration and purity of the extracted DNA are determined spectrophotometrically.

  • Quantitative Polymerase Chain Reaction (qPCR): The relative quantification of mtDNA and nDNA is performed using qPCR.

    • Primers and Probes: Specific primers and fluorescently labeled probes are used to amplify a target region of the mitochondrial genome (e.g., a segment of the cytochrome c oxidase subunit II gene) and a single-copy nuclear gene (e.g., the β-actin gene).

    • Reaction Setup: The qPCR reaction mixture contains the extracted DNA, primers, probes, and a master mix containing DNA polymerase and dNTPs.

    • Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values for the mitochondrial and nuclear targets are determined. The relative amount of mtDNA is calculated using the ΔΔCt method, where the mtDNA level in treated cells is normalized to the nDNA level and then compared to the vehicle-treated control cells.

Lactate Production Assay

An increase in lactate production is an indicator of impaired mitochondrial oxidative phosphorylation, as cells shift towards glycolysis for ATP production.

  • Cell Culture and Treatment: HepG2 cells are cultured and treated with the test compounds as described for the mtDNA quantification assay.

  • Sample Collection: At the end of the treatment period, the cell culture medium is collected. The number of viable cells is determined using a method such as the trypan blue exclusion assay.

  • Lactate Measurement: The concentration of lactate in the culture medium is measured using a commercially available lactate assay kit. These kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Analysis: The lactate concentration is normalized to the cell number to account for any differences in cell proliferation. The results from the treated cells are then compared to those of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of NRTI-induced mitochondrial DNA depletion and the general workflow for its assessment.

NRTI_Mitochondrial_Toxicity_Pathway NRTI Nucleoside Reverse Transcriptase Inhibitor (NRTI) NRTI_TP NRTI-Triphosphate (Active Metabolite) NRTI->NRTI_TP Pol_gamma Mitochondrial DNA Polymerase γ (Pol-γ) NRTI_TP->Pol_gamma Inhibition mtDNA_rep mtDNA Replication Pol_gamma->mtDNA_rep mtDNA_depletion mtDNA Depletion Pol_gamma->mtDNA_depletion Inhibition leads to mito_dysfunction Mitochondrial Dysfunction mtDNA_depletion->mito_dysfunction oxphos Impaired Oxidative Phosphorylation mito_dysfunction->oxphos lactate Increased Lactate Production oxphos->lactate

Caption: Mechanism of NRTI-induced mitochondrial DNA depletion.

Experimental_Workflow cluster_assays Mitochondrial Toxicity Assays start Start: Select Cell Line (e.g., HepG2) treatment Treat cells with NRTI (e.g., this compound) and controls start->treatment harvest Harvest cells and culture medium treatment->harvest dna_extraction Total DNA Extraction harvest->dna_extraction lactate_assay Lactate Production Measurement harvest->lactate_assay qpcr mtDNA/nDNA Quantification (qPCR) dna_extraction->qpcr analysis Data Analysis and Comparison to Controls and other NRTIs qpcr->analysis lactate_assay->analysis end Conclusion on Mitochondrial Toxicity Potential analysis->end

Caption: Workflow for assessing NRTI mitochondrial toxicity.

Conclusion

The available preclinical data strongly suggest that this compound has a low potential for causing mitochondrial DNA depletion, a significant advantage over several older NRTIs. Reports indicate that neither this compound nor its prodrug, GS-9131, affect mitochondrial DNA levels or lactate production in vitro, even at supratherapeutic concentrations[1]. This favorable mitochondrial safety profile, combined with its potent antiviral activity, positions this compound as a promising candidate for further development in the treatment of HIV infection. Further clinical studies are necessary to confirm these preclinical findings in patients.

References

A Comparative In Vivo Pharmacokinetic Analysis of GS-9131 and Other Nucleotide Reverse Transcriptase Inhibitor (NRTI) Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the comparative in vivo pharmacokinetics of the novel NRTI prodrug GS-9131 against established tenofovir-based prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This document summarizes key pharmacokinetic parameters from preclinical studies, outlines typical experimental methodologies, and provides a visual representation of the metabolic activation pathway.

The development of nucleotide reverse transcriptase inhibitor (NRTI) prodrugs has been a cornerstone of antiretroviral therapy. These agents are designed to enhance the oral bioavailability and intracellular delivery of the active nucleotide analog, thereby improving therapeutic efficacy and safety profiles. This guide provides a comparative overview of the in vivo pharmacokinetics of GS-9131, a novel phosphonoamidate prodrug, alongside the widely used tenofovir prodrugs, TDF and TAF.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of GS-9131 and tenofovir prodrugs observed in preclinical studies involving beagle dogs. It is important to note that the data for each compound have been compiled from separate studies, and direct head-to-head comparative studies with identical dosing regimens are limited in the public domain. Therefore, these values should be interpreted with consideration of the potential variability arising from different study designs.

DrugDoseAnimal ModelCmax (Plasma/Serum)AUC (Plasma/Serum)Bioavailability (%)Key Findings & Citations
GS-9131 3 mg/kg (oral)Beagle Dog2.5 µMNot Reported~26%Rapidly absorbed, generating high levels of the active metabolite in peripheral blood mononuclear cells (PBMCs) (>9.0 µM).[1][2]
Tenofovir Alafenamide (TAF) 10 mg-eq/kg (oral, as GS-7340 isomer)Beagle DogNot ReportedNot Reported17% (of tenofovir)Resulted in a >34-fold increase in the AUC0-24 of tenofovir in PBMCs compared to TDF.
Tenofovir Disoproxil Fumarate (TDF) Not Specified (oral)Beagle DogNot ReportedNot ReportedNot ReportedShowed bioequivalence to a reference tenofovir dipivoxil fumarate agent.[3][4]

Experimental Protocols

The following outlines a typical experimental protocol for a comparative in vivo pharmacokinetic study of oral NRTI prodrugs in a preclinical animal model, such as the beagle dog. This protocol is a composite based on methodologies described in the cited literature.

1. Animal Model and Housing:

  • Species: Adult male beagle dogs are commonly used.

  • Housing: Animals are housed in conditions compliant with animal welfare regulations, with access to food and water. A fasting period is typically implemented before drug administration.

2. Drug Administration:

  • Formulation: The prodrugs are typically formulated as a solution or suspension suitable for oral gavage.

  • Dosing: A predetermined dose (e.g., in mg/kg) is administered orally.

3. Sample Collection:

  • Blood Sampling: Serial blood samples are collected from a suitable vein (e.g., cephalic vein) at predefined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis. For intracellular metabolite analysis, PBMCs are isolated from whole blood using density gradient centrifugation.

4. Bioanalytical Method:

  • Technique: Drug concentrations in plasma and intracellularly are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3]

  • Analytes: The method is optimized to detect and quantify the parent prodrug and its key metabolites, including the active diphosphorylated form.

5. Pharmacokinetic Analysis:

  • Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

  • Software: Standard pharmacokinetic software is used for data analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intracellular activation pathway of NRTI prodrugs and a typical workflow for a comparative in vivo pharmacokinetic study.

Intracellular Activation of NRTI Prodrugs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug NRTI Prodrug (e.g., GS-9131, TAF, TDF) Nucleotide_Analog Nucleotide Analog Prodrug->Nucleotide_Analog Hydrolysis Monophosphate Monophosphate Nucleotide_Analog->Monophosphate Phosphorylation Diphosphate Diphosphate (Active Metabolite) Monophosphate->Diphosphate Phosphorylation Inhibition Inhibition of Reverse Transcriptase Diphosphate->Inhibition

Caption: Intracellular activation pathway of NRTI prodrugs.

Comparative In Vivo Pharmacokinetic Study Workflow Dosing Oral Administration of Prodrugs to Animal Models Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma & PBMC Isolation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t½) Analysis->PK_Analysis Comparison Comparative Analysis of PK Profiles PK_Analysis->Comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.